Product packaging for N-Ethylhexylone(Cat. No.:CAS No. 802605-02-3)

N-Ethylhexylone

Cat. No.: B1660619
CAS No.: 802605-02-3
M. Wt: 263.33
InChI Key: YBBDXHZYADMVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethylhexylone is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO3 B1660619 N-Ethylhexylone CAS No. 802605-02-3

Properties

CAS No.

802605-02-3

Molecular Formula

C15H21NO3

Molecular Weight

263.33

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one

InChI

InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3

InChI Key

YBBDXHZYADMVNJ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

sequence

X

Origin of Product

United States

Foundational & Exploratory

N-Ethylhexylone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone is a synthetic stimulant of the cathinone class, characterized by its action as a norepinephrine-dopamine reuptake inhibitor.[1] First identified in Poland in August 2019, it has emerged as a designer drug, often sold as a substitute for controlled substances.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, analytical methods, and pharmacological profile of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of pertinent pathways and workflows are rendered using Graphviz.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a synthetic cathinone derivative.[1][2] Its chemical structure features a substituted cathinone core with an ethyl group attached to the amine and a hexyl group at the alpha position.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one[1]
Synonyms N-Ethylhexedrone[1]
CAS Number 802605-02-3[1]
Molecular Formula C15H21NO3[1]
Molar Mass 263.33 g/mol [1]
Appearance White, grey or yellow powder; white, fine crystalline solid
Solubility Soluble in methanol
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Tables 2 and 3.

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in DMSO-d6

¹H NMR (ppm) ¹³C NMR (ppm) Assignment Reference
9.61, 9.05 (2 x bs, 2H)-=N⁺H₂
7.76 (d, 1H, J = 8 Hz)129.1ArH
7.58 (s, 1H)126.3ArH
7.13 (d, 1H, J = 8 Hz)109.0ArH
6.20 (s, 2H)103.0–O–CH₂–O–
5.18 (bs, 1H)60.5CH
3.05–2.92 (m, 1H)41.6N–CH₂–CH₃
2.92–2.80 (m, 1H)N–CH₂–CH₃
1.95–1.80 (m, 2H)32.6–CH₂–CH₂–CH₂–CH₃
1.35–1.25 (m, 1H)17.7–CH₂–CH₂–CH₂–CH₃
1.25 (t, 3H)11.6N–CH₂–CH₃
1.15–1.03 (m, 1H)–CH₂–CH₂–CH₂–CH₃
0.79 (t, 3H)14.1–CH₂–CH₂–CH₂–CH₃
-194.7C=O
-153.3, 148.7Ar-O
-108.3ArC

Table 3: Mass Spectrometry Data of this compound

Technique Key Fragments (m/z) Interpretation Reference
GC-EI-MS 114 (base peak), 58, 149α-cleavage between C1 and C2 is the primary fragmentation pathway.[3]
ESI-MS/MS 264 [M+H]⁺, 246, 219, 216, 189, 174, 114Protonated molecule and subsequent fragmentation. The presence of fragments at m/z 219 and 189 helps differentiate it from isomers.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and key pharmacological evaluations of this compound.

Chemical Synthesis (Generalized Protocol)

Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)hexan-1-one

  • Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as dichloromethane or acetic acid.

  • Add an equimolar amount of bromine dropwise at room temperature while stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

  • Purify the product by recrystallization or column chromatography.

Step 2: Amination of 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one

  • Dissolve the α-bromo ketone in a suitable solvent like acetonitrile or ethanol.

  • Add an excess (2-3 equivalents) of ethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude this compound by column chromatography or by converting it to its hydrochloride salt and recrystallizing.

G cluster_synthesis Generalized Synthesis of this compound start 1-(1,3-benzodioxol-5-yl)hexan-1-one bromo α-Bromination start->bromo inter 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one bromo->inter amino Amination with Ethylamine inter->amino product This compound amino->product purify Purification product->purify final Pure this compound purify->final

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with deionized water, followed by a low-polarity organic solvent.

    • Elute the analyte with a mixture of a high-polarity organic solvent and a volatile base (e.g., dichloromethane/isopropanol/ammonia).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection. For some cathinones, derivatization with an agent like pentafluoropropionic anhydride may be performed to improve chromatographic properties.[4]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

    • Injector: Splitless mode.

    • Oven Temperature Program: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for targeted analysis.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Urine):

    • To 200 µL of urine, add an internal standard.

    • Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Dilute the supernatant with a suitable mobile phase for injection.

  • Instrumentation:

    • Liquid Chromatograph: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

G cluster_analytical Analytical Workflow for this compound sample Biological Sample (e.g., Urine) prep Sample Preparation sample->prep gcms GC-MS Analysis prep->gcms lcms LC-MS/MS Analysis prep->lcms data Data Analysis gcms->data lcms->data id Identification & Quantification data->id

Caption: Logical workflow for the analytical identification of this compound.

In Vitro Neurotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound in a neuronal cell line, such as SH-SY5Y.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Conditioned Place Preference (CPP) Assay

This protocol is for assessing the rewarding or aversive properties of this compound in rodents.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

  • Habituation (Day 1): Allow the animals to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.

  • Conditioning (Days 2-5):

    • On alternate days, administer a specific dose of this compound (intraperitoneally or subcutaneously) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

    • On the other days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Test (Day 6): Place the animal in the central chamber with free access to all three chambers (in a drug-free state). Record the time spent in each of the three chambers for a set period (e.g., 15 minutes).

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease indicates a conditioned place aversion.

Pharmacology

Mechanism of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synapse. This neurochemical effect is responsible for its stimulant properties.

Transporter Binding and Inhibition

The in vitro potency of this compound at monoamine transporters is summarized in Table 4.

Table 4: Monoamine Transporter Inhibition and Binding Affinities of this compound

Transporter Assay Value Reference
Dopamine Transporter (DAT) IC₅₀ (Uptake Inhibition)0.0467 µM (46.7 nM)[6]
Kᵢ (Binding Affinity)0.022 µM (22 nM)
Norepinephrine Transporter (NET) IC₅₀ (Uptake Inhibition)0.0978 µM (97.8 nM)[6]
Kᵢ (Binding Affinity)Not Reported
Serotonin Transporter (SERT) IC₅₀ (Uptake Inhibition)>10 µM
Kᵢ (Binding Affinity)5.8 µM
Metabolism

The metabolism of this compound in humans involves several phase I and phase II reactions. The primary metabolic pathways include:

  • Keto Reduction: The ketone group is reduced to a secondary alcohol.

  • Hydroxylation: Addition of a hydroxyl group to the alkyl chain or the aromatic ring.

  • N-Dealkylation: Removal of the ethyl group from the nitrogen atom.

  • Glucuronidation: Conjugation of the parent drug or its phase I metabolites with glucuronic acid.

G cluster_metabolism Proposed Metabolic Pathway of this compound parent This compound reduction Keto Reduction parent->reduction hydroxylation Hydroxylation parent->hydroxylation dealkylation N-Dealkylation parent->dealkylation metabolite1 Reduced Metabolite reduction->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 metabolite3 Dealkylated Metabolite dealkylation->metabolite3 glucuronidation Glucuronidation metabolite1->glucuronidation metabolite2->glucuronidation metabolite3->glucuronidation conjugate Glucuronide Conjugates glucuronidation->conjugate

Caption: Proposed metabolic pathways of this compound.

Conclusion

This compound is a potent synthetic cathinone with significant stimulant effects mediated by its interaction with dopamine and norepinephrine transporters. This guide provides a foundational technical understanding of its chemical and pharmacological properties. The provided experimental protocols offer a starting point for researchers investigating this and similar compounds. The continued emergence of new psychoactive substances like this compound necessitates comprehensive analytical and pharmacological characterization to understand their potential for abuse and to inform public health and safety measures. Further research is required to fully elucidate its pharmacokinetic and toxicological profile in humans.

References

N-Ethylhexylone's Interaction with Dopamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone is a synthetic cathinone and a novel psychoactive substance (NPS) with potent stimulant effects. Its mechanism of action is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT). This technical guide provides an in-depth analysis of the mechanism of action of this compound on dopamine transporters, drawing upon available data for this compound and its close structural analog, N-Ethylhexedrone (NEH). The guide includes a summary of quantitative data, detailed experimental protocols for assessing transporter interaction, and visualizations of the relevant pathways and workflows. While specific quantitative pharmacological data for this compound is limited in peer-reviewed literature, this guide consolidates the current understanding of its presumed activity based on structure-activity relationships within the N-ethyl substituted cathinone class.

Introduction

This compound is a β-keto amphetamine derivative belonging to the synthetic cathinone class of compounds. These substances are known for their psychostimulant properties, which are primarily mediated by their interaction with the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters (DAT, NET, and SERT, respectively). By blocking the reuptake of these neurotransmitters from the synaptic cleft, synthetic cathinones increase their extracellular concentrations, leading to enhanced neurotransmission. The interaction with the dopamine transporter is of particular interest due to its strong correlation with the reinforcing and abuse potential of stimulant drugs.

This compound shares a core structure with other N-ethyl substituted cathinones, a class of compounds known to potently inhibit dopamine uptake. While specific in-vitro pharmacological data for this compound is not extensively available in peer-reviewed publications, studies on its close analog, N-Ethylhexedrone (NEH), provide significant insights into its likely mechanism of action. Conference proceedings suggest that this compound exhibits locomotor stimulant effects with a potency comparable to other potent cathinone analogs.

Mechanism of Action at the Dopamine Transporter

The primary mechanism of action of this compound at the dopamine transporter is believed to be reuptake inhibition . Like other cocaine-like stimulants, it is presumed to bind to the dopamine transporter protein, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, thereby increasing dopaminergic signaling.

Signaling Pathway

The interaction of this compound with the dopamine transporter disrupts the normal flow of dopamine signaling. The following diagram illustrates the proposed mechanism.

N-Ethylhexylone_DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) NEH This compound NEH->DAT Inhibition Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Postsynaptic_effect Postsynaptic Effect (Stimulation) Dopamine_receptor->Postsynaptic_effect Activation

Caption: Proposed mechanism of this compound at the dopaminergic synapse.

Quantitative Data

Direct quantitative data for this compound's interaction with the dopamine transporter from peer-reviewed literature is scarce. However, data from its close structural analog, N-Ethyl-Hexedrone (NEH), provides a valuable reference point. The following tables summarize the in vitro data for NEH and related compounds from Nadal-Gratacós et al. (2023).

Table 1: Monoamine Uptake Inhibition by N-Ethyl Substituted Cathinones

CompoundDAT IC50 (µM)SERT IC50 (µM)DAT/SERT Ratio
N-Ethyl-Hexedrone (NEH) 0.073 ± 0.013 >100 >1370
N-Ethyl-Cathinone (NEC)0.305 ± 0.02551.20 ± 1.51168
N-Ethyl-Buphedrone (NEB)0.198 ± 0.01990.07 ± 6.13455
N-Ethyl-Pentedrone (NEPD)0.091 ± 0.01876.39 ± 2.09840
N-Ethyl-Heptedrone (NEHP)0.251 ± 0.024>100>398
Cocaine0.238 ± 0.0162.01 ± 0.288.4
Data are presented as mean ± SEM from four independent experiments performed in triplicate.

Table 2: Transporter Binding Affinities of N-Ethyl Substituted Cathinones

CompoundDAT Ki (µM)SERT Ki (µM)
N-Ethyl-Hexedrone (NEH) 0.121 ± 0.012 35.94 ± 8.51
N-Ethyl-Cathinone (NEC)0.198 ± 0.01990.07 ± 6.13
N-Ethyl-Buphedrone (NEB)0.198 ± 0.01990.07 ± 6.13
N-Ethyl-Pentedrone (NEPD)0.042 ± 0.00724.64 ± 2.48
N-Ethyl-Heptedrone (NEHP)0.107 ± 0.01840.58 ± 3.21
Cocaine0.307 ± 0.040.56 ± 0.04
Data are presented as mean ± SEM from four independent experiments performed in triplicate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of synthetic cathinones with dopamine transporters, based on the protocols described by Nadal-Gratacós et al. (2023).

Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine or [3H]MPP+) into cells expressing the dopamine transporter.

Experimental Workflow:

Uptake_Inhibition_Workflow start Start cell_culture Culture HEK293 cells expressing hDAT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate cells with This compound or vehicle plating->preincubation radiolabel_add Add radiolabeled substrate ([3H]MPP+) preincubation->radiolabel_add incubation Incubate at 37°C radiolabel_add->incubation termination Terminate uptake with ice-cold buffer and rapid filtration incubation->termination scintillation Measure radioactivity using liquid scintillation counting termination->scintillation analysis Calculate IC50 values using non-linear regression scintillation->analysis end End analysis->end

Caption: Workflow for the monoamine uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.

  • Pre-incubation: On the day of the assay, the culture medium is removed, and cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control.

  • Uptake Initiation: Uptake is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]MPP+).

  • Incubation: The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

  • Uptake Termination: The uptake reaction is terminated by rapidly washing the cells with ice-cold Krebs-HEPES buffer. This is typically done using a cell harvester to filter the contents of each well through a filter mat.

  • Radioactivity Measurement: The filter mats are dried, and the amount of radioactivity trapped in the cells is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Transporter Binding Affinity Assay

This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand that binds to the transporter.

Experimental Workflow:

Binding_Affinity_Workflow start Start membrane_prep Prepare cell membranes from HEK293 cells expressing hDAT start->membrane_prep incubation_mix Incubate membranes with radioligand ([3H]WIN 35,428) and this compound membrane_prep->incubation_mix incubation Incubate at room temperature to reach equilibrium incubation_mix->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity on filters using liquid scintillation counting washing->scintillation analysis Calculate Ki values from IC50 using the Cheng-Prusoff equation scintillation->analysis end End analysis->end

Serotonergic Activity of N-Ethylhexylone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone (NEH), a synthetic cathinone and novel psychoactive substance, has emerged as a compound of interest due to its stimulant effects. While its primary mechanism of action is characterized by potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, its activity at the serotonin transporter (SERT) and serotonin receptors is less pronounced yet crucial for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth analysis of the serotonergic activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways. The evidence indicates that this compound possesses a low affinity for the serotonin transporter and is a weak inhibitor of serotonin reuptake, suggesting that its direct serotonergic effects are minimal compared to its potent dopaminergic and noradrenergic actions.

Introduction

This compound (also known as α-ethylaminocaprophenone, N-ethylnorhexedrone, hexen, and NEH) is a stimulant of the cathinone class.[1] Like other synthetic cathinones, its psychoactive effects are primarily mediated by its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2] While the abuse potential and stimulant properties are mainly attributed to its potent activity at DAT and NET, understanding its serotonergic profile is essential for elucidating its full spectrum of effects, including potential adverse events like serotonin syndrome, which has been suspected in some cases of novel psychoactive substance use.[3] This guide focuses specifically on the serotonergic activity of this compound, presenting the current state of knowledge based on in vitro studies.

Quantitative Data on Serotonergic Activity

The primary interaction of this compound with the serotonergic system is at the serotonin transporter (SERT). The following tables summarize the available quantitative data for this compound's affinity for and inhibition of SERT, in comparison to its activity at DAT and NET.

Table 1: Transporter Binding Affinities (Ki) of this compound

TransporterRadioligandCell LineKi (µM) ± SEMReference
hSERT [¹²⁵I]RTI-55HEK-hSERT11.4 ± 1.8 [4]
hDAT[¹²⁵I]RTI-55HEK-hDAT0.171 ± 0.038[4]
hNET[¹²⁵I]RTI-55HEK-hNET1.259 ± 0.043[4]

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; HEK: Human Embryonic Kidney cells; SEM: Standard Error of the Mean.

Table 2: Monoamine Uptake Inhibition (IC50) by this compound

TransporterSubstrateCell LineIC50 (µM) ± SEMReference
hSERT [³H]SerotoninHEK-hSERT4.88 ± 0.47 [4]
hDAT[³H]DopamineHEK-hDAT0.0467 ± 0.0040[4]
hNET[³H]NorepinephrineHEK-hNET0.0978 ± 0.0083[4]

IC50: Half-maximal inhibitory concentration.

The data clearly demonstrates that this compound is significantly less potent at the serotonin transporter compared to the dopamine and norepinephrine transporters, with Ki and IC50 values in the micromolar range for SERT, contrasted with nanomolar range values for DAT and NET.[4]

Interaction with 5-HT Receptors

Currently, there is a notable absence of published data on the binding affinity and functional activity of this compound at specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). This represents a significant gap in the understanding of its complete serotonergic profile. While some synthetic cathinones have been shown to interact with 5-HT2A receptors, specific data for this compound is not available.[5]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the serotonergic activity of this compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is a generalized procedure based on standard methods used in the field.

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT (HEK-hSERT).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [¹²⁵I]RTI-55.

  • Non-specific binding agent: Paroxetine or another high-affinity SERT ligand.

  • Test compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: HEK-hSERT cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, incubate cell membranes (typically 5-20 µg of protein) with a fixed concentration of the radioligand ([¹²⁵I]RTI-55) and varying concentrations of this compound.

  • Determination of Non-specific Binding: A set of wells containing the radioligand and a high concentration of a known SERT ligand (e.g., 10 µM paroxetine) is included to determine non-specific binding.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay

This protocol is a generalized procedure based on standard methods.

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake via hSERT.

Materials:

  • HEK-hSERT cells.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrate: [³H]Serotonin.

  • Test compound: this compound at various concentrations.

  • Uptake inhibitors for non-specific uptake control (e.g., a cocktail of DAT and NET inhibitors if cells express these transporters endogenously at low levels).

  • 96-well microplates.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Plating: HEK-hSERT cells are seeded into 96-well plates and allowed to form a confluent monolayer.

  • Pre-incubation: The cell medium is replaced with assay buffer, and the cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: A fixed concentration of [³H]Serotonin is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short duration (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Serotonin.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of uptake inhibition at each concentration of this compound is calculated relative to the control (no drug). The IC50 value is determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Serotonin Transporter Inhibition

The primary serotonergic action of this compound is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Release Release Serotonin_vesicle->Release SERT SERT Synaptic_Cleft_Serotonin Serotonin (5-HT) Release->Synaptic_Cleft_Serotonin 5-HT Synaptic_Cleft_Serotonin->SERT Reuptake Receptor 5-HT Receptors Synaptic_Cleft_Serotonin->Receptor Activation NEH This compound NEH->SERT Inhibition Signaling Postsynaptic Signaling Receptor->Signaling

Caption: this compound inhibits SERT, increasing synaptic serotonin levels.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare hSERT Membranes Start->Membrane_Prep Incubation Incubate Membranes with [¹²⁵I]RTI-55 and this compound Membrane_Prep->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Caption: Workflow for determining the binding affinity of this compound at SERT.

Discussion and Future Directions

The available in vitro data consistently demonstrate that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, while its activity at the serotonin transporter is substantially weaker.[2][4] The micromolar affinity for SERT suggests that at lower recreational doses, the direct impact on serotonergic neurotransmission may be limited. However, at higher doses, inhibition of serotonin reuptake could become more significant and potentially contribute to a more complex pharmacological profile and adverse effects.

The lack of data on this compound's interaction with 5-HT receptors is a critical knowledge gap. Future research should prioritize:

  • Comprehensive Receptor Screening: Evaluating the binding affinity of this compound across a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) to identify any potential direct receptor interactions.

  • Functional Assays: Characterizing the functional activity of this compound at any identified 5-HT receptors to determine if it acts as an agonist, antagonist, or inverse agonist.

  • In Vivo Microdialysis: Conducting studies to measure the effects of this compound administration on extracellular serotonin levels in relevant brain regions to confirm the in vitro findings and understand the net effect on the serotonergic system in a living organism.

A more complete understanding of the serotonergic activity of this compound will be invaluable for predicting its full range of psychoactive effects, assessing its potential for toxicity, and informing public health and clinical responses to its use.

References

Pharmacological Profile of N-Ethylhexylone In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone (NEH), a synthetic cathinone derivative, has emerged as a psychoactive substance with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interactions with key molecular targets within the central nervous system. This document summarizes available quantitative data on its affinity for monoamine transporters, details the experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and drug development efforts. While data on its monoamine transporter activity is robust, a comprehensive screen of its off-target receptor binding profile remains a critical area for future investigation.

Interaction with Monoamine Transporters

This compound primarily exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It acts as a reuptake inhibitor, increasing the synaptic concentration of these key neurotransmitters.

Quantitative Data: Binding Affinities and Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound for human monoamine transporters.

Table 1: this compound Binding Affinities (Ki) for Monoamine Transporters

TransporterRadioligandKi (μM) ± SEMCell LineReference
hDAT[¹²⁵I]RTI-550.171 ± 0.038HEK-hDAT[1]
hNET[¹²⁵I]RTI-551.259 ± 0.043HEK-hNET[1]
hSERT[¹²⁵I]RTI-5511.4 ± 1.8HEK-hSERT[1]
hDAT[³H]WIN 35,4280.121 ± 0.012HEK293[2]
hSERT[³H]Imipramine35.94 ± 8.51HEK293[2]

Table 2: this compound Uptake Inhibition (IC50) for Monoamine Transporters

TransporterSubstrateIC50 (μM) ± SEMCell LineReference
hDAT[³H]Dopamine0.0467 ± 0.0040HEK-hDAT[1]
hNET[³H]Norepinephrine0.0978 ± 0.0083HEK-hNET[1]
hSERT[³H]Serotonin4.88 ± 0.47HEK-hSERT[1]
hDAT[³H]MPP+0.073 ± 0.013HEK293[2]
hSERT[³H]5-HT>100HEK293[2]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; HEK: Human Embryonic Kidney cells; SEM: Standard Error of the Mean.

Signaling Pathway

This compound's inhibition of monoamine transporters leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NEH This compound DAT DAT NEH->DAT Inhibits NET NET NEH->NET Inhibits SERT SERT NEH->SERT Inhibits DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release HT_vesicle Serotonin Vesicle HT 5-HT HT_vesicle->HT Release DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R NE->NET Reuptake NE_R Adrenergic Receptors NE->NE_R HT->SERT Reuptake HT_R Serotonin Receptors HT->HT_R Signaling Downstream Signaling DA_R->Signaling NE_R->Signaling HT_R->Signaling G cluster_profile Comprehensive Pharmacological Profile NEH This compound MAT Monoamine Transporter Interaction (Data Available) NEH->MAT ReceptorScreen Broad Receptor Screen (Data Lacking) NEH->ReceptorScreen Metabolism In Vitro Metabolism (Data Available) NEH->Metabolism Functional Functional Assays (Data Available) NEH->Functional G Start Start CellCulture Culture HEK293 cells expressing transporter Start->CellCulture MembranePrep Prepare cell membranes CellCulture->MembranePrep AssaySetup Set up 96-well plate: - Assay Buffer - Radioligand - this compound (or controls) MembranePrep->AssaySetup Incubation Add membranes and incubate AssaySetup->Incubation Filtration Filter and wash Incubation->Filtration Counting Scintillation counting Filtration->Counting Analysis Data analysis (IC50, Ki) Counting->Analysis End End Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Neurotoxicity of N-Ethylhexylone

This technical guide provides a comprehensive overview of the current understanding of this compound (NEH) neurotoxicity based on available in vitro research. The information is intended to assist researchers in designing further studies, understanding its mechanisms of action, and evaluating its potential risks.

Executive Summary

This compound (NEH), a synthetic cathinone, has demonstrated significant neurotoxic effects in in vitro models. Studies indicate that NEH induces neuronal and microglial cell death, with evidence pointing towards mechanisms involving apoptosis and necrosis. The primary molecular targets are believed to be the monoamine transporters, leading to disruptions in neurotransmitter homeostasis. This guide synthesizes the key quantitative data, experimental methodologies, and proposed signaling pathways from the existing scientific literature.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative findings from in vitro studies on this compound and related synthetic cathinones.

Table 1: Cytotoxicity of this compound in Neuronal and Microglial Cells

Cell TypeConcentration Range (µM)EffectCitation(s)
Human Neuronal Cell Lines50 - 400Neuronal viability loss observed at 100 µM[1][2][3]
Human Microglia50 - 400Cell viability loss observed at 100 µM[1][2][3]

Table 2: Mechanistic Insights into this compound-Induced Cell Death

Cell TypeMechanismObservationConcentration (µM)Citation(s)
Human MicrogliaApoptosis/NecrosisInduction of late apoptosis/necrosisNot specified[1][2][3]
Human MicrogliaMorphological ChangesTriggering of shorter/thicker branches, indicative of cell activationNot specified[1][2][3]
Human MicrogliaLysosomal BiogenesisIncreased lysosomal biogenesis100[1][2][3]
Human NeuronsLysosomal BiogenesisIncreased lysosomal biogenesis400[1][2][3]

Table 3: Monoamine Transporter Inhibition by a Related Synthetic Cathinone (N-Ethylnorpentylone/Ephylone)

Note: Data for this compound is not currently available. This data for a structurally similar cathinone provides a likely indication of the mechanism of action.

TransporterIC50 (nM)Citation(s)
Dopamine Transporter (DAT)37[4][5]
Norepinephrine Transporter (NET)105[4][5]
Serotonin Transporter (SERT)383[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of existing research. The following protocols are based on the available literature concerning the in vitro study of synthetic cathinones.

3.1 Cell Culture

  • Cell Lines: Human neuronal cell lines (e.g., SH-SY5Y) and human microglial cell lines are appropriate models.[1][2][3][6]

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[7] Culture medium should be specific to the cell line (e.g., DMEM for SH-SY5Y) and supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).

3.2 Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 50-400 µM) for a specified duration (e.g., 24 hours).[1][2][3]

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

    • Culture and treat cells as described for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.[8]

    • Results are typically expressed as a percentage of LDH released compared to control cells.[8]

3.3 Apoptosis/Necrosis Assay

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Culture and treat cells with this compound.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualizations: Signaling Pathways and Workflows

4.1 Proposed Mechanism of this compound Neurotoxicity

G NEH This compound DAT Dopamine Transporter (DAT) NEH->DAT Inhibition NET Norepinephrine Transporter (NET) NEH->NET Inhibition SERT Serotonin Transporter (SERT) NEH->SERT Inhibition Neuroinflammation Neuroinflammation (Microglial Activation) NEH->Neuroinflammation Direct Activation? Monoamine_Buildup Increased Extracellular Monoamines DAT->Monoamine_Buildup NET->Monoamine_Buildup SERT->Monoamine_Buildup Oxidative_Stress Oxidative Stress Monoamine_Buildup->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis/Necrosis Mito_Dysfunction->Apoptosis Neuroinflammation->Apoptosis Cell_Death Neuronal & Microglial Cell Death Apoptosis->Cell_Death

Caption: Proposed neurotoxic cascade of this compound.

4.2 Experimental Workflow for In Vitro Neurotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y, Microglia) Treatment Treatment with this compound (Concentration Gradient) Cell_Culture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Mechanism Mechanistic Assays (Annexin V/PI, ROS, etc.) Treatment->Mechanism Data_Analysis Quantitative Analysis (IC50, Statistical Tests) Viability->Data_Analysis Mechanism->Data_Analysis

Caption: General workflow for assessing this compound neurotoxicity.

Discussion and Future Directions

The current body of in vitro research strongly suggests that this compound is neurotoxic to both neurons and microglia. The primary mechanism appears to be the inhibition of monoamine transporters, a characteristic shared with other synthetic cathinones.[4][5][9] This disruption of neurotransmitter reuptake likely leads to downstream effects including oxidative stress, mitochondrial dysfunction, and neuroinflammation, ultimately culminating in apoptotic and necrotic cell death.[10][11][12]

Future research should focus on:

  • Determining the precise IC50 values of this compound at the dopamine, norepinephrine, and serotonin transporters.

  • Elucidating the specific apoptotic pathways involved (e.g., caspase activation).

  • Investigating the role of oxidative stress and mitochondrial dysfunction in this compound-induced neurotoxicity through assays for reactive oxygen species (ROS) and mitochondrial membrane potential.

  • Exploring the inflammatory response in more detail, including the profiling of cytokine release from microglia.

  • Utilizing more complex in vitro models, such as co-cultures of neurons and glia or 3D brain organoids, to better mimic the in vivo environment.

References

N-Ethylhexylone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylhexylone (NEH), also known as N-ethylhexedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance. This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended to inform researchers, scientists, and drug development professionals. The information is compiled from preclinical and observational human studies, offering insights into its mechanism of action, metabolic fate, and analytical detection.

Pharmacodynamics: A Dual-Action Stimulant

This compound's pharmacological profile is characterized by its interaction with monoamine transporters in the central nervous system.[1] It primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased synaptic concentrations of these neurotransmitters.[2] This action is responsible for its stimulant effects, which are often compared to those of cocaine and methamphetamine.[1][2]

The presence of a benzodioxole ring in its structure also confers some serotonergic activity, distinguishing it from purely dopaminergic cathinones.[1] This dual action on both the dopamine and serotonin systems contributes to its stimulant and potential entactogenic properties.[1] Preclinical studies have demonstrated that NEH is a potent inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] In vitro studies have shown that N-ethylnorpentylone, a related compound, is a potent inhibitor at DAT (IC50 = 37 nM), NET (IC50 = 105 nM), and SERT (IC50 = 383 nM) without displaying transporter releasing activity.[4]

Animal studies have shown that NEH can induce excitement, stereotypies, and place preference behavior, suggesting a high potential for abuse.[5][3]

Signaling Pathway

The primary mechanism of action of this compound involves the blockade of monoamine transporters. This inhibition leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing neurotransmission.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Binds Norepinephrine->Postsynaptic_Receptors Binds Serotonin->Postsynaptic_Receptors Binds

Caption: this compound's mechanism of action at the synapse.

Pharmacokinetics: Rapid Onset and Short Duration

Limited pharmacokinetic data for this compound is available from human studies. Observational studies involving intranasal self-administration suggest a rapid onset of effects.[3]

Quantitative Pharmacokinetic Data
ParameterValueSpeciesRoute of AdministrationReference
Time to Peak Concentration (Tmax)0.83 hHumanIntranasal[3]

Note: The provided data is from a single observational study and may not be representative of all use cases. Further controlled studies are needed to fully characterize the pharmacokinetic profile of this compound.

Metabolism

The metabolism of this compound, like other synthetic cathinones, proceeds through several key pathways. In vivo studies in mice have identified the major metabolic routes.[6]

The primary metabolic transformations include:

  • Ketone Reduction: The beta-keto group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[6][7][8]

  • N-dealkylation: The ethyl group is removed from the nitrogen atom.[6]

  • Hydroxylation: Hydroxyl groups are added to the phenyl ring.[6]

  • Phase II Conjugation: The metabolites can undergo further conjugation with glucuronic acid or sulfate.[6]

Metabolic Pathway of this compound

This compound Metabolism NEH This compound Ketone_Reduction Ketone Reduction NEH->Ketone_Reduction N_Dealkylation N-Dealkylation NEH->N_Dealkylation Hydroxylation Hydroxylation NEH->Hydroxylation Metabolite1 Reduced Metabolite Ketone_Reduction->Metabolite1 Metabolite2 N-dealkylated Metabolite N_Dealkylation->Metabolite2 Metabolite3 Hydroxylated Metabolite Hydroxylation->Metabolite3 Phase_II Phase II Conjugation Conjugated_Metabolites Conjugated Metabolites Phase_II->Conjugated_Metabolites Metabolite1->Phase_II Metabolite2->Phase_II Metabolite3->Phase_II

Caption: Major metabolic pathways of this compound.

Experimental Protocols

In Vivo Behavioral Assessment in Mice

Objective: To evaluate the abuse potential and stimulant effects of this compound.

Methodology:

  • Animals: Male Swiss-Webster mice are typically used.[9]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 4-64 mg/kg).[5][10]

  • Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding properties of the drug. The apparatus consists of two distinct compartments. During conditioning sessions, mice receive an injection of this compound and are confined to one compartment, while on alternate days they receive a vehicle injection and are confined to the other compartment. On the test day, the mice are allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured.[12]

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the inhibitory potency of this compound at dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • Radioligand Binding Assay: The assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) from the respective transporters.[4]

  • Procedure:

    • Synaptosomes are incubated with various concentrations of this compound and a fixed concentration of the radiolabeled neurotransmitter.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[4]

Monoamine Transporter Inhibition Assay Workflow Start Start Prepare_Synaptosomes Prepare Synaptosomes from Rat Brain Regions Start->Prepare_Synaptosomes Incubate Incubate Synaptosomes with This compound and Radioligand Prepare_Synaptosomes->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Quantify Quantify Radioactivity with Scintillation Counting Filter->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro monoamine transporter inhibition assay.

Analytical Detection in Biological Matrices

Objective: To identify and quantify this compound and its metabolites in biological samples (e.g., blood, urine, oral fluid).

Methodology:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the biological matrix.[13]

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the identification and quantification of synthetic cathinones.[14]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of this compound and its metabolites.[4][6][13]

  • Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Conclusion

This compound is a potent synthetic cathinone with primary activity as a norepinephrine-dopamine reuptake inhibitor, and secondary effects on the serotonin system. Its pharmacokinetic profile is characterized by rapid absorption and a short duration of action. The metabolism of NEH involves common pathways for synthetic cathinones, including ketone reduction, N-dealkylation, and hydroxylation. The provided experimental protocols offer a foundation for further research into the pharmacology and toxicology of this compound. Given its abuse potential and the limited data from controlled human studies, further investigation is warranted to fully understand its effects and risks.

References

N-Ethylhexylone: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As with any compound intended for potential pharmaceutical application or requiring toxicological assessment, a thorough understanding of its chemical stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known stability profile of this compound and its predicted degradation pathways based on the chemistry of substituted cathinones. The information herein is intended to support researchers, scientists, and drug development professionals in designing stability-indicating analytical methods, understanding potential toxicological implications of degradation products, and ensuring the quality and safety of research materials.

While specific forced degradation studies on this compound are limited in the public domain, this guide compiles available analytical data and extrapolates potential degradation mechanisms from studies on closely related cathinone derivatives.

Chemical Profile of this compound

This compound, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a chiral molecule belonging to the substituted cathinone class. Its structure features a benzodioxole ring, a ketone group, and a secondary amine, all of which are susceptible to chemical degradation under various environmental conditions.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[1] The resulting degradation products can then be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[2][3]

Analytical Methodologies for Stability Assessment

The primary analytical techniques for characterizing this compound and its potential degradation products include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods allow for the separation and identification of the parent compound and its impurities or degradants.[7]

Predicted Degradation Pathways of this compound

Based on the known chemistry of substituted cathinones, the following degradation pathways are proposed for this compound under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals.[8] For this compound, both acidic and basic conditions can be expected to promote degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the enamine tautomer of this compound could undergo hydrolysis of the imine to form an alpha-hydroxyketone. Further oxidation could lead to an alpha-dicarbonyl intermediate, which could then hydrolyze to yield benzoic acid derivatives.

  • Base-Catalyzed Degradation: In basic media, a proposed mechanism for substituted cathinones involves base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone.[9] Subsequent oxidation and hydrolysis can lead to the formation of acidic degradation products.[9] The rate of degradation for cathinones has been observed to increase with higher pH.[10]

Oxidative Degradation

Oxidative stress is a common cause of drug degradation. The amine and the benzylic carbon in this compound are potential sites for oxidation.

  • N-Dealkylation and Oxidation: The ethylamino group can be susceptible to oxidative N-dealkylation. The resulting primary amine could be further oxidized.

  • Oxidation of the Alkyl Chain: The hexyl chain could undergo hydroxylation at various positions.

  • Oxidation of the Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring is a potential site for oxidative cleavage.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.[11][12] The chromophores in the this compound molecule, such as the benzodioxole ring and the ketone, can absorb light energy, leading to photochemical reactions.[13] Potential photolytic degradation pathways include:

  • Norrish Type I and Type II Reactions: The ketone moiety can undergo photochemical cleavage.

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.

Thermal Degradation

Elevated temperatures can lead to the thermal degradation of this compound. The kinetics of thermal degradation can often be described by the Arrhenius equation, which relates the rate of reaction to temperature.[14][15] For cathinones, thermal degradation can result in the formation of various products through mechanisms such as:

  • Pyrolysis: At high temperatures, the molecule can undergo fragmentation.

  • Dehydration and Cyclization Reactions: The presence of the ketone and amine functionalities could lead to intramolecular reactions at elevated temperatures.

Quantitative Data Summary

Stress ConditionReagent/ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, HeatLabileAlpha-hydroxyketone, Benzoic acid derivatives
Base Hydrolysis 0.1 M NaOH, HeatLabileAlpha-hydroxyketone, Benzoic acid derivatives
Oxidation 3% H₂O₂, Room TempLabileN-de-ethylated product, Hydroxylated derivatives, Ring-opened products
Photolysis UV/Visible LightLabilePhotolytic cleavage products, Photo-oxidation products
Thermal Dry Heat (e.g., 80°C)LabilePyrolytic fragments, Dehydration products

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies are outlined in the ICH guidelines Q1A(R2) and Q1B.[16] A general workflow for a forced degradation study is as follows:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to various stress conditions (acid, base, oxidation, light, heat) for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).

  • Peak Purity and Identification: Assess the purity of the main peak and identify the degradation products using techniques like LC-MS/MS.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_output Output start Start prep Prepare this compound Solution start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photo Photolysis prep->photo thermal Thermal Stress prep->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc ms LC-MS/MS Identification hplc->ms report Stability Report ms->report

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of chemical transformations. The following diagram illustrates a predicted degradation pathway under hydrolytic conditions.

DegradationPathway NEH This compound Imine Imine Tautomer NEH->Imine Tautomerization (Acid/Base Catalyzed) AlphaHydroxy Alpha-Hydroxyketone Imine->AlphaHydroxy Hydrolysis AlphaDicarbonyl Alpha-Dicarbonyl AlphaHydroxy->AlphaDicarbonyl Oxidation BenzoicAcid Benzoic Acid Derivative AlphaDicarbonyl->BenzoicAcid Hydrolysis

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation pathways of this compound. While direct experimental data is sparse, the information presented, based on the established chemistry of substituted cathinones, offers valuable insights for researchers and professionals in the field. It is imperative that specific forced degradation studies are conducted on this compound to confirm these predicted pathways and to generate the quantitative data necessary for robust analytical method development and comprehensive toxicological evaluation. The provided methodologies and diagrams serve as a starting point for these critical investigations.

References

An In-depth Technical Guide to the Psychoactive Effects of N-Ethylhexylone (Ephylone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone, also known as Ephylone, is a synthetic stimulant belonging to the substituted cathinone class of novel psychoactive substances (NPS).[1][2] It emerged on the recreational drug market in the late 2010s, designed to mimic the effects of controlled substances while circumventing existing drug laws.[2][3] Structurally, this compound is 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one.[2]

It is critical to distinguish this compound from its analogue N-Ethylhexedrone (NEH). While structurally similar, this compound possesses a 1,3-benzodioxole moiety, a feature absent in N-Ethylhexedrone.[1][4] This structural difference is pharmacologically significant, as the benzodioxole group confers substantial serotonergic activity, leading to a mixed stimulant-entactogen profile, whereas N-Ethylhexedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

This guide provides a technical overview of the psychoactive effects, mechanism of action, and underlying experimental data related to this compound.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action for this compound, like other substituted cathinones, involves the modulation of monoamine neurotransmitter systems in the brain.[5][6] Its psychoactive effects are elicited by binding to and inhibiting the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the synaptic signal.[8][9]

By inhibiting these transporters, this compound causes an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced and prolonged neurotransmission. This potentiation of monoaminergic signaling underlies the compound's characteristic stimulant and entactogenic effects.[1][4] While some cathinones can also act as releasing agents (substrates), available data for the closely related N-ethylpentylone (also called ephylone) suggests this compound functions as a pure reuptake inhibitor with no transporter releasing activity.[7]

Visualized Signaling Pathway

The following diagram illustrates the inhibitory action of this compound at a representative monoaminergic synapse.

G Mechanism of this compound at a Monoamine Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis Vesicle Synaptic Vesicle MA_synthesis->Vesicle VMAT2 MA1 Vesicle->MA1 Exocytosis DAT DAT NET NET SERT SERT Receptor Postsynaptic Receptors MA1->Receptor Binding & Signal MA2 MA2->Receptor MA3 MA3->Receptor MA4 MA4->DAT Reuptake MA5 MA5->SERT Reuptake NEH This compound NEH->DAT Inhibition NEH->NET NEH->SERT

Caption: this compound blocks monoamine transporters (DAT, NET, SERT), increasing neurotransmitter levels.

Quantitative Pharmacology

The potency of this compound as a monoamine transporter inhibitor has been characterized using in vitro uptake inhibition assays. The data presented below is for N-ethylpentylone (ephylone), a compound considered synonymous or structurally identical in pharmacological literature.[7][10] For comparative purposes, data for N-Ethylhexedrone (NEH), which lacks the benzodioxole ring, is also included to highlight the influence of this functional group on serotonergic activity.

CompoundTarget TransporterPotency (IC₅₀ in nM)Reference
N-Ethylpentylone (Ephylone) Dopamine Transporter (DAT)37[7]
Norepinephrine Transporter (NET)105[7]
Serotonin Transporter (SERT)383[7]
N-Ethylhexedrone (NEH) Dopamine Transporter (DAT)46.7[4]
Norepinephrine Transporter (NET)97.8[4]
Serotonin Transporter (SERT)>10,000[5]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate greater potency.

Experimental Protocols

The quantitative data presented above is typically derived from in vitro monoamine transporter uptake inhibition assays. The following is a generalized protocol synthesized from standard methodologies in the field.[7][8][11]

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound at inhibiting dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[9][11]

  • Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin (or a substrate like [³H]MPP+).[7][8]

  • Test Compound: this compound hydrochloride dissolved in assay buffer.

  • Control Inhibitors: A potent and selective inhibitor for each transporter (e.g., GBR-12909 for DAT, desipramine for NET, paroxetine for SERT) to define non-specific uptake.

  • Buffers: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution.

  • Equipment: 96-well cell culture plates, scintillation counter, filtration apparatus or vacuum manifold.

Methodology:

  • Cell Culture: HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) are cultured to confluence in 96-well plates.

  • Preparation: On the day of the experiment, the cell culture medium is removed. Cells are washed once with room temperature KHB.[8]

  • Pre-incubation: Cells are pre-incubated for 5-10 minutes in KHB containing a range of concentrations of this compound or a vehicle control.[8]

  • Uptake Initiation: The assay is initiated by adding a buffer containing a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., 200 nM [³H]dopamine).[8]

  • Incubation: The uptake reaction proceeds for a short period at room temperature (typically 1-3 minutes).[8] This duration is kept brief to measure initial uptake rates.

  • Termination: The reaction is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove unbound radioligand.[8]

  • Cell Lysis: Cells are lysed by adding a detergent solution (e.g., 1% SDS) to each well.[8]

  • Quantification: The lysate from each well is transferred to a scintillation vial with a scintillation cocktail. The amount of radioligand taken up by the cells is quantified by measuring radioactive decay using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value is calculated from this curve, representing the concentration of this compound required to inhibit 50% of the specific transporter-mediated uptake.

Visualized Experimental Workflow

The following flowchart details the key steps of the in vitro uptake inhibition assay.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow A Culture HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates B Prepare serial dilutions of This compound & controls C Wash cells with assay buffer (KHB) A->C D Pre-incubate cells with This compound dilutions (5-10 min) C->D E Initiate uptake with [³H]-neurotransmitter D->E F Incubate for fixed time (1-3 min) E->F G Terminate reaction with ice-cold buffer wash F->G H Lyse cells to release internalized radioligand G->H I Quantify radioactivity using scintillation counting H->I J Plot % Inhibition vs. [Concentration] I->J K Calculate IC₅₀ via non-linear regression J->K

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Psychoactive and Physiological Effects

The pharmacological action of this compound translates into a distinct profile of subjective and physiological effects.

  • Stimulant Effects: Users report classic psychostimulant effects including euphoria, increased energy and talkativeness, enhanced concentration, and insomnia.[12] Animal studies confirm its psychostimulant properties, showing that it induces excitement, stereotypies, and increases locomotor activity.[5][13]

  • Entactogenic Effects: Due to its significant serotonergic activity, this compound also produces entactogenic or empathogenic effects, such as an enhanced sense of well-being and increased sociability.[1][12] This dual profile makes its effects comparable to substances like MDMA, though with distinct pharmacokinetics.[1]

  • Adverse Effects: Like other potent stimulants, this compound is associated with a range of adverse effects. These include cardiovascular complications such as hypertension and tachycardia, as well as anxiety, paranoia, and tremors.[12][14] Animal studies suggest a high potential for abuse and the induction of rewarding effects.[5][13]

Conclusion

This compound is a potent synthetic cathinone that functions as a triple reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its defining structural feature, the benzodioxole ring, imparts significant serotonergic activity, resulting in a mixed stimulant-entactogen psychoactive profile. Quantitative in vitro data confirms its high potency at all three major monoamine transporters, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. The methodologies outlined herein provide a standard framework for assessing the pharmacological activity of this compound and related compounds, which are crucial for understanding their potential for abuse and adverse health consequences.

References

A Technical Guide to the Neuronal Effects of N-Ethylhexylone: Current In Vitro Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the current understanding of the effects of N-Ethylhexylone (NEH), a synthetic cathinone, on neuronal cell cultures. The information presented herein is based on available in vitro studies and is intended to inform researchers, scientists, and drug development professionals. It is important to note that while acute and short-term effects have been investigated, a significant gap exists in the scientific literature regarding the long-term consequences of NEH exposure on neuronal cells.

**Executive Summary

This compound (NEH) is a psychoactive substance that has been shown to exert significant effects on the central nervous system. In vitro research has demonstrated its potent interaction with key monoamine transporters, leading to neurotoxic effects on neuronal and microglial cell cultures. Studies indicate that NEH can induce neuronal cell death, trigger microglial activation, and alter cellular morphology. The primary mechanism of action appears to be the inhibition of dopamine and norepinephrine reuptake, coupled with substrate activity at serotonin transporters. The following sections detail the available quantitative data, experimental protocols, and known signaling pathways associated with NEH exposure in neuronal cell cultures.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound and related compounds.

Table 1: Cytotoxicity of this compound in Neuronal and Microglial Cell Lines

Cell LineConcentration (µM)EffectReference
Human Nerve Cell Lines100Neuronal viability loss[1][2]
Human Microglia100Cell viability loss[1][2]
PC12 Cells0.01 - 8.00 mMConcentration-dependent decrease in cell viability[3]

Table 2: Effects of this compound on Monoamine Transporters

TransporterActionPotency (IC₅₀ or ED₅₀)Reference
Dopamine Transporter (DAT)Inhibition of [³H]neurotransmitter uptakeIC₅₀ = 120 nM[4]
Norepinephrine Transporter (NET)Inhibition of [³H]neurotransmitter uptake-[4]
Serotonin Transporter (SERT)Inhibition of uptake and weak partial releasing actions-[4]

Table 3: Cellular Effects of this compound on Microglia

EffectConcentration (µM)ObservationReference
Cell Activation-Triggered shorter/thicker branches[1][2]
Lysosomal Biogenesis100Increased[1][2]
Apoptosis/Necrosis-Induced late apoptosis/necrosis[1][2]

Experimental Protocols

This section outlines the methodologies employed in the cited studies to investigate the effects of this compound on neuronal cell cultures.

1. Cell Culture and Drug Exposure

  • Cell Lines: Human nerve cell lines and human microglia have been utilized.[1][2] Differentiated SH-SY5Y cells are also a common model for studying the neurotoxicity of synthetic cathinones.[5] For cytotoxicity studies of N-ethyl-hexedrone analogues, pheochromocytoma cells (PC12) have been used.[3]

  • Culture Conditions: Specific media and conditions for each cell line are maintained as per standard protocols. For instance, SH-SY5Y cells are often differentiated to acquire a more neuron-like phenotype.

  • Drug Application: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to achieve the desired final concentrations.[6] Exposures are carried out for defined periods, often ranging from 24 to 72 hours for neurotoxicity assessments.[5]

2. Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the MTT reagent, which is converted by mitochondrial enzymes in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • LIVE/DEAD Assay: This fluorescence-based assay uses two probes, calcein-AM and ethidium homodimer-1, to distinguish between live and dead cells. Calcein-AM is cleaved by esterases in live cells to produce a green fluorescent signal, while ethidium homodimer-1 enters cells with compromised membranes and binds to nucleic acids, emitting a red fluorescent signal.

3. Monoamine Transporter Assays

  • [³H]Neurotransmitter Uptake Inhibition Assay: This assay is performed using rat brain synaptosomes or cells expressing the specific transporters (DAT, NET, SERT).[4] The ability of this compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) is measured. The concentration of the drug that inhibits 50% of the specific uptake (IC₅₀) is determined.[4]

4. Immunocytochemistry and Morphology Analysis

  • Immunofluorescence Staining: To visualize cellular morphology and specific protein markers, cells are fixed and permeabilized. They are then incubated with primary antibodies against target proteins (e.g., TMEM-119 for microglia) followed by fluorescently labeled secondary antibodies.[5] Cell nuclei are often counterstained with a DNA-binding dye like Hoechst 33258.[5]

  • Image Analysis: Images are captured using fluorescence microscopy. Software such as ImageJ can be used to quantify morphological changes, such as cell area and perimeter.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound at the molecular level is its interaction with monoamine transporters.

Monoamine Transporter Interaction

This compound acts as a hybrid transporter compound.[4] It is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine. Additionally, it functions as a substrate at the serotonin transporter (SERT), promoting the release of serotonin.[4] This combined action on multiple monoamine systems is believed to underlie its psychostimulant effects.

NEH This compound DAT Dopamine Transporter (DAT) NEH->DAT Inhibits NET Norepinephrine Transporter (NET) NEH->NET Inhibits SERT Serotonin Transporter (SERT) NEH->SERT Promotes Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Norepinephrine_Uptake Norepinephrine Reuptake NET->Norepinephrine_Uptake Serotonin_Release Serotonin Release SERT->Serotonin_Release

Figure 1: this compound's interaction with monoamine transporters.

Experimental Workflow for Neurotoxicity Assessment

The general workflow for assessing the neurotoxicity of this compound in vitro involves a series of sequential steps from cell culture preparation to data analysis.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Exposure Cell Exposure to NEH (various concentrations and durations) Culture->Exposure Drug This compound Preparation (dissolved and diluted) Drug->Exposure Viability Cell Viability Assays (e.g., MTT, LIVE/DEAD) Exposure->Viability Morphology Morphological Analysis (Immunocytochemistry) Exposure->Morphology Mechanism Mechanistic Studies (e.g., Transporter Assays) Exposure->Mechanism Data Quantitative Data Analysis (IC50, % viability, etc.) Viability->Data Morphology->Data Mechanism->Data

Figure 2: General experimental workflow for in vitro neurotoxicity studies of NEH.

Limitations and Future Research Directions

The current body of research provides valuable insights into the acute effects of this compound on neuronal cell cultures. However, a significant limitation is the lack of studies investigating the long-term consequences of exposure. Chronic exposure to psychoactive substances can lead to adaptive changes in neuronal circuits, including alterations in gene expression, receptor density, and synaptic plasticity, which are not captured in short-term assays.

Future research should prioritize long-term exposure studies using neuronal cell cultures, including primary neurons and induced pluripotent stem cell (iPSC)-derived neurons, to model chronic use scenarios. Such studies would be instrumental in understanding the potential for lasting neurotoxic effects and neurodevelopmental consequences. Key areas for future investigation include:

  • Synaptic Plasticity: Examining the effects of chronic NEH exposure on long-term potentiation (LTP) and long-term depression (LTD).

  • Gene Expression Analysis: Identifying changes in the expression of genes related to neuronal function, apoptosis, and neuroinflammation following long-term exposure.

  • Oxidative Stress Pathways: Investigating the role of reactive oxygen species (ROS) production and mitochondrial dysfunction in NEH-induced neurotoxicity over extended periods.

  • Glial-Neuronal Interactions: Further exploring the long-term consequences of NEH-induced microglial activation on neuronal health and function.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Ethylhexylone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. As a result, there is a growing need for robust and reliable analytical methods to detect and quantify this compound in biological matrices for clinical, forensic, and research purposes. These application notes provide detailed protocols for the determination of this compound in various biological samples, focusing on mass spectrometry-based methods due to their high sensitivity and specificity.

Analytical Methods Overview

The primary analytical techniques for the detection of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to detect the low concentrations of this compound typically present in biological fluids and tissues. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common analytical technique, its application for the detection of synthetic cathinones in biological samples is limited due to lower sensitivity and potential for interferences from the complex sample matrix. The UV spectra of many synthetic cathinones are similar, which can hinder specific identification.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of this compound and related synthetic cathinones in various biological matrices using GC-MS/MS and LC-MS/MS.

Biological MatrixAnalytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryMatrix Effect
Whole Blood LC-MS/MSN-Ethylpentylone0.01 - 0.5 mg/L[1]Not Specified0.01 mg/L[1]84-104% (for cathinones)Within acceptable thresholds
Urine GC-MSSynthetic Cathinones100 - 1000 ng/mL[2]10 - 30 ng/mL[2]30 - 100 ng/mL[2]Not SpecifiedNot Specified
LC-MS/MSSynthetic Cathinones1 - 1000 ng/mLNot Specified1 ng/mLNot SpecifiedNot Specified
Oral Fluid GC-MS/MSThis compound35 - 5000 ng/mL1.75 ng/mL35 ng/mL>85%Not Specified
Hair LC-MS/MSSynthetic Cathinones0.01 - 3 ng/mg0.006 - 0.052 ng/mg[3]0.008 - 0.095 ng/mg[3]70 - 106% (for 75% of analytes)[4]Within acceptable thresholds[3]

Experimental Protocols

Analysis of this compound in Whole Blood by LC-MS/MS

This protocol is based on a validated method for the determination of synthetic cathinones in postmortem blood.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of whole blood sample in a glass tube, add a suitable deuterated internal standard.

  • Add 1 mL of saturated borate buffer (pH 9.0) and vortex for 30 seconds.

  • Add 4 mL of n-butyl chloride, cap, and gently mix on a rotary mixer for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Add 100 µL of 0.1 M HCl to the organic extract, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.

  • Aspirate and discard the organic layer.

  • Evaporate the remaining aqueous layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode or equivalent.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound should be optimized.

Analysis of this compound in Urine by GC-MS

This protocol is adapted from a method for the simultaneous determination of multiple synthetic cathinones in human urine.[2]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 1 mL of urine in a glass tube, add a suitable deuterated internal standard.

  • Add 200 µL of concentrated ammonium hydroxide and 4 mL of a mixture of chloroform and isopropanol (9:1 v/v).

  • Vortex for 1 minute and centrifuge at 3500 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of ethyl acetate and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the tube and heat at 70°C for 20 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: A capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound.

Analysis of this compound in Oral Fluid by GC-MS/MS

This protocol is based on a validated method for this compound in oral fluid.

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 200 µL of oral fluid, add 5 µL of a deuterated internal standard and 200 µL of 0.5 M ammonium hydrogen carbonate.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Dry the organic phase under a nitrogen flow.

  • Derivatize the residue with pentafluoropropionic anhydride (PFPA) and dry again.

  • Reconstitute the sample in 50 µL of ethyl acetate for injection into the GC-MS/MS.

b. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable capillary column for drug analysis.

  • Injection Volume: 1 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode with optimized transitions for the PFPA derivative of this compound.

Analysis of this compound in Hair by LC-MS/MS

This protocol is based on a general method for the detection of synthetic cathinones in hair.[3][5]

a. Sample Preparation

  • Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to dry completely.

  • Pulverization: Pulverize the decontaminated hair using a ball mill to increase the surface area for extraction.

  • Extraction:

    • To the powdered hair in a tube, add a suitable deuterated internal standard.

    • Add 1 mL of 0.1 M HCl.

    • Ultrasonicate the sample for 1-2 hours.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol and water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water and methanol.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Follow the LC-MS/MS parameters as described in the protocol for whole blood analysis, with potential modifications to the gradient to ensure optimal separation of this compound from any remaining hair matrix components.

Visualizations

Experimental_Workflow_Blood_Urine_Oral_Fluid Sample Biological Sample (Blood, Urine, Oral Fluid) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS LC-based methods GC_MS GC-MS/MS Analysis (with Derivatization) Reconstitution->GC_MS GC-based methods Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis in fluid biological samples.

Experimental_Workflow_Hair Hair_Sample Hair Sample Decontamination Decontamination (Washing) Hair_Sample->Decontamination Pulverization Pulverization Decontamination->Pulverization Extraction Acidic Extraction Pulverization->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Extraction->SPE_Cleanup Evaporation_Reconstitution Evaporation & Reconstitution SPE_Cleanup->Evaporation_Reconstitution LC_MS_MS_Hair LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS_Hair Quantification_Hair Quantification LC_MS_MS_Hair->Quantification_Hair Reporting_Hair Reporting Quantification_Hair->Reporting_Hair

Caption: Experimental workflow for this compound analysis in hair samples.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of N-Ethylhexylone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of N-Ethylhexylone by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a synthetic cathinone, a class of new psychoactive substances (NPS) that has seen a significant rise in the illicit drug market.[1][2] As a derivative of cathinone, the psychoactive component in the khat plant, this compound exhibits stimulant properties. The structural similarities among synthetic cathinones, including isomers like N-butyl-norbutylone, present a significant challenge for forensic and toxicological analysis.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the identification and quantification of synthetic cathinones in various matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected results.

Principle of the Method

This method employs gas chromatography (GC) to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer (MS) for detection and identification. The mass spectrometer bombards the this compound molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, which is a fingerprint of the molecule's structure, allows for confident identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are general protocols for seized materials and biological samples.

For Seized Powders, Capsules, or Tablets:

  • Accurately weigh a representative sample of the homogenized material.

  • Dissolve the sample in methanol to a concentration of 1 mg/mL.[4]

  • Vortex the solution to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble excipients.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis. An internal standard, such as eicosane, can be added to the methanol at a concentration of 1 mg/mL for quantitative analysis.[4]

For Biological Matrices (Urine, Blood):

A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to isolate synthetic cathinones from biological matrices.[5]

Liquid-Liquid Extraction (LLE) Protocol Example:

  • To 1 mL of the biological sample (e.g., urine), add an appropriate internal standard.

  • Add a buffering agent to adjust the pH, if necessary. For cathinones, an alkaline pH is often used.

  • Add 3 mL of an organic solvent such as ethyl acetate.

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of methanol or ethyl acetate for injection into the GC-MS.[6]

Note on Derivatization:

Synthetic cathinones can be thermally labile.[7] While some methods analyze them directly, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve thermal stability and chromatographic peak shape.[7][8] However, the provided instrumental method has been used for the analysis of underivatized this compound.[2]

GC-MS Instrumentation and Parameters

The following parameters have been successfully used for the analysis of this compound.[2]

Parameter Setting
Gas Chromatograph Thermo Trace Ultra or equivalent
Column Rxi®-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[2]
Injector Temperature 260°C[2]
Injection Volume 1 µL[2]
Injection Mode Split (1:50)[2]
Carrier Gas Helium at a constant flow of 1.5 mL/min[2]
Oven Program Initial temperature 100°C, hold for 2 min, then ramp at 20°C/min to 260°C[2]
Mass Spectrometer Thermo ITQ900 or equivalent
MS Transfer Line Temp. 250°C[2]
MS Source Temperature 250°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range 40-500 amu

Results and Data Presentation

Mass Spectral Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by specific fragment ions. The fragmentation is dominated by the α-cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of a stable iminium ion.[8]

The predicted EI-MS fragmentation pathway for this compound shows a main fragment ion at m/z 114.[3][9] Other less intense fragments may also be present.[3] It is crucial to note that isomers of this compound can produce very similar mass spectra, which can make unambiguous identification based on EI fragmentation alone challenging.[2][3]

Key Diagnostic Ions for this compound:

m/z Description
114Main fragment ion (iminium ion)[3]
Quantitative Data
Parameter Typical Performance for Synthetic Cathinones
Limit of Detection (LOD) 0.5 - 5 ng/mL[5]
Limit of Quantification (LOQ) 1 - 20 ng/mL[5]
Linearity (R²) > 0.99
Intra- and Inter-assay Precision < 15%
Accuracy 85-115%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Seized Material or Biological Sample Extraction Extraction (LLE or SPE) / Dissolution Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (5% Phenyl-Methylpolysiloxane Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Identification Compound Identification (via Spectral Library Match) MassSpectrum->Identification Quantification Quantification (via Calibration Curve) Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway NEthylhexylone This compound Molecular Ion AlphaCleavage α-Cleavage NEthylhexylone->AlphaCleavage Electron Ionization Fragment114 Iminium Ion (m/z 114) AlphaCleavage->Fragment114 OtherFragments Other Fragments AlphaCleavage->OtherFragments

Caption: Simplified fragmentation pathway of this compound in EI-MS.

Conclusion

The described GC-MS method provides a reliable approach for the identification of this compound. The protocol for sample preparation and the specified instrumental parameters can be adapted for the analysis of this compound in both forensic and research settings. Due to the potential for co-eluting isomers with similar fragmentation patterns, chromatographic separation is critical, and the use of reference standards is essential for confident identification. For quantitative applications, a thorough method validation should be performed.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for N-Ethylhexylone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of N-Ethylhexylone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

This compound is a synthetic cathinone, a class of new psychoactive substances (NPS) that has emerged on the illicit drug market.[1][2] As a stimulant of the cathinone class, it poses a significant challenge to forensic and toxicological laboratories requiring sensitive and specific methods for its identification and quantification in various matrices.[3] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

This compound, with the chemical structure 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is an isomer of other synthetic cathinones, such as N-butyl-norbutylone.[1][2] The use of ESI-MS/MS allows for the differentiation of these isomers through unique fragmentation patterns, enabling reliable compound identification.[2]

Principle

This method employs liquid chromatography (LC) for the separation of this compound from other sample components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The high selectivity and sensitivity of the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, allow for accurate measurement of the analyte even at low concentrations. The method is based on the monitoring of the transition from the protonated molecule [M+H]⁺ to specific product ions.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d5 or a structurally similar deuterated cathinone)

  • Methanol (HPLC or LC-MS grade)[2]

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (for complex matrices)

  • Volumetric flasks, pipettes, and autosampler vials

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol or the initial mobile phase composition.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., blank urine, blood) with the working standard solutions to achieve a desired concentration range. A typical range for related cathinones is 0.01 to 0.5 mg/L.[4]

Sample Preparation

The sample preparation method should be chosen based on the matrix.

A. Simple Dilution (for pure materials or high concentration samples):

  • Dissolve 10 mg of the sample in 1 mL of methanol.[2]

  • Perform a 100-fold dilution by taking a 10 µL aliquot and diluting it with 990 µL of methanol.[2]

  • Transfer to an autosampler vial for analysis.

B. Urine Sample Preparation (Dilute-and-Shoot):

  • To 50 µL of urine sample, add the internal standard.

  • Add 100 µL of a mixture of acetonitrile/methanol (95:5, v/v).[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

C. Biological Fluids (e.g., Blood, Serum) using Solid Phase Extraction (SPE):

  • To 1 mL of sample (e.g., blood, serum), add the internal standard.

  • Pre-treat the sample as recommended by the SPE cartridge manufacturer (e.g., addition of buffer, sonication).

  • Condition the SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water and buffer.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with buffer, water, and a low-percentage organic solvent).

  • Elute the analyte with an appropriate elution solvent (e.g., methanol containing a small percentage of a weak base like ammonia).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Method and Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 2 mM Ammonium Formate
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 - 550 °C
IonSpray Voltage 4500 - 5500 V
Curtain Gas 30 - 40 psi
Collision Gas Nitrogen
Resolution Q1: Unit, Q3: Unit

Table 3: this compound MRM Transitions

The protonated molecule of this compound is observed at m/z 264.16.[2] Based on its fragmentation, the following MRM transitions can be used for quantification and confirmation.

Precursor Ion (m/z)Product Ion (m/z)Function
264.2219.1Quantifier
264.2189.1Qualifier 1
264.2114.1Qualifier 2

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Urine, Blood) ISTD Add Internal Standard (IS) Sample->ISTD Extraction Extraction (Dilution, SPE, etc.) ISTD->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the LC-MS/MS analysis of this compound.

Fragmentation_Pathway Proposed ESI-MS/MS Fragmentation of this compound parent This compound [M+H]⁺ m/z 264.2 frag1 Loss of C2H5N=CH2 (Iminium ion formation) m/z 219.1 parent->frag1 - C₃H₇N frag3 Loss of H₂O m/z 246.2 parent->frag3 - H₂O frag4 Further Fragmentation m/z 114.1 parent->frag4 - C₈H₇O₃ frag2 Loss of C4H9 radical (Alpha-cleavage) m/z 189.1 frag1->frag2 - C₂H₆

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.[1][2]

References

Application Notes and Protocols: N-Ethylhexylone Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the use of N-Ethylhexylone analytical reference standards. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical, pharmacological, and toxicological study of this synthetic cathinone.

Overview of this compound

This compound (also known as N-Ethylhexedrone or NEH) is a synthetic stimulant of the cathinone class.[1] It is structurally related to other novel psychoactive substances (NPS) and functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Some research also indicates activity at the serotonin transporter, which may contribute to its psychoactive effects.[1][3] First synthesized in 1964 by Boehringer Ingelheim, it has emerged on the illicit drug market in recent years, often sold as a "designer drug" or "bath salt".[2] The availability of well-characterized, high-purity reference standards is crucial for the accurate identification, quantification, and toxicological assessment of this compound in forensic and research settings.[4][5]

Physicochemical Properties and Data

Proper characterization of a reference standard is fundamental to its use in research. The data presented below is compiled from various analytical sources.

Table 1: Physicochemical Properties of this compound Reference Standard

Property Value Source(s)
IUPAC Name 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [6]
Chemical Formula C₁₅H₂₁NO₃ [6]
Molar Mass 263.337 g·mol⁻¹ [6]
CAS Number 802605-02-3 [6]
Purity (Typical) ≥98% [7]
Appearance Crystalline solid; White or off-white powder [4][7]
Solubility (HCl salt) DMF: 2.5 mg/mLDMSO: 14 mg/mLPBS (pH 7.2): 3 mg/mLMethanol: 1 mg/mLEthanol: 0.25 mg/mL [7]

| UV λmax | 236, 282, 320 nm |[7] |

Pharmacology and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of monoamine transporters.[3] Like other stimulants, it blocks the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[3][8] The benzodioxole moiety present in its structure may also contribute to interactions with the serotonin transporter (SERT).[1] This dual action on dopamine and serotonin systems can result in both stimulant and entactogenic effects.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NEH This compound DAT Dopamine Transporter (DAT) NEH->DAT Inhibits NET Norepinephrine Transporter (NET) NEH->NET Inhibits SERT Serotonin Transporter (SERT) NEH->SERT Inhibits DA_NE_5HT Increased Dopamine, Norepinephrine, Serotonin Receptors Postsynaptic Receptors DA_NE_5HT->Receptors Activates

Caption: Mechanism of this compound at the synapse.

Application Note: Analytical Characterization Protocols

Accurate identification of this compound in seized materials or research samples is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.[9][10]

G start Sample / Reference Standard prep Sample Preparation (e.g., Dissolution in Methanol) start->prep gcms GC-MS Analysis prep->gcms lcms LC-MS Analysis prep->lcms acquisition Data Acquisition (Mass Spectra, Retention Time) gcms->acquisition lcms->acquisition interpretation Data Interpretation (Library Matching, Fragmentation Analysis) acquisition->interpretation end Compound Identification interpretation->end

Caption: General workflow for analytical characterization.

Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound. Laboratories should validate methods according to their specific instrumentation and requirements.[4]

  • Instrumentation: Standard Gas Chromatograph with Electron Ionization (EI) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of methanol. Dilute as necessary.

  • GC Conditions:

    • Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-500 m/z.

  • Expected Results: The primary fragmentation involves an alpha-cleavage, which is common for cathinones.[9] The resulting fragment ions are key identifiers.

Table 2: Key GC-EI-MS Fragments for this compound

m/z (Mass-to-Charge Ratio) Interpretation Source(s)
263 Molecular Ion [M]⁺ (low abundance) [6]
114 Result of cleavage between C1 and C2 (α-cleavage), often the base peak. [CH₂(CH₂)₃CH=N⁺H(CH₂CH₃)] [9]

| 163 | Benzoyl Ion [C₈H₇O₃]⁺ |[11] |

Protocol: LC-QTOF-MS Analysis

High-resolution mass spectrometry provides accurate mass data, confirming the elemental composition.

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of methanol. Further dilute with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan with collision-induced dissociation (CID) fragmentation.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramped (e.g., 15-35 V) to obtain rich fragmentation spectra.[11]

  • Expected Results: The protonated molecule [M+H]⁺ is observed with high mass accuracy. For C₁₅H₂₂NO₃, the calculated exact mass is 264.1600 m/z. Experimental results have shown this peak at ~264.1597 m/z, confirming the molecular formula.[9]

Application Note: Quantitative Analysis in Biological Matrices

This section provides a protocol for quantifying this compound in blood, relevant for forensic toxicology and clinical research. The method uses Liquid-Liquid Extraction (LLE) for sample cleanup followed by LC-MS/MS analysis.

Protocol: Sample Preparation (LLE)
  • Materials: Whole blood sample, internal standard (e.g., this compound-d5), 1M sodium hydroxide, extraction solvent (e.g., ethyl acetate/hexane mixture).

  • Procedure:

    • To 1 mL of blood sample in a glass tube, add the internal standard.

    • Vortex briefly.

    • Add 100 µL of 1M NaOH to basify the sample.

    • Add 3 mL of extraction solvent.

    • Cap and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification

This protocol is based on methods for similar synthetic cathinones and should be fully validated.[10][12]

  • Instrumentation: UHPLC coupled to a Triple Quadrupole (QqQ) Mass Spectrometer.

  • LC Conditions: Use conditions similar to the LC-QTOF-MS method described in section 4.2.

  • MS/MS Conditions:

    • Ion Source: ESI, positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing the reference standard. For this compound, the precursor ion would be the protonated molecule (m/z 264.2). Product ions would be selected from its most intense fragments (e.g., m/z 163 and 114).

  • Quantification: Create a calibration curve using fortified blank blood samples with known concentrations of the this compound reference standard.

Table 3: Example Validation Parameters for Cathinone Quantification in Blood (Note: These values are based on a published method for a related cathinone, N-ethylnorpentylone, and serve as a typical performance target.)[10]

Parameter Example Value
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Linear Range 5 - 500 ng/mL
Intra/Inter-day Precision < 15% RSD

| Accuracy | 85 - 115% |

Synthesis and Purification Overview

This compound reference standards are produced via synthetic organic chemistry. The general process involves the alkylation of a propiophenone precursor.[1]

G precursor Propiophenone Precursor reaction Alkylation Reaction (Nucleophilic Substitution) precursor->reaction amine Ethylamine amine->reaction crude Crude This compound reaction->crude purify Purification (Chromatography / Recrystallization) crude->purify final High-Purity Reference Standard purify->final

Caption: Logical workflow for this compound synthesis.

The final product is rigorously purified using techniques like recrystallization or chromatography to achieve the high purity required for a reference standard.[1] The identity and purity are then confirmed by the analytical methods described above.

Handling and Storage of Reference Standards

  • Storage: Store the reference standard at -20°C for long-term stability.[7]

  • Handling: This product is for research and forensic applications only and is not for human or veterinary use.[5][7] Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solutions: Prepare stock solutions in appropriate solvents. Store stock solutions at -20°C. Before use, allow solutions to warm to room temperature and vortex to ensure homogeneity.

References

In Vitro Models for Studying N-Ethylhexylone Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone (NEH) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged as a significant public health concern. As a norepinephrine-dopamine reuptake inhibitor (NDRI), NEH primarily exerts its stimulant effects by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][2] Understanding the detailed mechanism of action, neurotoxicity, and metabolic fate of NEH is crucial for developing diagnostic tools, clinical interventions, and public health policies. This document provides detailed application notes and experimental protocols for utilizing in vitro models to study the pharmacological and toxicological effects of this compound.

Data Summary: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro effects of this compound.

Table 1: Monoamine Transporter Inhibition by this compound

TransporterIC50 Value (µM)Cell LineAssay Type
Dopamine Transporter (DAT)0.0467[1][2]HEK293 cells expressing hDAT[³H]dopamine uptake inhibition
Norepinephrine Transporter (NET)0.0978[1][2]HEK293 cells expressing hNET[³H]norepinephrine uptake inhibition
Serotonin Transporter (SERT)4.88[2]HEK293 cells expressing hSERT[³H]serotonin uptake inhibition

Table 2: Cytotoxicity of this compound in Neuronal and Microglial Cell Lines

Cell LineEffectConcentrationAssay
Human Nerve Cell LinesNeuronal viability loss100 µM[3]Not specified
Human MicrogliaCell viability loss100 µM[3]Not specified
PC12 CellsConcentration-dependent decrease in cell viabilityCytotoxicity observed starting at 0.10 mM for related cathinones[4][5]WST-8 assay
SH-SY5Y CellsCytotoxicity reported, with LC50 values for related cathinones ranging from 0.6 to 2.5 mM[6][7]MTT assay

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol details the methodology for assessing the potency of this compound to inhibit dopamine, norepinephrine, and serotonin transporters expressed in HEK293 cells.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
  • Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

2. Assay Procedure:

  • On the day of the experiment, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
  • Prepare serial dilutions of this compound in KRH buffer.
  • Pre-incubate the cells with 100 µL of the this compound dilutions or vehicle control for 10-20 minutes at 37°C.
  • Prepare the radioligand solution by mixing the respective [³H]-labeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) with unlabeled neurotransmitter to achieve the desired final concentration.
  • Initiate the uptake by adding 25 µL of the radioligand solution to each well.
  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
  • Lyse the cells with 1% sodium dodecyl sulfate (SDS).
  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
  • Subtract non-specific uptake from all measurements.
  • Plot the percentage of inhibition against the logarithm of this compound concentration.
  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on neuronal cell lines such as SH-SY5Y or PC12.

1. Cell Culture and Plating:

  • Culture SH-SY5Y or PC12 cells in their recommended growth medium. For PC12 cells, differentiation may be induced with Nerve Growth Factor (NGF) for a more neuron-like phenotype.[4]
  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Remove the old medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
  • Incubate the plates for 24 or 48 hours at 37°C in a humidified CO₂ incubator.

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium with MTT and solubilizing agent but no cells).
  • Express the cell viability as a percentage of the vehicle-treated control cells.
  • Plot the percentage of cell viability against the logarithm of this compound concentration.
  • Calculate the IC50 or LC50 value from the dose-response curve.

Protocol 3: Microglial Activation Assay

This protocol provides a framework for assessing the effect of this compound on microglial activation using morphology and marker expression analysis.

1. Cell Culture and Plating:

  • Culture a human microglial cell line (e.g., HMC3) in the recommended medium.
  • Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere.

2. Treatment:

  • Treat the cells with various concentrations of this compound for 24 hours. A positive control for activation, such as lipopolysaccharide (LPS), should be included.

3. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100.
  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA).
  • Incubate with a primary antibody against a microglial activation marker, such as Iba1 (for morphology) or CD68 (for phagocytic activity), overnight at 4°C.[8][9]
  • Wash and incubate with a fluorescently labeled secondary antibody.
  • Counterstain the nuclei with DAPI.
  • Mount the coverslips onto microscope slides.

4. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.
  • Morphological Analysis: Quantify changes in microglial morphology. Activated microglia typically retract their processes and adopt a more amoeboid shape.[10][11] Measure parameters such as cell area and perimeter using image analysis software (e.g., ImageJ).
  • Marker Expression Analysis: Quantify the fluorescence intensity of the activation marker (e.g., CD68) per cell. An increase in intensity indicates activation.

5. Cytokine Measurement (Optional):

  • Collect the cell culture supernatant before fixation.
  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit or a multiplex cytokine assay.[12][13]

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow_for_NEH_In_Vitro_Analysis cluster_assays In Vitro Assays cluster_models Cell Models cluster_endpoints Endpoints Measured A Monoamine Transporter Uptake Inhibition Assay E1 IC50 for Transporter Inhibition A->E1 B Cytotoxicity Assay (MTT) E2 IC50 for Cytotoxicity B->E2 C Microglial Activation Assay E3 Changes in Morphology, Marker Expression, Cytokine Release C->E3 M1 HEK293 cells (hDAT, hNET, hSERT) M1->A M2 Neuronal Cells (SH-SY5Y, PC12) M2->B M3 Microglial Cells (HMC3) M3->C

Caption: Experimental workflow for in vitro analysis of this compound.

NEH_Monoamine_Transporter_Interaction cluster_transporters Monoamine Transporters NEH This compound DAT Dopamine Transporter (DAT) IC50 = 46.7 nM NEH->DAT Strong Inhibition NET Norepinephrine Transporter (NET) IC50 = 97.8 nM NEH->NET Strong Inhibition SERT Serotonin Transporter (SERT) IC50 = 4880 nM NEH->SERT Weak Inhibition

Caption: this compound's interaction with monoamine transporters.

NEH_Neurotoxicity_Signaling cluster_oxidative Oxidative Stress cluster_apoptosis Apoptosis NEH This compound ROS Increased Reactive Oxygen Species (ROS) NEH->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax Bax Activation Mito_Dys->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Caption: Postulated neurotoxicity signaling pathway for this compound.

References

In Vivo Research Models for N-Ethylhexylone Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo research models to characterize the pharmacology of N-Ethylhexylone (NEH), a synthetic cathinone. The following sections detail experimental protocols for key behavioral and physiological assays, present quantitative data in a structured format, and include visualizations of experimental workflows and signaling pathways.

Behavioral Pharmacology

Locomotor Activity

Application: To assess the psychostimulant effects of this compound by measuring changes in spontaneous locomotor activity in rodents.

Experimental Protocol: Open-Field Assay

  • Animals: Male Swiss-Webster mice are commonly used.[1] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

  • Apparatus: A square open-field arena (e.g., 42 x 42 x 42 cm) made of non-reflective material.[2] The arena is placed in a sound-attenuating chamber with controlled lighting (e.g., 100-200 lux).[3] An automated video tracking system (e.g., Biobserve Viewer, ANY-maze) is used to record and analyze the animal's activity.[4]

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (doses ranging from 1 to 64 mg/kg, intraperitoneally) or vehicle (e.g., saline).[5]

    • Immediately after injection, place the mouse in the center of the open-field arena.

    • Record locomotor activity for a period of 60 to 240 minutes.[1]

  • Data Analysis: The primary endpoint is the total distance traveled (in cm). Other parameters such as time spent in the center of the arena versus the periphery can be used to assess anxiety-like behavior.[2] Data is typically analyzed using a one-way ANOVA followed by post-hoc tests for multiple comparisons.

Quantitative Data Summary: Locomotor Activity

CompoundDose (mg/kg, i.p.)Animal ModelPeak Effect DurationMaximal Stimulant Effect ComparisonReference
This compound1-64Swiss-Webster Mice4 hoursSimilar to cocaine and methamphetamine[1]
Cocaine1-40Swiss-Webster Mice2-3 hours-[1]
Methamphetamine0.1-5.6Swiss-Webster Mice2-3 hours-[1]
Rewarding Effects

Application: To evaluate the abuse potential of this compound by assessing its rewarding properties using the conditioned place preference (CPP) paradigm.

Experimental Protocol: Conditioned Place Preference

  • Animals: Male mice are frequently used.[5]

  • Apparatus: A two-chambered CPP box with distinct visual and tactile cues in each chamber. A central, neutral compartment may separate the two conditioning chambers.[6]

  • Procedure: The protocol consists of three phases:

    • Pre-Conditioning (Baseline): On day 1, place the mouse in the central compartment and allow free access to both chambers for 15-20 minutes to determine initial preference.

    • Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer this compound (e.g., 4 or 16 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.[5] On alternate days (vehicle conditioning), administer vehicle and confine the mouse to the opposite chamber for 30 minutes. The pairing of the drug with the non-preferred chamber is a common strategy in a biased design.[6]

    • Post-Conditioning (Test): The day after the last conditioning session, place the mouse in the central compartment and allow free access to both chambers for 15-20 minutes, with no drug administration.

  • Data Analysis: The primary endpoint is the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Data are typically analyzed using a paired t-test or two-way ANOVA.

Quantitative Data Summary: Conditioned Place Preference

CompoundDose (mg/kg, i.p.)Animal ModelOutcomeReference
This compound4MiceSignificant place preference shift[5]
This compound16MiceSignificant place preference shift[5]
Subjective Effects

Application: To determine if the subjective effects of this compound are similar to those of known drugs of abuse, such as cocaine or methamphetamine, using a drug discrimination paradigm.

Experimental Protocol: Drug Discrimination

  • Animals: Male Sprague-Dawley rats are often used.[1]

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food dispenser.[7]

  • Procedure:

    • Training: Rats are trained to press one lever after receiving an injection of a known psychostimulant (e.g., methamphetamine or cocaine) and the other lever after a vehicle injection to receive a food reward.[1][7] Training continues until a high level of accuracy (e.g., >80% correct responses) is achieved.

    • Testing: Once trained, rats are administered various doses of this compound, and the percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: The primary endpoint is the percentage of responses on the drug-paired lever. Full substitution is generally considered to have occurred if the percentage of drug-lever responding is 80% or greater.

Quantitative Data Summary: Drug Discrimination

Training DrugTest CompoundAnimal ModelOutcomeReference
MethamphetamineThis compoundSprague-Dawley RatsFull substitution[1]
CocaineThis compoundSprague-Dawley RatsFull substitution[1]

Neuropharmacology

Neurochemical Effects

Application: To measure the effects of this compound on extracellular levels of key neurotransmitters, such as dopamine and serotonin, in specific brain regions associated with reward and addiction (e.g., the nucleus accumbens).

Experimental Protocol: In Vivo Microdialysis

  • Animals: Male Sprague-Dawley rats.[8]

  • Surgery: Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens) under anesthesia. Allow for a recovery period of at least 48 hours.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 10-20 minutes.

    • Administer this compound (systemically or via retrodialysis through the probe).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[8][9]

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Analyze data using a repeated-measures ANOVA.

Hypothesized Signaling Pathway of this compound

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NEH This compound DAT Dopamine Transporter (DAT) NEH->DAT Inhibition NET Norepinephrine Transporter (NET) NEH->NET Inhibition SERT Serotonin Transporter (SERT) NEH->SERT Inhibition DA Dopamine NE Norepinephrine FiveHT Serotonin D_Receptor Dopamine Receptors DA->D_Receptor NE_Receptor Norepinephrine Receptors NE->NE_Receptor FiveHT_Receptor Serotonin Receptors FiveHT->FiveHT_Receptor Psychostimulant_Effects Psychostimulant Effects D_Receptor->Psychostimulant_Effects NE_Receptor->Psychostimulant_Effects FiveHT_Receptor->Psychostimulant_Effects

Caption: Hypothesized mechanism of this compound's action on monoamine transporters.

Cardiovascular Pharmacology

Application: To assess the cardiovascular effects of this compound, as synthetic cathinones are known to induce tachycardia and hypertension.[10]

Experimental Protocol: Cardiovascular Monitoring in Rodents

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Implant telemetry transmitters for the measurement of blood pressure, heart rate, and body temperature. Allow for a recovery period of at least one week.

  • Procedure:

    • Record baseline cardiovascular parameters in conscious, freely moving rats.

    • Administer this compound at various doses.

    • Continuously monitor and record cardiovascular parameters for several hours post-administration.

  • Data Analysis: Calculate the change from baseline for blood pressure and heart rate at different time points. Analyze the data using a repeated-measures ANOVA.

Pharmacokinetics and Metabolism

Application: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and identify its major metabolites.

Experimental Protocol: Pharmacokinetic and Metabolite Analysis

  • Animals: Male mice.

  • Procedure:

    • Administer a single dose of this compound (e.g., 64 mg/kg, i.p.).[11]

    • Collect blood samples at various time points via cardiac puncture or tail vein sampling.[12]

    • Collect urine and feces over a 24-hour period using metabolic cages.[11]

    • Harvest brains at the same time points as blood collection for brain-to-plasma ratio determination.[13]

  • Analysis:

    • Quantify the concentration of this compound and its metabolites in plasma, urine, and brain homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for plasma and brain.[12][14]

Quantitative Data Summary: this compound Metabolism in Mice (24h Urine)

CompoundConcentration (µg/mL)Metabolic PathwayReference
This compound (Parent)58.3 ± 14.4-[11]
N-dealkylated metabolite~80N-dealkylation[11]
Other metabolitesDetectedKetone reduction, hydroxylation[11]

Experimental Workflow Diagram

In Vivo Pharmacology Workflow for this compound cluster_behavioral Behavioral Assessment cluster_physiological Physiological Assessment cluster_adme ADME locomotor Locomotor Activity (Open-Field) data_analysis_1 Data Analysis & Interpretation locomotor->data_analysis_1 Distance, Time in Center reward Rewarding Effects (CPP) data_analysis_2 Data Analysis & Interpretation reward->data_analysis_2 Time in Paired Chamber subjective Subjective Effects (Drug Discrimination) data_analysis_3 Data Analysis & Interpretation subjective->data_analysis_3 Drug-Lever Responding neurochemical Neurochemical Analysis (Microdialysis) data_analysis_4 Data Analysis & Interpretation neurochemical->data_analysis_4 Dopamine/Serotonin Levels cardiovascular Cardiovascular Monitoring data_analysis_5 Data Analysis & Interpretation cardiovascular->data_analysis_5 Blood Pressure, Heart Rate pk Pharmacokinetics metabolism Metabolism pk->metabolism data_analysis_6 Data Analysis & Interpretation metabolism->data_analysis_6 Metabolite Identification start This compound Administration to Rodent Model start->locomotor start->reward start->subjective start->neurochemical start->cardiovascular start->pk

References

N-Ethylhexylone: A Potent Tool for Interrogating the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylhexylone (NEH) is a synthetic cathinone that has emerged as a valuable research tool for studying the dopamine transporter (DAT). As a potent dopamine reuptake inhibitor, NEH exhibits a distinct pharmacological profile, with a high affinity for the dopamine transporter and moderate to low affinity for the serotonin and norepinephrine transporters. This selectivity makes this compound a useful compound for investigating the specific roles of DAT in neurotransmission and for screening potential therapeutic agents targeting dopaminergic pathways. This document provides detailed application notes and protocols for utilizing this compound in dopamine transporter binding assays.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

TransporterParameterValue (µM)Reference
hDATKi (Binding Affinity)0.171 ± 0.038[1]
IC50 (Uptake Inhibition)0.0467 ± 0.0040[1]
hSERTKi (Binding Affinity)11.4 ± 1.8[1]
IC50 (Uptake Inhibition)4.88 ± 0.47[1]
hNETKi (Binding Affinity)1.259 ± 0.043[1]
IC50 (Uptake Inhibition)0.0978 ± 0.0083[1]

Experimental Protocols

Radioligand Binding Assay for DAT

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline, 100 µM tropolone, 0.2% glucose, and 0.02% ascorbic acid.[2]

  • Radioligand: [¹²⁵I]RTI-55 (a cocaine analog that binds to DAT)

  • Non-specific binding control: 5 µM Mazindol[2]

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-hDAT cells to confluence in appropriate flasks.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation as per standard laboratory protocols.

    • Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well microplate, add the following in a final volume of 250 µL per well:

      • 50 µL of membrane preparation (5-15 µg of protein).[2]

      • 25 µL of varying concentrations of this compound (or vehicle for total binding).

      • 25 µL of Assay Buffer for competitor wells or 5 µM Mazindol for non-specific binding wells.[2]

      • Pre-incubate for 10 minutes at room temperature.[2]

      • Add 25 µL of [¹²⁵I]RTI-55 (final concentration of 40-80 pM).[2]

    • Incubate the plate for 2 hours at 4°C with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Dopamine Uptake Inhibition Assay

This protocol outlines a method to measure the potency (IC₅₀) of this compound in inhibiting the uptake of [³H]dopamine into HEK293 cells stably expressing hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium

  • Krebs-HEPES buffer (pH 7.4)

  • [³H]Dopamine

  • Non-specific uptake control: 5 µM Mazindol[2]

  • This compound stock solution

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture:

    • Seed HEK-hDAT cells in 96-well plates and grow to confluence.

  • Uptake Assay:

    • On the day of the experiment, wash the cells once with Krebs-HEPES buffer.

    • Pre-incubate the cells for 10 minutes with 50 µL of varying concentrations of this compound (or vehicle for control uptake, or 5 µM Mazindol for non-specific uptake) in Krebs-HEPES buffer.[2]

    • Initiate the uptake by adding 50 µL of Krebs-HEPES buffer containing [³H]dopamine (final concentration of 20 nM).[2]

    • Incubate for 10 minutes at room temperature.[2]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

DAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Reuptake NEH This compound NEH->DAT Inhibition Dopamine_int Dopamine DAT->Dopamine_int Transport VMAT2 VMAT2 Dopamine_int->VMAT2 Sequestration Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture HEK-hDAT cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [125I]RTI-55 and this compound Membrane_Prep->Incubation Compound_Prep Prepare this compound dilutions Compound_Prep->Incubation Filtration Filter and wash Incubation->Filtration Counting Scintillation counting Filtration->Counting Calc_Specific Calculate specific binding Counting->Calc_Specific Plot_Curve Generate competition curve Calc_Specific->Plot_Curve Determine_Ki Determine Ki value Plot_Curve->Determine_Ki

References

Application Notes and Protocols for the Quantification of N-Ethylhexylone in Urine and Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of N-Ethylhexylone, a synthetic cathinone, in human urine and blood samples. The methodologies described are based on established analytical techniques for related new psychoactive substances (NPS) and are intended for forensic and clinical toxicology applications.

Introduction

This compound is a synthetic cathinone that has emerged on the illicit drug market. As with many new psychoactive substances, validated analytical methods for its detection and quantification in biological matrices are crucial for clinical and forensic investigations. This document outlines protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of synthetic cathinones.[1] While specific validated quantitative data for this compound is limited in publicly available literature, the provided protocols are adapted from methods used for structurally similar compounds.[2][3][4][5]

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the identification and quantification of synthetic cathinones in biological samples.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. Derivatization is often required for polar analytes like cathinones to improve their chromatographic behavior.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often requiring less sample preparation and no derivatization, making it a preferred method for many forensic toxicology laboratories.[6][7]

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in urine using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: Dilute-and-Shoot

A simple "dilute-and-shoot" method can often be employed for urine samples, which minimizes sample preparation time and potential for analyte loss.[8]

  • Step 1: Centrifuge the urine sample at 3000 rpm for 10 minutes to pellet any particulate matter.

  • Step 2: Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Step 3: Add 900 µL of a solution of 0.1% formic acid in water.

  • Step 4: Add an appropriate deuterated internal standard (e.g., N-ethylpentylone-d5) to a final concentration of 100 ng/mL.

  • Step 5: Vortex the sample for 30 seconds.

  • Step 6: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution. Based on its structure, the protonated molecule [M+H]+ would be at m/z 264.2.[9]

3. Method Validation Parameters (Hypothetical)

The following table outlines the typical validation parameters that would need to be established for this method. The values provided are hypothetical and based on typical performance for similar assays.[10][11]

ParameterTarget Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery85 - 115%

Protocol 2: Quantification of this compound in Blood by GC-MS

This protocol details a method for the quantitative analysis of this compound in whole blood using gas chromatography-mass spectrometry following liquid-liquid extraction and derivatization.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common technique to extract drugs from complex biological matrices like blood.[2]

  • Step 1: Pipette 1 mL of whole blood into a 15 mL glass tube.

  • Step 2: Add an appropriate deuterated internal standard (e.g., N-ethylpentylone-d5).

  • Step 3: Add 1 mL of saturated sodium borate buffer (pH 9.0).

  • Step 4: Add 5 mL of n-butyl chloride.

  • Step 5: Cap and rock/vortex for 15 minutes.

  • Step 6: Centrifuge at 3000 rpm for 10 minutes.

  • Step 7: Transfer the upper organic layer to a clean tube.

  • Step 8: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

Derivatization is often necessary to improve the volatility and thermal stability of cathinones for GC-MS analysis.[3]

  • Step 1: Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Step 2: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Step 3: Cap the tube and heat at 70°C for 30 minutes.

  • Step 4: Cool to room temperature and transfer to a GC-MS autosampler vial.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan. The characteristic fragment ions for this compound would need to be determined from a standard.[9][12]

4. Method Validation Parameters (Hypothetical)

The following table outlines the typical validation parameters that would need to be established for this GC-MS method.

ParameterTarget Value
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 80%

Visualized Experimental Workflows

Urine_Analysis_Workflow cluster_sample_prep Urine Sample Preparation cluster_analysis LC-MS/MS Analysis UrineSample Urine Sample Centrifuge Centrifuge (3000 rpm, 10 min) UrineSample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with 0.1% Formic Acid Supernatant->Dilute AddIS Add Internal Standard Dilute->AddIS Vortex Vortex AddIS->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer LCMSMS LC-MS/MS System Transfer->LCMSMS DataAcquisition Data Acquisition (MRM) LCMSMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: Workflow for this compound quantification in urine.

Blood_Analysis_Workflow cluster_sample_prep Blood Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis BloodSample Whole Blood Sample AddIS Add Internal Standard BloodSample->AddIS AddBuffer Add Buffer (pH 9.0) AddIS->AddBuffer LLE Liquid-Liquid Extraction AddBuffer->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute AddDerivAgent Add Derivatizing Agent Reconstitute->AddDerivAgent Heat Heat (70°C, 30 min) AddDerivAgent->Heat Transfer Transfer to Autosampler Vial Heat->Transfer GCMS GC-MS System Transfer->GCMS DataAcquisition Data Acquisition (SIM) GCMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: Workflow for this compound quantification in blood.

Data Presentation Summary

The following tables summarize the expected quantitative performance of the described methods. These are target values for method validation and may vary based on instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method for this compound in Urine (Hypothetical Performance)

ParameterValue
Linearity Range1 - 500 ng/mL
LOQ1 ng/mL
Precision (%CV)< 15%
Accuracy (%Bias)± 15%

Table 2: GC-MS Method for this compound in Blood (Hypothetical Performance)

ParameterValue
Linearity Range5 - 500 ng/mL
LOQ5 ng/mL
Precision (%CV)< 15%
Accuracy (%Bias)± 15%

Conclusion

The protocols provided in these application notes offer a starting point for the development of robust and reliable methods for the quantification of this compound in urine and blood. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the results are accurate and defensible, following guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[10][11] Further research is needed to determine the specific metabolites of this compound and to establish definitive concentration ranges associated with toxicity and impairment.

References

Application Notes and Protocols for Chiral Separation of N-Ethylhexylone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone is a synthetic cathinone and a chiral molecule, existing as two enantiomers, (R)-N-Ethylhexylone and (S)-N-Ethylhexylone. As with many psychoactive substances, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Enantioselective analysis is therefore crucial for forensic identification, pharmacological research, and clinical toxicology. Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Enantiomers of related cathinones have shown different potencies at these transporters, highlighting the importance of chiral separation.[1][4]

These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two common and effective techniques for enantioseparation.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the expected chromatographic parameters for the chiral separation of this compound enantiomers based on methods developed for structurally similar cathinones.

Table 1: Predicted HPLC Chiral Separation Parameters

ParameterEnantiomer 1 (e.g., R-N-Ethylhexylone)Enantiomer 2 (e.g., S-N-Ethylhexylone)
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Separation Factor (α) \multicolumn{2}{c}{~ 1.2}
Theoretical Plates (N) > 5000> 5000

Table 2: Predicted SFC Chiral Separation Parameters

ParameterEnantiomer 1 (e.g., R-N-Ethylhexylone)Enantiomer 2 (e.g., S-N-Ethylhexylone)
Retention Time (t_R) ~ 2.8 min~ 3.5 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Separation Factor (α) \multicolumn{2}{c}{~ 1.25}
Theoretical Plates (N) > 7000> 7000

Experimental Protocols

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a normal-phase HPLC method for the enantioseparation of this compound. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[5]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase: Lux® Amylose-2 [Amylose tris(3,5-dimethylphenylcarbamate)] column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Heptane/Ethanol/Diethylamine (DEA) (90:10:0.1, v/v/v)

  • This compound racemic standard

  • Solvents: HPLC grade n-Heptane, Ethanol (200 proof), and Diethylamine (DEA)

  • Sample vials and syringes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Heptane, 100 mL of Ethanol, and 1 mL of Diethylamine. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the this compound racemic standard in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install the Lux® Amylose-2 chiral column in the column compartment.

    • Set the column temperature to 25°C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector wavelength to 254 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample onto the column.

    • Start the data acquisition and run the analysis for approximately 15 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the retention time (t_R), resolution (R_s), separation factor (α), and theoretical plates (N) for each peak.

Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[6][7][8][9]

Materials and Equipment:

  • Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and UV detector

  • Chiral Stationary Phase: Chiralpak® IC [Cellulose tris(3,5-dichlorophenylcarbamate)] column (e.g., 150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% Diethylamine (DEA)

  • This compound racemic standard

  • Supercritical fluid grade CO2

  • SFC grade Methanol and Diethylamine (DEA)

  • Sample vials and syringes

Procedure:

  • Mobile Phase Preparation: The mobile phase consists of supercritical CO2 as the main component and a modifier of Methanol with 0.1% DEA. The modifier is prepared by adding 1 mL of DEA to 1 L of Methanol.

  • Sample Preparation: Dissolve the this compound racemic standard in Methanol to a final concentration of 1 mg/mL.

  • SFC System Setup:

    • Install the Chiralpak® IC column in the column oven.

    • Set the column temperature to 40°C.

    • Set the back-pressure regulator to 150 bar.

    • Set the initial mobile phase conditions to 95% CO2 and 5% Methanol (with 0.1% DEA).

    • Equilibrate the column with the mobile phase at a flow rate of 2.5 mL/min for approximately 10 minutes or until a stable baseline is achieved.

    • Set the UV detector wavelength to 254 nm.

  • Injection and Data Acquisition:

    • Inject 5 µL of the prepared sample.

    • A typical gradient could be to increase the modifier percentage from 5% to 20% over 5 minutes.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peaks for the two enantiomers.

    • Calculate the retention time (t_R), resolution (R_s), separation factor (α), and theoretical plates (N).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_hplc HPLC Protocol cluster_sfc SFC Protocol cluster_detection_analysis Detection & Analysis racemic Racemic this compound dissolve Dissolve in Mobile Phase/Solvent racemic->dissolve sample Prepared Sample (1 mg/mL) dissolve->sample hplc_system HPLC System sample->hplc_system sfc_system SFC System sample->sfc_system hplc_column Chiral Column (Lux Amylose-2) hplc_system->hplc_column hplc_separation Separation hplc_column->hplc_separation detector UV Detector (254 nm) hplc_separation->detector sfc_column Chiral Column (Chiralpak IC) sfc_system->sfc_column sfc_separation Separation sfc_column->sfc_separation sfc_separation->detector chromatogram Chromatogram detector->chromatogram data_analysis Data Analysis (t_R, R_s, α) chromatogram->data_analysis

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) da DA vesicle->da Release ne NE vesicle->ne Release ht 5-HT vesicle->ht Release dat DAT net NET sert SERT r_enantiomer (R)-N-Ethylhexylone r_enantiomer->dat Inhibition r_enantiomer->net Inhibition s_enantiomer (S)-N-Ethylhexylone s_enantiomer->dat Inhibition (Potentially higher at SERT) s_enantiomer->net Inhibition (Potentially higher at SERT) s_enantiomer->sert Inhibition (Potentially higher at SERT) da->dat Reuptake receptors Postsynaptic Receptors da->receptors Binding ne->net Reuptake ne->receptors Binding ht->sert Reuptake ht->receptors Binding

Caption: Plausible mechanism of action for this compound enantiomers at monoamine transporters.

References

Application Note: Spectroscopic and Chromatographic Characterization of N-Ethylhexylone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylhexylone is a synthetic cathinone, a class of new psychoactive substances (NPS) that pose significant challenges to forensic and toxicological laboratories.[1] Structurally, it is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one.[1][2] The primary analytical challenge lies in its differentiation from constitutional isomers, such as N-butyl-norbutylone [1-(2H-1,3-benzodioxol-5-yl)-2-(butylamino)butan-1-one], which share the same molecular formula (C₁₅H₂₁NO₃) and nominal mass.[2][3][4] Unambiguous identification is critical for legislative control, public safety, and understanding structure-activity relationships.[5] This document provides detailed protocols for the spectroscopic characterization of this compound and its isomers using a multi-technique approach, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data for the differentiation of this compound and its isomer, N-butyl-norbutylone, based on published analytical studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data [3]

CompoundRetention Index (if available)Key Fragment Ions (m/z) in EI-MS
This compound N/A114 (main fragment), 58, 149
N-butyl-norbutylone N/A114 (main fragment), 58, 149

Note: The Electron Impact (EI) fragmentation patterns for these isomers are very similar, making GC-MS alone insufficient for differentiation.[3]

Table 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Data [1][3]

CompoundPrecursor Ion [M+H]⁺ (m/z)Differentiating Product Ions (m/z)Common Product Ions (m/z)
This compound 264219, 189 246, 216, 174, 114
N-butyl-norbutylone 264191, 161 246, 216, 174, 114

Note: ESI-MS/MS provides unique fragment ions that allow for clear differentiation between the isomers.[1][3]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H-NMR, DMSO-d₆) [1]

This compound N-butyl-norbutylone
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
C4-H₃ (methyl)0.77 (triplet)C8-H₃ (methyl)0.88 (triplet)
C8-H₃ (methyl)0.88 (triplet)C4-H₃ (methyl)0.77 (triplet)
C10/C11-HAromatic RegionC10/C11-HAromatic Region
C14-HAromatic RegionC14-HAromatic Region
C15-H₂No couplingC15-H₂No coupling

Note: Detailed analysis of signal multiplicity and proton-proton interactions in 2D NMR (e.g., ¹H-¹H COSY) is required to confirm the respective ethyl and butyl group attachments.[1]

Experimental Protocols

The following are generalized protocols. Analysts must validate any modifications for their specific instrumentation and laboratory conditions.[6]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for initial screening but requires further analysis for isomer confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of the powdered sample in 1 mL of methanol.[3]

    • Vortex thoroughly to ensure complete dissolution.

    • Perform serial dilutions as necessary to fall within the instrument's linear range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent Technologies 7890A GC (or equivalent).

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 310°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent Technologies 5975C MS (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Compare the obtained mass spectrum with reference libraries.

    • Note the retention time and fragmentation pattern. The primary fragment for both isomers is expected at m/z 114, resulting from α-cleavage between the C1 and C2 carbons.[1]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is the recommended method for unambiguous isomer differentiation.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase (e.g., 0.1% formic acid in water) to a working concentration of 10-100 ng/mL.[7]

  • Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2 UHPLC (or equivalent).

    • Column: A column suitable for separating aromatic compounds, such as a Raptor Biphenyl (50 x 2.1 mm, 2.7 µm), is recommended to achieve chromatographic resolution.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient might be: 0-4 min, 26% B. Adjust as needed for optimal separation.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 3 µL.[7]

    • Mass Spectrometer: Sciex 4500 QTRAP (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Key Transitions:

      • This compound: Monitor for precursor m/z 264 and product ions m/z 219 and 189.

      • N-butyl-norbutylone: Monitor for precursor m/z 264 and product ions m/z 191 and 161.

  • Data Analysis:

    • Confirm the precursor ion at m/z 264 for both isomers.

    • Identify the compound based on the presence of its unique product ions. The presence of these differentiating fragments allows for clear and reliable identification.[1][3]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides definitive structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the pure sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 600 MHz (or equivalent).

    • Experiments:

      • Proton (¹H) NMR

      • Carbon (¹³C) NMR

      • 2D Correlation Spectroscopy (COSY) for ¹H-¹H correlations.

      • Heteronuclear Single Quantum Coherence (HSQC) for ¹H-¹³C correlations.

      • Heteronuclear Multiple Bond Correlation (HMBC) for long-range ¹H-¹³C correlations.

    • Temperature: 298 K.

  • Data Analysis:

    • Assign proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

    • For this compound, COSY spectra will show correlations confirming the ethyl group on the nitrogen and the hexyl chain attached to the chiral carbon.

    • For N-butyl-norbutylone, correlations will confirm the butyl group on the nitrogen and the butyl group attached to the chiral carbon.[1] The analysis of these correlations provides definitive proof of the isomeric structure.[1]

Visualizations

G cluster_workflow General Workflow for Isomer Characterization Sample Seized Material / Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep GCMS Screening: GC-MS Analysis Prep->GCMS LCMS Confirmation & Differentiation: LC-MS/MS Analysis Prep->LCMS NMR Structural Elucidation: NMR Spectroscopy Prep->NMR For definitive structure Result Ambiguous Result (Similar EI Spectra) GCMS->Result Identical m/z 114 fragment ID Unambiguous Isomer ID LCMS->ID Unique Product Ions NMR->ID Result->LCMS Requires further analysis G cluster_pathway Differentiating ESI-MS/MS Fragmentation Pathways cluster_NEH This compound cluster_NBN N-butyl-norbutylone Precursor Precursor Ion [M+H]⁺ m/z 264 NEH_frag1 m/z 219 Precursor->NEH_frag1 Unique NEH_frag2 m/z 189 Precursor->NEH_frag2 Unique NBN_frag1 m/z 191 Precursor->NBN_frag1 Unique NBN_frag2 m/z 161 Precursor->NBN_frag2 Unique Common Common Fragments (m/z 246, 216, 174, 114) Precursor->Common Shared

References

Application Notes and Protocols for N-Ethylhexylone in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological profile of N-Ethylhexylone (NEH), a synthetic cathinone derivative. This document includes detailed protocols for in vitro and in vivo research models to facilitate the investigation of its mechanism of action and potential effects.

Introduction to this compound

This compound (also known as N-ethylhexedrone or NEH) is a stimulant compound belonging to the cathinone class. Structurally, it is a derivative of hexedrone, featuring an ethyl group substitution on the nitrogen atom. First synthesized in the 1960s by Boehringer Ingelheim, NEH has more recently emerged as a designer drug.[1] Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This activity at monoamine transporters underlies its stimulant and sympathomimetic effects.

Mechanism of Action

This compound exerts its neuropharmacological effects by binding to and blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][4] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The preferential activity for DAT and NET over SERT is a key characteristic of its pharmacological profile.[5]

Signaling Pathway of this compound

NEH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NEH This compound DAT Dopamine Transporter (DAT) NEH->DAT Inhibits NET Norepinephrine Transporter (NET) NEH->NET Inhibits DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release NE_vesicle Norepinephrine Vesicles NE_release Norepinephrine Release NE_vesicle->NE_release Synaptic_Cleft_DA Dopamine DA_release->Synaptic_Cleft_DA Exocytosis Synaptic_Cleft_NE Norepinephrine NE_release->Synaptic_Cleft_NE Exocytosis Synaptic_Cleft_DA->DAT Reuptake Postsynaptic_DA_Receptor Postsynaptic Dopamine Receptors Synaptic_Cleft_DA->Postsynaptic_DA_Receptor Binds Synaptic_Cleft_NE->NET Reuptake Postsynaptic_NE_Receptor Postsynaptic Norepinephrine Receptors Synaptic_Cleft_NE->Postsynaptic_NE_Receptor Binds Cellular_Response Cellular Response (Stimulation) Postsynaptic_DA_Receptor->Cellular_Response Postsynaptic_NE_Receptor->Cellular_Response in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay tissue_prep Tissue/Cell Preparation membrane_prep Membrane Isolation tissue_prep->membrane_prep binding_reaction Incubation with Radioligand & NEH membrane_prep->binding_reaction separation Filtration binding_reaction->separation quantification_binding Scintillation Counting separation->quantification_binding analysis_binding Ki Determination quantification_binding->analysis_binding synaptosome_prep Synaptosome Preparation uptake_reaction Incubation with Radiolabeled Neurotransmitter & NEH synaptosome_prep->uptake_reaction termination Filtration uptake_reaction->termination quantification_uptake Scintillation Counting termination->quantification_uptake analysis_uptake IC50 Determination quantification_uptake->analysis_uptake in_vivo_workflow cluster_locomotor Locomotor Activity (Open-Field Test) cluster_cpp Conditioned Place Preference (CPP) acclimation_loco Acclimation drug_admin_loco Drug Administration (NEH or Vehicle) acclimation_loco->drug_admin_loco testing_loco Placement in Open-Field Arena drug_admin_loco->testing_loco data_collection_loco Record Movement testing_loco->data_collection_loco analysis_loco Compare Activity Levels data_collection_loco->analysis_loco pre_conditioning Pre-Conditioning (Baseline Preference) conditioning Conditioning (Drug/Vehicle Pairing) pre_conditioning->conditioning post_conditioning Post-Conditioning (Free Exploration) conditioning->post_conditioning data_collection_cpp Record Time in Each Compartment post_conditioning->data_collection_cpp analysis_cpp Assess Preference Shift data_collection_cpp->analysis_cpp

References

Application Notes and Protocols: Immunoassay for Preliminary Screening of N-Ethylhexylone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to public health and forensic toxicology.[1][2] As a designer drug, it is structurally related to other stimulants and often escapes detection by standard drug screening panels.[1] The development of rapid and sensitive screening methods is crucial for identifying this compound in biological samples. This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common and effective method for the preliminary screening of small molecules like this compound.

It is important to note that currently, there are no commercially available immunoassays specifically designed for this compound. Therefore, this protocol outlines a general methodology that can be adapted for use with a custom-developed antibody specific to this compound or a cross-reactive antibody from an existing synthetic cathinone or amphetamine immunoassay. Thorough validation of antibody specificity and cross-reactivity with this compound and its metabolites is a critical prerequisite for the reliable implementation of this assay.

Principle of the Assay

The proposed method is a competitive ELISA. This assay format is ideal for the detection of small molecules (haptens) like this compound. The principle relies on the competition between the free this compound in the sample and a labeled this compound conjugate for a limited number of binding sites on a specific antibody.

The wells of a microtiter plate are coated with an antibody specific to this compound. The sample suspected of containing this compound is added to the wells, along with a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The free this compound from the sample and the enzyme-conjugated this compound compete to bind to the antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample will result in less binding of the enzyme conjugate and therefore a weaker color signal. Conversely, a low concentration of this compound will lead to more enzyme conjugate binding and a stronger color signal.

Data Presentation

As specific cross-reactivity data for this compound is not widely available, the following table presents a summary of reported cross-reactivity for other synthetic cathinones with various immunoassays. This data highlights the potential for existing assays to detect related compounds and underscores the necessity of validating any chosen antibody for its specific interaction with this compound.

Immunoassay TargetSynthetic CathinoneReported Cross-Reactivity (%)Reference
Amphetamine2-Methylmethcathinone (2-MMC)Can produce false-positive results[3]
AmphetamineVarious CathinonesGenerally <4%[4]
MDMAMethyloneCan produce false-positive results[3]
MDMA3-Chloromethcathinone (3-CMC)Can produce false-positive results[3]
Mephedrone/MethcathinoneVarious Cathinone DerivativesDetected at concentrations as low as 150 ng/mL[4]

Note: This table is for illustrative purposes only. Researchers must perform their own comprehensive cross-reactivity studies for this compound with their chosen antibody. Structurally similar compounds, metabolites, and common drugs of abuse should be tested to determine the specificity of the assay.

Experimental Protocols

This section provides a detailed methodology for a competitive ELISA for the preliminary screening of this compound.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-N-Ethylhexylone antibody (requires development or sourcing of a cross-reactive antibody)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • This compound standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Sample Diluent (e.g., PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Incubator

Assay Procedure
  • Antibody Coating:

    • Dilute the anti-N-Ethylhexylone antibody to an optimal concentration (to be determined by titration) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard in Sample Diluent to create a standard curve (e.g., 0, 1, 5, 10, 50, 100 ng/mL).

    • Prepare patient samples (e.g., urine, serum) by diluting them in Sample Diluent.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Dilute the this compound-HRP conjugate to its optimal concentration (to be determined by titration) in Sample Diluent.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well to remove unbound reagents.

  • Substrate Incubation:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the mean absorbance for each standard and sample.

  • Generate a standard curve by plotting the absorbance values of the standards against the logarithm of their concentrations. A sigmoidal curve is expected.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • The cut-off concentration for a positive screen should be established based on validation studies.

Mandatory Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Antibody Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 a1 Add Sample/Standard p4->a1 a2 Add Enzyme Conjugate a1->a2 a3 Incubation (Competition) a2->a3 a4 Washing a3->a4 d1 Add Substrate a4->d1 d2 Incubation d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow of the competitive ELISA for this compound screening.

Principle of Competitive Immunoassay

Competitive_Principle cluster_high High this compound Concentration in Sample cluster_low Low this compound Concentration in Sample Ab1 Antibody Result1 Low Signal Drug1 This compound (Sample) Drug1->Ab1 Binds Conj1 Enzyme Conjugate Conj1->Ab1 Blocked Ab2 Antibody Result2 High Signal Drug2 This compound (Sample) Drug2->Ab2 Binds Conj2 Enzyme Conjugate Conj2->Ab2 Binds

Caption: Principle of competitive binding in the immunoassay.

References

Troubleshooting & Optimization

Technical Support Center: N-Ethylhexylone Analysis and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Ethylhexylone analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and quantification of this compound and related synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a synthetic cathinone and a new psychoactive substance (NPS) that has emerged on the illicit drug market.[1] Its analysis is challenging primarily due to the existence of structural isomers, such as N-butyl-norbutylone.[1][2] These isomers often produce very similar mass spectra under standard Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, making unambiguous identification difficult.[1][3] Furthermore, when quantifying this compound in biological matrices like blood or urine, analysts must contend with matrix effects, which can interfere with instrument response and compromise accuracy.[4][5][6]

Q2: What are the primary analytical techniques used for this compound identification?

A combination of chromatographic and spectrometric techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for initial screening, but as mentioned, it may be insufficient to distinguish between isomers due to similar fragmentation patterns.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers greater selectivity and is often used for quantification in biological samples.[7][8] Electrospray ionization (ESI) MS/MS, in particular, can generate different fragment ions for isomers, allowing for their differentiation.[1][3]

  • High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements of the parent molecule and its fragments, aiding in confirming the elemental composition.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered a definitive technique for structural elucidation and is crucial for distinguishing between isomers when chromatographic and standard MS methods are inconclusive.[1][2]

Q3: What is a "matrix effect" and how does it impact the analysis of biological samples?

A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood).[5][6][9][10] This phenomenon is a significant challenge in LC-MS/MS analysis and can lead to inaccurate quantification by causing an underestimation or overestimation of the analyte's true concentration.[5][9] The severity of matrix effects depends on the sample type, the sample preparation method, and the chromatographic conditions.[5]

Q4: How can I ensure the stability of my this compound samples and standards?

Ensuring the stability of drug substances and products is critical for accurate analysis.[11] Stability testing should evaluate the impact of storage conditions (temperature, humidity, light) over time.[12] For compounded preparations or in-use solutions, stability studies establish a beyond-use date by using a stability-indicating method that can distinguish the intact analyte from its degradation products.[13][14] It is recommended to perform long-term and accelerated stability studies on reference materials and to store biological samples frozen until analysis to minimize degradation.

Q5: Why is it difficult to separate this compound from its isomers using standard chromatography?

This compound and its isomers, like N-butyl-norbutylone, are structurally very similar.[1] Standard C18 columns used in liquid chromatography may not provide sufficient selectivity to resolve them.[15] Similarly, in gas chromatography, their similar volatility and structure can lead to co-elution. Achieving separation often requires specialized chromatographic columns, such as those with biphenyl stationary phases, which offer different selectivity through pi-pi interactions, or optimization of mobile phase conditions.[15][16]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: My GC-MS analysis shows a single peak, but I suspect isomers are present. How can I confirm this and differentiate them?

  • Answer: Standard GC-EI-MS is often insufficient for distinguishing isomers of synthetic cathinones because they can produce nearly identical fragmentation patterns.[1][3] For example, both this compound and its isomer N-butyl-norbutylone show a characteristic base peak at m/z 114.[3]

    • Troubleshooting Steps:

      • Utilize LC-MS/MS: Switch to a liquid chromatography system with tandem mass spectrometry. Electrospray ionization (ESI) is a softer ionization technique. The fragmentation patterns in MS/MS (also known as collision-induced dissociation) are often unique to each isomer. For instance, this compound produces characteristic fragment ions at m/z 219 and 189, whereas its isomer produces fragments at m/z 191 and 161, allowing for clear differentiation.[1][3]

      • Optimize Chromatography: If using LC, employ a column with a different selectivity, such as a biphenyl or fluoro-phenyl phase, which can resolve isomers that co-elute on standard C18 columns.[15][16]

      • Use NMR: For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method to distinguish between isomers.[1]

Problem: I am experiencing poor sensitivity and signal suppression when quantifying this compound in blood plasma using LC-MS/MS.

  • Answer: This issue is most likely due to matrix effects, where endogenous components in the plasma co-elute with this compound and interfere with its ionization.[5][6]

    • Troubleshooting Steps:

      • Improve Sample Preparation: The simplest sample preparation, protein precipitation, may not be sufficient. Switch to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.[5]

      • Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the matrix components causing suppression. A longer run time or a different mobile phase composition can be effective.[5]

      • Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for matrix effects is to use a deuterated internal standard (e.g., this compound-d5). This standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a more accurate and precise quantification.

      • Dilute the Sample: If sensitivity allows, diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their effect.[9]

Problem: My GC peak shapes are poor (fronting or tailing). What is the cause?

  • Answer: Poor peak shape in gas chromatography can be caused by several factors related to the sample, injector, column, or method parameters.[17][18]

    • Troubleshooting Steps:

      • For Peak Fronting (Shark Fin): This is often a sign of column overload.[18]

        • Dilute your sample or inject a smaller volume.

        • If using splitless injection, increase the split ratio.

        • Ensure the injection solvent is appropriate for the analysis.

      • For Peak Tailing: This typically indicates active sites in the GC system.

        • Check the Inlet Liner: The glass liner in the injector can become contaminated or have active silanol groups. Replace it with a new, deactivated liner.[17]

        • Column Contamination: Non-volatile matrix components can build up at the head of the column. Trim the first few inches of the column.[17]

        • Check for Leaks: A leak in the injector can cause peak tailing for more volatile compounds.[17]

        • Thermally Labile Compound: Synthetic cathinones can be thermally labile. Ensure the injector temperature is not set too high, which could cause degradation.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for synthetic cathinones. Note that data for N-Ethylpentylone (a related cathinone) is included for illustrative purposes due to the availability of published validated methods.

Table 1: LC-MS/MS Method Validation Parameters for N-Ethylpentylone in Blood [7]

ParameterValue
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity Range5 - 500 ng/mL

Table 2: Postmortem Concentrations of N-Ethylpentylone (NEP) and N-Ethylhexedrone

CompoundSpecimenAverage ConcentrationMedian ConcentrationRangeReference
N-EthylpentyloneIliac Blood (n=72)0.312 mg/L0.137 mg/L0.01 - 2.7 mg/L[8]
N-EthylhexedroneBlood (n=3)--8 - 37 ng/mL[19]

Experimental Protocols

Protocol 1: GC-MS Analysis for this compound Isomer Characterization [1][3]

This protocol describes a typical GC-MS method used for the initial analysis of suspected this compound samples.

  • Instrument: Thermo Trace Ultra Chromatograph with Thermo ITQ900 Mass Spectrometer.

  • Column: Rxi®-5Sil MS column.

  • Injector Temperature: 260 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 260 °C.

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

  • MS Transfer Line Temperature: 250 °C.

  • MS Source Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Mode: 1:50.

  • Expected Outcome: This method will detect this compound, but the resulting EI mass spectrum will be very similar to its isomer, N-butyl-norbutylone, with a prominent fragment ion at m/z 114.[1][3] Further analysis by MS/MS is required for differentiation.

Protocol 2: Sample Preparation (Protein Precipitation) for Synthetic Cathinones in Serum [15]

This is a simple and fast method for preparing serum samples prior to LC-MS/MS analysis.

  • Pipette 200 µL of serum into a microcentrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., 10 µL of 1 µg/mL butylone-d3).

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the tube thoroughly.

  • Centrifuge for 8 minutes at approximately 1600 x g.

  • Carefully transfer 50 µL of the clear supernatant to a new tube.

  • Dilute the supernatant with 150 µL of water.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for this compound analysis.

Isomer_Differentiation_Workflow start_node Sample Analysis (Suspected this compound) gcms_node GC-EI-MS Analysis start_node->gcms_node decision_ms Ambiguous Spectrum? (e.g., base peak m/z 114) gcms_node->decision_ms lcmsms_node Analyze via LC-ESI-MS/MS decision_ms->lcmsms_node Yes end_node_single Single Compound Identified decision_ms->end_node_single No decision_fragments Unique Fragments Observed? lcmsms_node->decision_fragments nmr_node Structural Elucidation via NMR decision_fragments->nmr_node No end_node_isomer Isomers Differentiated decision_fragments->end_node_isomer Yes nmr_node->end_node_isomer

Caption: Workflow for differentiating this compound from its isomers.

Matrix_Effect_Troubleshooting start_node Problem: Signal Suppression in Biological Matrix decision_is Using Isotope-Labeled Internal Standard? start_node->decision_is use_is Implement Stable Isotope-Labeled Internal Standard decision_is->use_is No check_prep Review Sample Preparation decision_is->check_prep Yes end_node Problem Mitigated use_is->end_node decision_prep Using SPE or LLE? check_prep->decision_prep improve_prep Switch from Protein Precipitation to SPE or LLE decision_prep->improve_prep No optimize_lc Optimize LC Method (Gradient, Column) decision_prep->optimize_lc Yes improve_prep->end_node dilute_sample Dilute Sample Extract optimize_lc->dilute_sample dilute_sample->end_node

Caption: Troubleshooting logic for mitigating matrix effects in LC-MS/MS.

GC_Troubleshooting_Logic start_node GC Problem Observed (e.g., Poor Peaks, Shifted RT) isolate_problem Isolate the Problem Area start_node->isolate_problem check_injector Check Injector: - Septum - Liner - Temperature - Leaks isolate_problem->check_injector check_column Check Column: - Contamination - Bleed - Correct Installation isolate_problem->check_column check_detector Check Detector: - Gas Flows - Temperature - Cleanliness isolate_problem->check_detector check_flow Check Flow Path: - Carrier Gas Supply - Leaks - Flow Controller isolate_problem->check_flow end_node Systematic Check Complete

Caption: A systematic approach to general GC system troubleshooting.

References

Technical Support Center: Analysis of N-Ethylhexylone using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and optimization of N-Ethylhexylone analysis using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary fragmentation pattern of this compound in Electron Ionization (EI) GC-MS?

A1: In EI-MS, this compound characteristically undergoes alpha cleavage. The most intense fragment ion is typically observed at m/z 114.[1][2] Other less intense fragments may be seen at m/z 58 and 149.[2] It's important to note that the fragmentation pattern can be very similar to its isomers, such as N-butyl-norbutylone, which can make differentiation by mass spectrometry alone challenging.[1][2]

Q2: Can this compound be reliably distinguished from its isomers using GC-MS alone?

A2: Differentiating this compound from its isomers can be difficult with GC-MS alone due to similar fragmentation patterns.[1][2] While slight differences in retention times can be achieved with optimized chromatographic conditions, for unambiguous identification, coupling with other analytical techniques like ESI-MS/MS or NMR is recommended.[1]

Q3: What are the common challenges in the GC-MS analysis of synthetic cathinones like this compound?

A3: A significant challenge is the thermal lability of synthetic cathinones, which can lead to oxidative decomposition in the GC inlet.[3] This can result in poor reproducibility and inaccurate quantification. Additionally, the proliferation of isomers presents a challenge for chromatographic separation and spectral differentiation.[4][5]

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: While derivatization is a common approach to improve the thermal stability and mass spectral properties of some compounds, the chemistry of polyfunctional drugs like synthetic cathinones can be complex.[3] For this compound and related compounds, direct analysis is often performed. However, if thermal degradation is a significant issue, derivatization with reagents like pentafluoropropionic anhydride (PFPA) can be explored.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Inappropriate injection temperature.Optimize the injection port temperature. Lowering the temperature may reduce thermal degradation.[3]
Low Signal Intensity / Poor Sensitivity Thermal degradation of the analyte.Lower the injection port and transfer line temperatures.[3] Increase the split ratio to introduce more sample onto the column.[5]
Suboptimal MS parameters.Ensure the MS is tuned correctly. Optimize the ion source and quadrupole temperatures.
Inconsistent Retention Times Fluctuations in carrier gas flow rate.Check for leaks in the GC system. Ensure the gas supply is stable.
Column aging or contamination.Trim the first few centimeters of the column. Bake out the column according to the manufacturer's instructions.
Co-elution with Isomers or other Compounds Inadequate chromatographic separation.Optimize the oven temperature program. A slower temperature ramp can improve resolution.[4] Consider using a different column chemistry (e.g., a more polar column if a non-polar one is being used).[4]
Fragment ion ratios differ from reference spectra Mass spectrometer is not properly tuned.Perform a standard autotune of the mass spectrometer.
Different ionization energy or source temperature.Ensure the ionization energy is set to 70 eV for EI and that source temperatures are consistent with reference methods.

Experimental Protocols

Sample Preparation (for pure powder)
  • Weigh 1 mg of the this compound standard or sample.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.[2]

  • Vortex the solution until the sample is fully dissolved.

  • Perform a serial dilution with methanol to achieve the desired concentration for analysis (e.g., 1 µg/mL).

GC-MS Analysis Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.

Parameter Recommended Setting
GC System Agilent 5975 Series GC/MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[9]
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Inlet Temperature 250 °C (can be optimized to reduce thermal degradation)[3]
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 20:1)
Oven Program Initial temperature: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: this compound Sample weigh Weigh 1 mg of Sample start->weigh dissolve Dissolve in 1 mL Methanol weigh->dissolve dilute Perform Serial Dilutions dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect process Process Chromatogram and Mass Spectra detect->process identify Identify this compound (Retention Time & Fragmentation) process->identify quantify Quantify (Optional) identify->quantify end end quantify->end End: Report Results

Caption: Experimental workflow for this compound analysis by GC-MS.

troubleshooting_tree start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape intensity Low Signal Intensity? start->intensity retention_time Inconsistent Retention Time? start->retention_time coelution Co-elution of Peaks? start->coelution active_sites Check for Active Sites (Inlet/Column) peak_shape->active_sites Yes injection_temp Optimize Injection Temperature peak_shape->injection_temp Yes thermal_degradation Suspect Thermal Degradation? intensity->thermal_degradation Yes ms_tune Check MS Tune intensity->ms_tune No flow_rate Check Carrier Gas Flow Rate/Leaks retention_time->flow_rate Yes column_health Check Column Health (Trim/Bake) retention_time->column_health Yes oven_program Optimize Oven Program (Slower Ramp) coelution->oven_program Yes column_chem Consider Different Column Chemistry coelution->column_chem Yes solution1 Use Deactivated Liner / Condition Column active_sites->solution1 solution2 Systematic Temperature Optimization injection_temp->solution2 lower_temp Lower Inlet/Transfer Line Temp thermal_degradation->lower_temp Yes increase_split Increase Split Ratio thermal_degradation->increase_split Yes solution3 Perform MS Autotune ms_tune->solution3 lower_temp->solution2 solution4 Leak Check System / Verify Gas Supply flow_rate->solution4 solution5 Perform Column Maintenance column_health->solution5 solution6 Method Development for Separation oven_program->solution6 column_chem->solution6

Caption: Troubleshooting decision tree for GC-MS analysis of this compound.

References

Troubleshooting N-Ethylhexylone synthesis byproducts and impurities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Ethylhexylone is a controlled substance in many jurisdictions. The information provided is for research and informational purposes only and should not be used for illicit activities. All experiments should be conducted in compliance with local laws and regulations, and under the supervision of qualified professionals in a licensed laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, also known as N-ethyl-2-amino-1-phenylhexan-1-one, is a synthetic cathinone. Its synthesis typically involves the reaction of 2-bromo-1-phenylhexan-1-one with ethylamine. This is a nucleophilic substitution reaction where the amine group of ethylamine displaces the bromine atom.

Q2: What are the potential byproducts and impurities in this compound synthesis?

A2: Several byproducts and impurities can arise during the synthesis of this compound. These can originate from side reactions, unreacted starting materials, or degradation of the product. Common impurities may include:

  • Dibasic products: Reaction of the initial product with another molecule of the bromo-precursor.

  • Over-alkylation products: Multiple ethyl groups attaching to the nitrogen atom.

  • Unreacted starting materials: 2-bromo-1-phenylhexan-1-one and ethylamine.

  • Products of side reactions: Such as elimination reactions leading to unsaturated ketones.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Key parameters to optimize include:

  • Stoichiometry: Using a slight excess of ethylamine can help to drive the reaction to completion and minimize the presence of the unreacted bromo-precursor. However, a large excess can lead to purification challenges.

  • Temperature: The reaction should be carried out at an optimal temperature to ensure a reasonable reaction rate without promoting side reactions. Lower temperatures generally favor the desired substitution reaction over elimination and other side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to stop the reaction once the starting material is consumed, preventing the formation of degradation products.

  • Solvent: The choice of solvent can significantly influence the reaction pathway. A polar aprotic solvent is often suitable for this type of nucleophilic substitution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor via TLC/GC.- Increase reaction temperature moderately.- Ensure proper stoichiometry of reactants.
Degradation of the product.- Avoid excessive heating or prolonged reaction times.- Work-up the reaction mixture promptly after completion.
Poor quality of starting materials.- Verify the purity of 2-bromo-1-phenylhexan-1-one and ethylamine.
Presence of Multiple Spots on TLC Formation of byproducts.- Optimize reaction conditions (temperature, stoichiometry).- Purify the crude product using column chromatography.
Unreacted starting materials.- Ensure the reaction has gone to completion.- Use an appropriate excess of the amine.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product using column chromatography.- Attempt to crystallize the purified product from a suitable solvent system.
Product is not in its salt form.- Convert the freebase to a salt (e.g., hydrochloride) which is often more crystalline.
Discoloration of the Product Air oxidation or degradation.- Handle the product under an inert atmosphere (e.g., nitrogen or argon).- Store the product in a cool, dark place.

Experimental Protocols

General Purification Protocol by Column Chromatography:

  • Prepare the Column: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: The crude this compound product is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel.

  • Elution: A solvent gradient is typically used for elution. The polarity of the solvent is gradually increased (e.g., by adding increasing amounts of ethyl acetate to hexane).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Bromo 2-bromo-1-phenylhexan-1-one Reaction Nucleophilic Substitution Bromo->Reaction Ethylamine Ethylamine Ethylamine->Reaction Product This compound Reaction->Product Byproduct Ethylamine HBr Reaction->Byproduct

Caption: General synthesis pathway of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solution Solution ImpureProduct Impure Product (TLC/GC Analysis) CheckConditions Check Reaction Conditions ImpureProduct->CheckConditions CheckPurity Check Starting Material Purity ImpureProduct->CheckPurity Optimize Optimize Conditions (Temp, Time, Stoich.) CheckConditions->Optimize PurifySM Purify Starting Materials CheckPurity->PurifySM PurifyProduct Purify Product (Chromatography) Optimize->PurifyProduct PurifySM->PurifyProduct

Caption: Troubleshooting workflow for impure this compound.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Purity Product Purity Temperature->Purity -ve correlation (if too high) Yield Yield Temperature->Yield +ve correlation (to a point) Byproducts Byproduct Formation Temperature->Byproducts +ve correlation (if too high) Time Reaction Time Time->Purity -ve correlation (if too long) Time->Yield +ve correlation (to completion) Stoichiometry Stoichiometry Stoichiometry->Purity optimum ratio needed Stoichiometry->Byproducts excess leads to different byproducts

Caption: Relationship between reaction parameters and product purity.

Improving N-Ethylhexylone peak resolution in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving N-Ethylhexylone peak resolution in chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the front.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: this compound is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]

    • Solution 1: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these secondary interactions.[3]

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the positively charged this compound molecule.[2][4]

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from this compound.[4]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[3]

    • Solution: Reduce the concentration of the this compound sample and re-inject. If peak shape improves, column overload was the likely cause.

  • Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.

    • Solution: If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column. Using guard columns and in-line filters can help prevent this issue.[2]

Issue 2: Peak Fronting

Symptom: The this compound peak is asymmetrical, with a leading edge that is broader than the back.

Possible Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.[5]

    • Solution: Decrease the sample concentration or injection volume.

  • Poor Sample Solubility: If the sample solvent is significantly different from the mobile phase, the analyte may not fully dissolve, leading to fronting.

    • Solution: Ensure the sample is completely dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Issue 3: Poor Resolution from Isomers or Related Compounds

Symptom: The this compound peak is not fully separated from an adjacent peak, which may be an isomer like N-butyl-norbutylone or another synthetic cathinone.

Possible Causes and Solutions:

  • Insufficient Column Selectivity: The stationary phase may not have the appropriate chemistry to differentiate between this compound and the co-eluting compound.

    • Solution 1: Change Stationary Phase: Consider a column with a different selectivity. For synthetic cathinones, which are aromatic, a biphenyl or pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to a standard C18 column due to enhanced pi-pi interactions.[6]

    • Solution 2: Optimize Mobile Phase: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or the mobile phase additives to alter the selectivity of the separation.

  • Suboptimal Method Parameters: The current gradient, temperature, or flow rate may not be ideal for resolving the compounds of interest.

    • Solution 1: Adjust Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Solution 2: Modify Temperature: Lowering the temperature can sometimes improve resolution, though it will increase analysis time.

    • Solution 3: Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of an aqueous component with an acidic modifier (e.g., 0.1% formic acid) and an organic component like acetonitrile or methanol. A gradient elution from a lower to a higher organic phase concentration is typically effective.

Q2: My this compound peak is showing tailing. What is the first thing I should check?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with silanol groups on the column.[1] The first step is to ensure you are using a high-quality, end-capped C18 column and that your mobile phase has an acidic modifier to suppress silanol ionization.

Q3: How can I confirm if I am co-eluting with an isomer?

A3: Mass spectrometry (MS) is the most definitive way to investigate co-elution. While isomers will have the same mass, their fragmentation patterns (MS/MS) may differ. For instance, this compound and its isomer N-butyl-norbutylone can be differentiated by their ESI-MS/MS fragmentation patterns.

Q4: Is chiral separation important for this compound?

A4: Yes, this compound has a chiral center, meaning it exists as two enantiomers. These enantiomers may have different pharmacological and toxicological profiles. Therefore, for certain applications, particularly in pharmacology and toxicology, chiral separation is crucial. This can be achieved using specialized chiral stationary phases.

Quantitative Data Summary

The following table summarizes typical starting conditions for the analysis of synthetic cathinones, which can be adapted for this compound.

ParameterHPLC Condition 1UPLC Condition 2
Column C18, 2.7 µm, 4.6 x 150 mmBEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B over 10 min15-95% B over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 5 µL1 µL
Detector UV (254 nm) or MS/MSMS/MS

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for this compound
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known quantity of this compound standard in the initial mobile phase to a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards (e.g., 1-100 µg/mL).

  • Injection: Inject 5 µL of the standard or sample onto the column.

  • Chromatographic Run: Execute the gradient elution as specified in the method parameters.

  • Data Analysis: Integrate the peak corresponding to this compound and determine its retention time and peak area. Assess peak shape by calculating the asymmetry factor.

Protocol 2: UPLC-MS/MS Method for Trace Analysis of this compound
  • System Preparation: Prime and equilibrate the UPLC-MS/MS system.

  • Sample Preparation: For trace analysis in complex matrices (e.g., biological fluids), perform a solid-phase extraction (SPE) to clean up and concentrate the sample. Reconstitute the final extract in the initial mobile phase.

  • Injection: Inject 1 µL of the prepared sample.

  • Chromatographic and MS Analysis: Run the UPLC gradient and acquire mass spectrometry data in Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Data Analysis: Quantify this compound using a calibration curve prepared in the same matrix.

Visualizations

Peak_Tailing_Troubleshooting start Peak Tailing Observed for This compound cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1a Use End-Capped Column cause1->solution1a Yes solution1b Lower Mobile Phase pH (e.g., pH 2-3) cause1->solution1b Yes solution1c Add Competing Base (e.g., TEA) cause1->solution1c Yes cause3 Column Bed Deformation? cause2->cause3 No solution2 Reduce Sample Concentration/Volume cause2->solution2 Yes solution3 Reverse-Flush or Replace Column cause3->solution3 Yes end Improved Peak Shape solution1a->end solution1b->end solution1c->end solution2->end solution3->end CoElution_Troubleshooting start Poor Resolution of this compound from Adjacent Peak check_selectivity Is Column Selectivity Sufficient? start->check_selectivity optimize_method Are Method Parameters Optimal? check_selectivity->optimize_method No change_column Change Stationary Phase (e.g., Biphenyl, PFP) check_selectivity->change_column Yes change_mobile_phase Modify Mobile Phase (Organic Modifier, Additives) check_selectivity->change_mobile_phase Yes adjust_gradient Use a Shallower Gradient optimize_method->adjust_gradient Yes adjust_temp Optimize Column Temperature optimize_method->adjust_temp Yes adjust_flow Reduce Flow Rate optimize_method->adjust_flow Yes end Improved Resolution change_column->end change_mobile_phase->end adjust_gradient->end adjust_temp->end adjust_flow->end

References

Addressing matrix effects in N-Ethylhexylone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Ethylhexylone.

Troubleshooting Guides

Issue: Poor Peak Shape or Shifting Retention Times

  • Question: My this compound peak is tailing, fronting, or the retention time is inconsistent between injections. What could be the cause?

  • Answer: This issue can arise from several factors related to the sample matrix and chromatographic conditions.

    • Matrix Overload: High concentrations of matrix components can overload the analytical column. Consider diluting your sample extract or using a more effective sample cleanup method like Solid-Phase Extraction (SPE).

    • Column Contamination: Residual matrix components from previous injections can accumulate on the column. Implement a robust column washing step between samples.

    • pH Mismatch: A significant pH difference between the sample extract and the mobile phase can affect the ionization state of this compound, leading to poor peak shape. Ensure the pH of your final extract is compatible with the initial mobile phase conditions.

    • Improper Mobile Phase: The composition of your mobile phase may not be optimal for this compound. Experiment with different solvent strengths and additives.

Issue: Inconsistent or Low Analyte Response (Ion Suppression)

  • Question: I am observing a significantly lower signal for this compound in my biological samples compared to my standards prepared in a clean solvent. What is causing this and how can I fix it?

  • Answer: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3]

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Modifying your LC method to chromatographically separate this compound from the interfering matrix components can significantly reduce ion suppression.

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as this compound-d5, is the gold standard for compensating for matrix effects.[5] The SIL internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification.

    • Matrix-Matched Calibration: If a SIL internal standard is not available, preparing your calibration standards in a blank matrix that matches your samples can help to compensate for the matrix effect.[6][7]

Issue: High Analyte Response (Ion Enhancement)

  • Question: My this compound signal is unexpectedly high in some of my samples. Could this also be a matrix effect?

  • Answer: Yes, while less common than ion suppression, ion enhancement can occur. This is where co-eluting matrix components facilitate the ionization of the analyte, leading to an artificially inflated signal.[8] The troubleshooting strategies are similar to those for ion suppression:

    • Enhanced Sample Cleanup: Utilize a more rigorous sample preparation method like SPE.

    • Chromatographic Separation: Adjust your LC method to separate the enhancing compounds from your analyte.

    • Stable Isotope-Labeled Internal Standard: A SIL internal standard will also be subject to the same ion enhancement, providing a reliable means of correction.

    • Matrix-Matched Calibrants: Preparing standards in a matching blank matrix will account for the enhancement effect.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.[3][8]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using two primary methods:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the MS detector post-column while injecting a blank matrix extract. Any deviation in the baseline signal indicates the regions where ion suppression or enhancement occurs.[9]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the same concentration of the analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[9][10]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: While both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, SPE is often considered superior for removing a broader range of interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in plasma samples.[4] The choice of method may also depend on the specific biological matrix (e.g., urine, plasma, oral fluid).

Q4: Why is a stable isotope-labeled (SIL) internal standard recommended?

A4: A SIL internal standard, such as a deuterated version of this compound, is considered the most reliable way to compensate for matrix effects. Because it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized.[5]

Q5: What are matrix-matched calibrators and when should I use them?

A5: Matrix-matched calibrators are calibration standards prepared in a blank biological matrix that is free of the analyte of interest.[6] This approach is used to compensate for matrix effects when a stable isotope-labeled internal standard is not available. The matrix in the calibrators will ideally mimic the matrix effects observed in the unknown samples, leading to more accurate quantification.[7]

Data Presentation

Table 1: Illustrative Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect (%) *55% (High Suppression)75% (Moderate Suppression)95% (Minimal Suppression)
Recovery (%) >90%80-90%>95%
Cleanliness of Extract LowModerateHigh
Time/Complexity LowModerateHigh

*Matrix Effect (%) is calculated as: (Peak area of post-extraction spike in matrix / Peak area in clean solvent) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 2: Example of Matrix Effect Assessment in Different Biological Matrices

Biological MatrixMatrix Effect (%) - this compoundMatrix Effect (%) - this compound-d5 (IS)IS-Normalized Matrix Factor**
Human Plasma68%70%0.97
Human Urine85%83%1.02
Oral Fluid92%94%0.98

**IS-Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of Internal Standard). A value between 0.8 and 1.2 is generally considered acceptable.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from methods for other synthetic cathinones and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., this compound-d5 in methanol). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a general procedure and may require optimization.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., this compound-d5 in methanol). Add 100 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane (1:1 v/v)).[11] Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard (e.g., this compound-d5) start->add_is pretreatment Sample Pre-treatment (e.g., Acidification/Basification) add_is->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lcms LC-MS/MS System evap_recon->lcms data_proc Data Processing (Quantification) lcms->data_proc result Final Concentration data_proc->result

Caption: General experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent/Inaccurate Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me Matrix Effect Not Significant. Investigate other causes: - Instrument performance - Standard preparation me_present->no_me No improve_cleanup Improve Sample Cleanup (e.g., SPE over LLE) me_present->improve_cleanup Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_match Use Matrix-Matched Calibrators (if no SIL-IS) use_is->matrix_match optimize_lc Optimize Chromatography (Separate analyte from interferences) improve_cleanup->optimize_lc optimize_lc->use_is revalidate Re-evaluate Matrix Effect matrix_match->revalidate revalidate->improve_cleanup Not Resolved resolved Issue Resolved revalidate->resolved Resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Overcoming poor N-Ethylhexylone recovery in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with N-Ethylhexylone recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a concern?

This compound is a synthetic stimulant of the cathinone class.[1] Like other cathinones, it can be prone to degradation and incomplete extraction from complex biological matrices such as blood, urine, and plasma, leading to poor recovery and inaccurate quantification. Factors such as pH, temperature, and the chosen extraction method can significantly impact its stability and recovery.[2][3][4]

Q2: What are the common sample preparation techniques for this compound analysis?

The most common techniques for extracting synthetic cathinones, including this compound, from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6] Protein precipitation is also used, often in combination with other methods. The choice of technique depends on the sample matrix, desired level of cleanliness, and available equipment.

Q3: How does the chemical structure of this compound affect its extraction?

This compound possesses a ketone functional group and a secondary amine, making it susceptible to thermal degradation, particularly during GC-MS analysis.[1] Its stability is also pH-dependent. Cathinones are generally more stable in acidic conditions.[2][3] The presence of a pyrrolidine ring in some cathinones can increase their stability compared to those with secondary amines.[7]

Q4: What are the main causes of poor this compound recovery?

Poor recovery can stem from several factors:

  • Analyte Instability: Degradation due to improper pH or temperature during storage and extraction.[2][3][4]

  • Suboptimal Extraction Parameters: Incorrect solvent, pH, or sorbent selection for LLE or SPE.

  • Matrix Effects: Interference from other components in the biological sample that can suppress the analytical signal or interfere with the extraction process.

  • Procedural Errors: Inadequate vortexing, incorrect flow rates in SPE, or incomplete phase separation in LLE.[8][9]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

LLE_Troubleshooting start Low this compound Recovery in LLE ph_optimization ph_optimization start->ph_optimization Initial Check solvent_selection solvent_selection ph_optimization->solvent_selection If no improvement ph_adjust ph_adjust ph_optimization->ph_adjust salting_out salting_out solvent_selection->salting_out If still low solvent_test solvent_test solvent_selection->solvent_test emulsion_prevention emulsion_prevention salting_out->emulsion_prevention If applicable add_salt add_salt salting_out->add_salt emulsion_break emulsion_break emulsion_prevention->emulsion_break end Improved Recovery emulsion_prevention->end Resolution

Issue: Low recovery of this compound when using LLE.

Potential Cause Troubleshooting Step Detailed Recommendation
Suboptimal pH of the aqueous phase Adjust the pH of the sample.This compound is a basic compound. To ensure it is in its neutral, more extractable form, adjust the sample pH to be 1-2 units above its pKa. A basic pH (e.g., 8-10) is generally recommended for the extraction of cathinones.[10] However, be mindful of potential degradation at high pH and consider acidification for better stability during storage.[2][3]
Inappropriate extraction solvent Select a more suitable organic solvent.The choice of solvent is critical and depends on the polarity of the analyte. For synthetic cathinones, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane have been used.[5] A mixture of solvents, for instance, a combination of a polar and a non-polar solvent, might improve extraction efficiency.[11]
Analyte is too soluble in the aqueous phase Employ the "salting-out" effect.Adding a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous sample can decrease the solubility of this compound in the aqueous phase and promote its partitioning into the organic phase.[12]
Formation of emulsions Implement techniques to break the emulsion.Emulsions at the interface of the two liquid phases can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation at a higher speed, adding a small amount of the organic solvent used for extraction, or adding a small amount of salt.
Incomplete phase separation Ensure complete separation of the aqueous and organic layers.Allow sufficient time for the layers to separate after vortexing. If separation is slow, centrifugation can be used to expedite the process.
Low Recovery in Solid-Phase Extraction (SPE)

SPE_Troubleshooting start Low this compound Recovery in SPE sorbent_selection sorbent_selection start->sorbent_selection Initial Check sample_load sample_load sorbent_selection->sample_load If sorbent is appropriate sorbent_type sorbent_type sorbent_selection->sorbent_type wash_step wash_step sample_load->wash_step If loading is optimized load_conditions load_conditions sample_load->load_conditions elution_step elution_step wash_step->elution_step If analyte is not in wash wash_solvent wash_solvent wash_step->wash_solvent elution_solvent elution_solvent elution_step->elution_solvent end Improved Recovery elution_step->end Resolution

Issue: Low recovery of this compound when using SPE.

Potential Cause Troubleshooting Step Detailed Recommendation
Inappropriate sorbent material Select a sorbent that provides optimal retention.For basic compounds like this compound, mixed-mode cation exchange sorbents are often effective.[1] Alternatively, reversed-phase sorbents like C8 or C18 can be used, but sample pH adjustment is crucial for good retention.
Analyte breakthrough during sample loading Optimize the sample loading conditions.Ensure the sample is acidified (pH ~6) before loading onto a reversed-phase or cation-exchange column to protonate the secondary amine and enhance retention.[6] A slower flow rate during sample application can also improve retention.[9]
Analyte loss during the wash step Use a less stringent wash solvent.The wash solvent may be too strong, causing the analyte to be prematurely eluted. Use a weaker solvent (e.g., a lower percentage of organic solvent in the aqueous wash solution) to remove interferences without affecting the analyte.[8]
Incomplete elution Optimize the elution solvent and procedure.The elution solvent may not be strong enough to desorb the analyte from the sorbent. For cation-exchange sorbents, a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile) is typically required. For reversed-phase sorbents, a higher percentage of organic solvent may be needed. Eluting with smaller volumes multiple times can also improve recovery.[9]
Drying of the sorbent bed Maintain a wetted sorbent bed.For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains submerged in the equilibration solvent until the sample is loaded.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine

This protocol is a general guideline and may require optimization for your specific application.

1. Sample Preparation:

  • To 1 mL of urine in a glass tube, add an appropriate internal standard.

  • Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 9-10.

  • Vortex for 30 seconds.

2. Extraction:

  • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane (9:1, v/v)).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

3. Solvent Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a general guideline using a mixed-mode cation exchange cartridge and may require optimization.

1. Cartridge Conditioning:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

2. Sample Pre-treatment:

  • To 500 µL of plasma, add an appropriate internal standard.

  • Add 500 µL of 2% formic acid to acidify the sample.

  • Vortex for 30 seconds.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of deionized water.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

5. Elution:

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Collect the eluate in a clean tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables summarize recovery data for synthetic cathinones from various studies, which can serve as a benchmark for this compound recovery.

Table 1: Recovery of Synthetic Cathinones using SPE

Compound Matrix SPE Sorbent Recovery (%) Reference
MephedroneUrineCation Exchange82.3 - 104.5[13]
MethyloneUrineCation Exchange82.3 - 104.5[13]
MDPVUrineCation Exchange82.3 - 104.5[13]
α-PVPBloodNot Specified>85[14]
4-CECBloodNot Specified>85[14]
Various CathinonesUrineMagnetic Nanoparticle87.0 - 99.1[15]

Table 2: Comparison of Extraction Techniques for Synthetic Cathinones in Urine

Extraction Method Extraction Ratio (%) Reference
Magnetic Nanoparticle SPE (MSPE)95.6[16]
Liquid-Liquid Extraction (LLE)85.2[16]
Solid-Phase Extraction (SPE)90.3[16]

References

Technical Support Center: N-Ethylhexylone Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of N-Ethylhexylone in biological samples during storage. The information is intended for researchers, scientists, and drug development professionals to aid in the design of experiments and interpretation of analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in biological samples?

A1: The stability of this compound, like other synthetic cathinones, is primarily influenced by three main factors: storage temperature, the pH of the matrix, and the type of biological matrix (e.g., whole blood, plasma, or urine).[1][2][3] Generally, lower temperatures and acidic conditions improve stability.

Q2: What is the optimal temperature for storing biological samples containing this compound?

A2: For long-term storage, it is highly recommended to store samples frozen, ideally at -20°C or lower.[4] Refrigeration at 4°C may be suitable for short-term storage, but significant degradation can occur over time, especially at room temperature.[3]

Q3: How does pH affect the stability of this compound, particularly in urine samples?

A3: this compound is more stable in acidic conditions.[2] In urine, where pH can vary significantly, adjusting the pH to a more acidic level (e.g., pH 4-5) can significantly reduce degradation during storage.[2][5] Alkaline conditions accelerate the degradation of cathinones.[2]

Q4: Is this compound more stable in whole blood, plasma, or urine?

A4: While specific comparative studies on this compound are limited, research on similar synthetic cathinones suggests that stability is matrix-dependent. Generally, cathinones can be unstable in whole blood due to enzymatic activity.[1] Stability in urine is highly dependent on pH.[3] For quantitative analysis, plasma or urine with pH control are often preferred.

Q5: Can freeze-thaw cycles affect the concentration of this compound in my samples?

A5: Yes, repeated freeze-thaw cycles can lead to the degradation of analytes. It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. While some studies on other compounds have shown variable effects, minimizing freeze-thaw cycles is a general best practice in bioanalysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound in samples stored at room temperature. Degradation due to improper storage temperature. Synthetic cathinones, including this compound, are known to be unstable at ambient temperatures.[3]For future studies, ensure samples are immediately frozen after collection and stored at -20°C or below until analysis. If immediate freezing is not possible, store at 4°C for the shortest possible duration.
Inconsistent results between urine samples from the same subject. Variation in urine pH. This compound is less stable in alkaline urine.[2]Measure and record the pH of all urine samples upon collection. Consider adjusting the pH to an acidic range (pH 4-5) by adding a suitable buffer or acid if the analytical method allows.
Decreasing concentrations of this compound in stored whole blood samples. Enzymatic degradation or instability in the complex matrix of whole blood.If possible, process whole blood to plasma or serum shortly after collection and before long-term storage. The use of preservative tubes (e.g., with sodium fluoride) may also help to inhibit enzymatic activity.[4]
Loss of analyte after multiple analyses of the same sample. Degradation from repeated freeze-thaw cycles.Prepare smaller aliquots of the samples before the initial freezing. This allows for a fresh aliquot to be used for each analysis, avoiding the detrimental effects of freeze-thaw cycles.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the scientific literature. The following tables summarize the stability of closely related synthetic cathinones, which can provide an indication of the expected stability for this compound.

Table 1: General Stability of Synthetic Cathinones in Whole Blood

Storage TemperatureStability TrendComments
Room Temperature (~20-25°C)PoorSignificant degradation can occur within hours to days.[3]
Refrigerated (4°C)Fair to PoorDegradation is slower than at room temperature, but significant loss can still be observed over weeks.
Frozen (-20°C or lower)GoodThis is the recommended temperature for long-term storage to minimize degradation.[4]

Table 2: Influence of pH on Synthetic Cathinone Stability in Urine

Urine pHStability TrendComments
Acidic (pH 4-5)GoodSignificantly improved stability, especially for long-term storage.[2][5]
Neutral (pH ~7)FairDegradation is more pronounced compared to acidic conditions.
Alkaline (pH > 7)PoorRapid degradation is often observed.[2]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Plasma
  • Sample Preparation:

    • Spike a pool of human plasma with a known concentration of this compound (e.g., 100 ng/mL).

    • Aliquot the spiked plasma into multiple small-volume polypropylene tubes (e.g., 0.5 mL per tube).

  • Storage Conditions:

    • Divide the aliquots into different storage groups:

      • -20°C

      • 4°C

      • Room Temperature (~22°C)

    • For each temperature, prepare enough aliquots for all planned time points.

  • Time Points:

    • Analyze samples at baseline (T=0) and at subsequent time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months).

  • Sample Analysis:

    • At each time point, retrieve three aliquots from each storage condition.

    • Perform sample extraction using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

    • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Stability is generally accepted if the mean concentration is within ±15% of the baseline concentration.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation:

    • Spike a pool of the biological matrix (e.g., urine, plasma) with this compound at two different concentrations (low and high QC levels).

    • Aliquot the samples.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at -20°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).

  • Sample Analysis:

    • After the final thaw, analyze the samples using a validated analytical method.

    • Compare the concentrations to those of freshly prepared samples (control) that have not undergone freeze-thaw cycles.

  • Data Evaluation:

    • Calculate the percentage difference between the mean concentration of the freeze-thaw samples and the control samples.

    • The analyte is considered stable if the difference is within an acceptable range (e.g., ±15%).

Visualizations

experimental_workflow Diagram 1: General Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep1 Pool Biological Matrix (Blood, Urine, Plasma) prep2 Spike with This compound prep1->prep2 prep3 Aliquot into Storage Tubes prep2->prep3 storage1 Frozen (-20°C or -80°C) prep3->storage1 storage2 Refrigerated (4°C) prep3->storage2 storage3 Room Temp (~22°C) prep3->storage3 analysis1 Sample Retrieval at T=0, T=1, T=2... storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Extraction (LLE or SPE) analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 data1 Calculate % Remaining vs. T=0 analysis3->data1 data2 Determine Stability (e.g., within ±15%) data1->data2

Caption: General Workflow for this compound Stability Testing.

influencing_factors Diagram 2: Key Factors Influencing this compound Stability stability This compound Stability temp Storage Temperature stability->temp ph Matrix pH stability->ph matrix Biological Matrix stability->matrix time Storage Time stability->time temp_high High Temp (Room Temp) temp->temp_high increases degradation temp_low Low Temp (Frozen) temp->temp_low improves stability ph_alkaline Alkaline pH ph->ph_alkaline increases degradation ph_acidic Acidic pH ph->ph_acidic improves stability matrix_blood Whole Blood matrix->matrix_blood enzymatic degradation matrix_urine Urine / Plasma matrix->matrix_urine generally more stable (pH dependent)

Caption: Key Factors Influencing this compound Stability.

References

Minimizing ion suppression in electrospray ionization of N-Ethylhexylone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for LC-MS/MS analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize ion suppression during the electrospray ionization (ESI) of N-Ethylhexylone and related synthetic cathinones.

Q1: What is ion suppression in electrospray ionization (ESI)?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte (e.g., this compound) is reduced due to the presence of other co-eluting compounds in the sample. These interfering components, often from the sample matrix, compete with the analyte for ionization in the ESI source, leading to a decreased number of analyte ions reaching the mass spectrometer detector. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.

Q2: What are the primary causes of ion suppression for a compound like this compound in biological samples?

A2: The primary causes of ion suppression in bioanalysis are endogenous and exogenous components that are co-extracted with the analyte from the sample matrix.

  • Endogenous Matrix Components: For biological samples like plasma or urine, major sources of suppression include salts, proteins, and especially phospholipids. Phospholipids are notorious for co-eluting with many analytes and interfering with the ESI process.

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate, TRIS) and certain

Technical Support Center: Analytical Distinction of N-Ethylhexylone and its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical differentiation of N-Ethylhexylone from its structural isomers. The following information is intended to aid in the development and troubleshooting of analytical methods for the unambiguous identification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural isomers of this compound that I should be aware of?

A1: The most commonly encountered structural isomer of this compound (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is N-butyl-norbutylone (1-(1,3-benzodioxol-5-yl)-2-(butylamino)butan-1-one). Other potential isomers with the same molecular formula (C₁₅H₂₁NO₃) could include variations in the alkyl chain attached to the alpha-carbon and the N-alkyl group, such as N-propylpentylone. It is crucial to consider all possible isomeric forms during analysis, as they can exhibit similar analytical behavior.

Q2: Is GC-MS alone sufficient to distinguish this compound from its isomers?

A2: Relying solely on standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the identification of this compound and its isomers is often insufficient.[1] These isomers can exhibit very similar retention times and produce common fragment ions, making unambiguous identification challenging. For instance, both this compound and N-butyl-norbutylone can show a prominent fragment at m/z 114.[1] While chromatographic separation can be optimized, co-elution is a significant risk. Therefore, a multi-faceted analytical approach is highly recommended.

Q3: Which analytical techniques are most effective for differentiating these isomers?

A3: A combination of chromatographic and spectroscopic techniques provides the most reliable differentiation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful as it can reveal distinct fragmentation patterns for isomers that are not apparent in GC-EI-MS.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D-NMR techniques, is invaluable for elucidating the precise molecular structure and confirming the identity of each isomer.[1] Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) can also be used, as isomers will exhibit unique fingerprint regions in their spectra.

Troubleshooting Guide

Problem: My GC-MS analysis shows a single peak, but I suspect the presence of multiple isomers.

  • Possible Cause: Co-elution of isomers under the current chromatographic conditions.

  • Solution:

    • Modify GC Oven Temperature Program: Implement a slower temperature ramp or an isothermal hold at an optimal elution temperature to improve separation.

    • Change GC Column: Utilize a column with a different stationary phase chemistry. A more polar column may provide better resolution for these compounds.

    • Derivatization: Chemical derivatization can alter the chromatographic behavior of the isomers, potentially leading to better separation.

    • Confirmation with another technique: Use LC-MS/MS or NMR to confirm the presence of multiple isomers.

Problem: I am observing inconsistent retention times in my LC analysis.

  • Possible Cause 1: Changes in the mobile phase composition.

  • Solution 1: Ensure the mobile phase is fresh, properly mixed, and degassed. Inconsistent solvent composition can lead to shifts in retention time.

  • Possible Cause 2: Column degradation.

  • Solution 2: Check the column's performance with a standard mixture. If performance has declined, it may be necessary to wash or replace the column.

  • Possible Cause 3: Fluctuations in column temperature.

  • Solution 3: Use a column oven to maintain a stable temperature throughout the analysis.

Problem: My LC-MS/MS data shows ambiguous fragmentation patterns for suspected isomers.

  • Possible Cause: Insufficient optimization of collision energy in the MS/MS experiment.

  • Solution: Perform a collision energy optimization study for each suspected isomer. Different isomers may require different collision energies to produce unique and informative fragment ions.

Problem: I am observing signal suppression or enhancement in my LC-MS/MS analysis (Matrix Effects).

  • Possible Cause: Co-eluting matrix components from the sample are interfering with the ionization of the target analytes.

  • Solution:

    • Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.

    • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

    • Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.

Quantitative Data

Table 1: GC-MS Data for this compound and N-butyl-norbutylone
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound ~10.5 - 11.558, 114, 149
N-butyl-norbutylone ~10.5 - 11.558, 114, 149

Note: Retention times are highly dependent on the specific GC column and analytical conditions. The key mass fragments shown are common but may not be sufficient for differentiation without chromatographic separation.

Table 2: LC-MS/MS (ESI+) Fragmentation Data for this compound and N-butyl-norbutylone
CompoundPrecursor Ion [M+H]⁺ (m/z)Common Product Ions (m/z)Unique Product Ions (m/z)
This compound 264.16246, 216, 174, 114219, 189
N-butyl-norbutylone 264.16246, 216, 174, 114191, 161

Data compiled from Rojkiewicz et al. (2024).[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution in methanol, splitless injection.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step. An example gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for each specific isomer to produce characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment and coupling patterns.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of each isomer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Collection: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: The fingerprint region (below 1500 cm⁻¹) is of particular importance for distinguishing between isomers, as small structural differences will result in unique patterns of absorbance in this region. Comparison to a spectral library of known standards is recommended.

Visualizations

Analytical_Workflow cluster_0 Initial Screening cluster_1 Confirmation & Differentiation cluster_2 Data Analysis & Identification GCMS GC-MS Analysis LCMSMS LC-MS/MS Analysis GCMS->LCMSMS Ambiguous Results Data_Comparison Compare Retention Times, Fragmentation Patterns, and Spectra GCMS->Data_Comparison Clear Separation LCMSMS->Data_Comparison NMR NMR Spectroscopy NMR->Data_Comparison FTIR FTIR Spectroscopy FTIR->Data_Comparison Identification Unambiguous Isomer Identification Data_Comparison->Identification

Caption: Recommended analytical workflow for distinguishing this compound isomers.

Isomer_Differentiation_Logic start Sample Analysis gc_ms GC-MS: Same m/z and similar RT? start->gc_ms lc_msms LC-MS/MS: Different fragmentation? gc_ms->lc_msms Yes single_compound Single Compound Identified gc_ms->single_compound No nmr NMR: Different connectivity? lc_msms->nmr Yes lc_msms->single_compound No isomer_confirmed Isomers Differentiated nmr->isomer_confirmed Yes nmr->single_compound No

Caption: Logical decision tree for the differentiation of this compound isomers.

References

Technical Support Center: Validating Analytical Methods for N-Ethylhexylone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Ethylhexylone.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for this compound quantification. However, LC-MS/MS is often preferred for its higher sensitivity and specificity, especially in complex biological matrices.[1][2] GC-MS can be a reliable alternative, though challenges with isomeric differentiation may arise.[3][4]

Q2: What are the critical parameters to consider during method validation for this compound?

A2: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intraday and interday), recovery, and stability.[5][6] Specificity is also crucial, particularly the ability to distinguish this compound from its isomers.[3][4]

Q3: Are there any known stability issues with this compound in biological samples?

A3: Yes, synthetic cathinones, including this compound, can be unstable in biological matrices.[7][8] Stability is significantly affected by storage temperature and pH.[8] It is crucial to evaluate the stability of this compound in the specific matrix and storage conditions used in your experiments. To mitigate degradation, samples should be stored at low temperatures (e.g., -20°C or -80°C) and the pH should be controlled if necessary.[7]

Q4: What are common internal standards used for this compound quantification?

A4: Deuterated analogs of this compound (e.g., this compound-d5) are the ideal internal standards as they closely mimic the analyte's chemical behavior during sample preparation and analysis. If a deuterated analog is unavailable, other structurally related synthetic cathinones with similar physicochemical properties that are not present in the samples can be considered. For instance, in a study quantifying other synthetic cathinones, methylone-d3 was used.[9]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) in the chromatogram.

  • Possible Cause A (GC-MS): Active sites in the GC system.

    • Solution: Deactivate the injector liner and column by silylating them. Use a fresh, high-quality liner and septum.

  • Possible Cause B (LC-MS/MS): Inappropriate mobile phase pH.

    • Solution: this compound is a basic compound. Adjust the mobile phase pH to be at least 2 pH units below its pKa to ensure it is in its protonated form, which generally results in better peak shape on reversed-phase columns.

  • Possible Cause C (LC-MS/MS): Column degradation.

    • Solution: Replace the analytical column with a new one of the same type. Use a guard column to extend the life of the analytical column.

Problem 2: Inconsistent or low recovery of this compound.

  • Possible Cause A: Inefficient extraction from the sample matrix.

    • Solution: Optimize the sample preparation method. If using liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase. For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for this compound. A mixed-mode SPE cartridge may provide better retention and cleaner extracts.

  • Possible Cause B: Analyte degradation during sample processing.

    • Solution: Minimize the time samples are at room temperature. Keep samples on ice during extraction. Evaluate if the temperatures used for solvent evaporation are causing degradation and reduce them if necessary.[8]

Problem 3: Inability to differentiate this compound from its isomers (e.g., N-Butyl-Norbutylone).

  • Possible Cause A (GC-MS): Similar fragmentation patterns and close retention times.

    • Solution: Relying solely on GC-MS for isomeric differentiation can be challenging due to similar EI fragmentation patterns.[3] While optimizing the GC temperature program may improve separation, using LC-MS/MS is a more robust solution.

  • Possible Cause B (LC-MS/MS): Co-elution of isomers.

    • Solution: Optimize the chromatographic separation by using a longer column, a column with a different stationary phase, or by adjusting the mobile phase gradient. ESI-MS/MS can differentiate isomers by producing unique product ions, even if they are not chromatographically separated.[3][4] It is essential to select specific precursor-to-product ion transitions (SRM mode) for each isomer.[4]

Problem 4: High background noise or interfering peaks in the chromatogram.

  • Possible Cause A: Matrix effects from the biological sample.

    • Solution: Improve the sample clean-up procedure. This could involve a more rigorous SPE protocol or a two-step LLE. Diluting the sample may also reduce matrix effects, but ensure the analyte concentration remains above the LOQ.

  • Possible Cause B: Contamination of the analytical system.

    • Solution: Flush the entire LC or GC system with appropriate cleaning solvents. Check for contamination in the mobile phase, vials, and caps. Run blank injections to ensure the system is clean before analyzing samples.

Quantitative Data Summary

The following table summarizes published validation parameters for the quantification of this compound (also reported as N-ethylpentylone) in biological samples.

Analytical MethodMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MSWhole Blood5 - 50015[1][2]
UHPLC-MS/MSIliac Blood, Serum, Liver, Brain10 - 500 (0.01 - 0.5 mg/L)Not Reported10 (0.01 mg/L)[10][11]

Experimental Protocols

LC-MS/MS Method for this compound in Whole Blood

This protocol is a generalized representation based on published methods.[1][2]

a. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of whole blood sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add a basic buffer (e.g., sodium carbonate) to adjust the pH.

  • Add an organic extraction solvent (e.g., ethyl acetate).

  • Vortex mix for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific transitions for this compound and its internal standard must be determined by direct infusion and optimization. For example, for this compound, a potential precursor ion is the protonated molecule [M+H]⁺ at m/z 264.16.[3] Product ions would be determined from fragmentation of the precursor ion.

GC-MS Method for this compound

This protocol is a generalized representation. For quantitative analysis, derivatization may be necessary to improve chromatographic performance.[9][12]

a. Sample Preparation (Solid-Phase Extraction)

  • Pre-condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).

  • Load the pre-treated sample (e.g., diluted urine or blood).

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent mixture.

  • Evaporate the eluate to dryness.

  • (Optional but recommended) Derivatize the residue (e.g., with PFPA - pentafluoropropionic anhydride).[9]

  • Reconstitute in a suitable solvent (e.g., ethyl acetate).

  • Inject into the GC-MS system.

b. GC Conditions

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Injector Temperature: Typically 250-280°C.

  • Oven Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure separation from other compounds.

  • Carrier Gas: Helium at a constant flow rate.

c. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions is preferred for higher sensitivity and specificity. Key fragment ions of this compound can be used for quantification and qualification.[3]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization ESI+ Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

Troubleshooting_Isomer_Differentiation Problem Problem: Inability to Differentiate This compound from Isomers GC_MS_Path Using GC-MS Problem->GC_MS_Path LC_MS_MS_Path Using LC-MS/MS Problem->LC_MS_MS_Path GC_MS_Reason Reason: Similar Fragmentation & Co-elution GC_MS_Path->GC_MS_Reason leads to LC_MS_MS_Reason Reason: Co-elution LC_MS_MS_Path->LC_MS_MS_Reason can lead to GC_MS_Solution Solution: Optimize GC Program (Limited Success) Better: Use LC-MS/MS GC_MS_Reason->GC_MS_Solution requires LC_MS_MS_Solution Solution: Optimize Chromatography Select Unique MS/MS Transitions (SRM) LC_MS_MS_Reason->LC_MS_MS_Solution requires

Caption: Logic for troubleshooting isomeric differentiation issues.

References

Reducing signal-to-noise ratio in N-Ethylhexylone detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the signal-to-noise ratio (S/N) during the detection of N-Ethylhexylone.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio in this compound analysis?

A low S/N ratio in this compound analysis can stem from several factors, broadly categorized as those that decrease the signal of the analyte and those that increase the baseline noise. Common issues include:

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, inappropriate collision energies, or inaccurate mass-to-charge ratio (m/z) selection for precursor and product ions can significantly reduce signal intensity.

  • Inefficient Sample Preparation: Poor extraction recovery of this compound from the sample matrix, or the presence of interfering substances, can lead to a diminished signal and increased noise.

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate and inconsistent results.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) due to a non-optimized liquid chromatography (LC) method can reduce the peak height, thereby lowering the S/N ratio.

  • Contamination: Contaminated solvents, reagents, or instrument components can introduce background noise, obscuring the analyte signal.

Q2: How can I improve the signal intensity of this compound?

To enhance the signal for this compound, consider the following strategies:

  • Optimize MS/MS Parameters: For tandem mass spectrometry, it is crucial to use optimized multiple reaction monitoring (MRM) transitions. This involves selecting the most abundant and specific precursor and product ions and optimizing the collision energy for fragmentation.

  • Enhance Ionization Efficiency: Adjust the ion source parameters, such as nebulizer pressure, drying gas flow and temperature, and capillary voltage, to maximize the ionization of this compound. The use of appropriate mobile phase additives, like formic acid or ammonium formate, can also improve protonation and signal intensity in positive ion mode.

  • Improve Sample Preparation: Employ a validated extraction method, such as solid-phase extraction (SPE), to efficiently isolate this compound from the matrix and remove interfering compounds.

  • Increase Sample Concentration: If possible, concentrate the sample extract before analysis to increase the amount of analyte injected into the system.

Q3: What are effective strategies for reducing baseline noise?

Reducing baseline noise is critical for improving the S/N ratio. Here are some effective approaches:

  • Use High-Purity Solvents and Reagents: Ensure that all solvents (e.g., water, acetonitrile, methanol) and mobile phase additives are of high purity (e.g., LC-MS grade) to minimize background contamination.

  • Proper System Maintenance: Regularly clean the ion source, and ensure the LC system is well-maintained to prevent contamination and leaks that can contribute to noise.

  • Optimize Chromatographic Conditions: A stable baseline can be achieved with a well-equilibrated column and a robust LC method. Ensure proper mixing of mobile phase gradients to prevent baseline fluctuations.

  • Address Matrix Effects: If matrix effects are suspected, dilute the sample, improve the sample cleanup procedure, or use matrix-matched calibration standards to compensate for signal suppression or enhancement.

Troubleshooting Guides

Issue 1: Low this compound Signal Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal MS/MS Transitions Verify the precursor and product ions for this compound. The protonated molecule [M+H]⁺ is typically at m/z 264.16.[1] Optimize collision energy for characteristic product ions.Increased signal intensity and specificity in MRM mode.
Inefficient Ionization Systematically adjust ion source parameters (e.g., nebulizer pressure, gas temperatures, capillary voltage). Ensure the mobile phase pH is conducive to protonation (e.g., acidic pH with formic acid).Maximized ion generation and transfer, leading to a stronger signal.
Poor Extraction Recovery Evaluate your sample preparation method. Consider using a validated solid-phase extraction (SPE) protocol with a suitable sorbent for cathinones.Higher concentration of this compound in the final extract, resulting in a stronger signal.
Sample Degradation Ensure proper storage of samples and standards. This compound may be susceptible to degradation under certain conditions.Preservation of the analyte integrity, leading to a more accurate and higher signal.
Issue 2: High Baseline Noise

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Reagents Replace all solvents and mobile phase additives with fresh, high-purity (LC-MS grade) ones.Reduction in background ions and a cleaner, more stable baseline.
Dirty Ion Source or Mass Spectrometer Perform a thorough cleaning of the ion source components (e.g., capillary, skimmer) as per the manufacturer's guidelines.Removal of accumulated contaminants, leading to lower chemical noise.
Matrix Effects from Sample Dilute the sample extract and re-inject. If the S/N ratio improves, it indicates matrix effects. Enhance the sample cleanup procedure to remove more interfering compounds.Mitigation of ion suppression and a more stable baseline, improving the S/N ratio.
LC System Issues (e.g., pump fluctuations, leaks) Check for pressure fluctuations in the LC pump. Inspect for any leaks in the system, particularly between the column and the MS inlet.A more stable and less noisy baseline due to consistent mobile phase delivery.

Experimental Protocols

Optimized LC-MS/MS Parameters for this compound Detection

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

Parameter Value Reference
LC Column C18, 100 Å (100 x 2.1 mm, 2.6 µm) or similar[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.3 - 0.5 mL/minGeneral Practice
Injection Volume 1 - 10 µLGeneral Practice
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Precursor Ion [M+H]⁺ m/z 264.2[1]
Product Ions (for MRM) m/z 219, 189, 246, 216, 174, 114[1]
Collision Energy Optimize for each transition[3]
Solid-Phase Extraction (SPE) Protocol for this compound from Urine

This is a general protocol that should be optimized for your specific needs.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) to adjust the pH.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute this compound with 2 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine Sample pretreatment Pre-treatment (Internal Standard, Buffer) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms Inject data Data Acquisition lc_ms->data processing Data Processing (S/N Calculation) data->processing troubleshooting_logic cluster_signal Signal Issues cluster_noise Noise Issues start Low S/N Ratio for this compound check_ms Check MS Parameters (Transitions, Voltages) start->check_ms Low Signal? check_solvents Check Solvents & Reagents (Purity, Freshness) start->check_solvents High Noise? check_sample_prep Review Sample Prep (Extraction Recovery) check_ms->check_sample_prep check_chromatography Evaluate Peak Shape check_sample_prep->check_chromatography end Improved S/N Ratio check_chromatography->end check_system Inspect System (Cleanliness, Leaks) check_solvents->check_system check_matrix Investigate Matrix Effects (Dilution) check_system->check_matrix check_matrix->end

References

Technical Support Center: Troubleshooting N-Ethylhexylone Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cross-reactivity of N-Ethylhexylone in immunoassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for immunoassay testing?

This compound (also known as N-Ethylhexedrone or NEH) is a synthetic stimulant of the cathinone class.[1][2] Due to its structural similarity to amphetamines and other phenethylamines, it has the potential to cross-react with immunoassays designed to detect these substances, leading to false-positive results.[3][4][5][6] This can be a significant issue in clinical, forensic, and research settings where accurate detection of specific analytes is crucial.

Q2: Which immunoassays are most likely to show cross-reactivity with this compound?

Immunoassays targeting amphetamines and methamphetamine are particularly susceptible to cross-reactivity from synthetic cathinones like this compound.[1][3][4][5][6] Some "Ecstasy" or MDMA-specific immunoassays may also show interference. The degree of cross-reactivity can vary significantly between different manufacturers and specific assay formats (e.g., ELISA, EMIT, CEDIA).[7][8][9][10]

Q3: What are the metabolites of this compound and can they also cause cross-reactivity?

The primary metabolic pathways for this compound include N-dealkylation (removal of the ethyl group), reduction of the ketone group, and hydroxylation.[10][11] This results in metabolites such as hexedrone, N-ethyl-nor-hexedrone, and various hydroxylated and reduced forms. These metabolites may also be structurally similar enough to the target analytes of amphetamine and other immunoassays to cause cross-reactivity.

Troubleshooting Guide

Problem: My immunoassay for amphetamines/MDMA is positive, but I suspect a false positive due to potential this compound presence.

Solution:

A positive immunoassay result should be considered presumptive and requires confirmation by a more specific analytical technique.[3][4][5][6]

Step 1: Initial Assessment

  • Review Sample History: Determine if the sample source could have been exposed to this compound or other synthetic cathinones.

  • Consult Assay Manufacturer's Data: Review the package insert or technical data sheet for your specific immunoassay kit for any published cross-reactivity data on this compound or related compounds. While specific data for this compound is often limited, data for other cathinones may provide some indication of potential interference.

Step 2: Confirmation Analysis

The gold standard for confirming a positive immunoassay result and distinguishing between the target analyte and a cross-reacting substance is mass spectrometry (MS) coupled with a chromatographic separation method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for the definitive identification and quantification of this compound and its metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity and is often preferred for the analysis of thermolabile or polar compounds.

Q4: I don't have access to MS confirmation. Are there any preliminary steps I can take to investigate potential cross-reactivity?

While not a substitute for confirmatory analysis, you can perform a preliminary cross-reactivity assessment in your own lab.

Experimental Protocol: Preliminary Cross-Reactivity Assessment

This protocol outlines a method to estimate the potential cross-reactivity of this compound in your specific immunoassay.

Materials:

  • Your amphetamine or MDMA immunoassay kit (e.g., ELISA)

  • Certified reference standard of this compound

  • Drug-free urine or appropriate matrix for your assay

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Methodology:

  • Prepare a Standard Curve for the Target Analyte: Following the immunoassay kit's instructions, prepare a standard curve using the provided calibrators for the target analyte (e.g., d-amphetamine or MDMA).

  • Prepare this compound Spiked Samples: Prepare a series of dilutions of the this compound reference standard in the drug-free matrix. The concentration range should be broad enough to elicit a response in the assay.

  • Run the Immunoassay: Analyze the this compound spiked samples using your immunoassay, following the same procedure as for the target analyte.

  • Data Analysis:

    • Determine the concentration of the target analyte that would produce the same response as each concentration of this compound. This is typically done by interpolating the response of the this compound sample on the standard curve of the target analyte.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte / Concentration of this compound) x 100

Data Presentation: Interpreting Cross-Reactivity Data

The following table provides a hypothetical example of how to present and interpret cross-reactivity data. Note: This is an illustrative example, and actual cross-reactivity will vary.

Immunoassay KitTarget AnalytePotential Cross-ReactantConcentration of Cross-Reactant Producing a Positive Result (ng/mL)Calculated % Cross-Reactivity (Hypothetical)
Brand X Amphetamine ELISA d-AmphetamineThis compound>10,000<1%
Hexedrone (Metabolite)5,0002%
Brand Y MDMA ELISA MDMAThis compound2,5004%
Other Structurally Similar CathinonesVariesVaries

Q5: What do I do if I confirm that this compound is causing false positives in my assay?

  • Report the Findings: Document your findings, including the specific immunoassay kit, lot number, and the confirmatory method used. If clinically relevant, this information is valuable for laboratory directors and physicians.

  • Consider Alternative Assays: If this compound interference is a persistent issue, investigate alternative immunoassay kits that may have lower cross-reactivity. Some manufacturers develop assays with improved specificity.

  • Rely on Confirmatory Methods: For any research or diagnostic decision-making, it is critical to rely on the results from a specific confirmatory method like GC-MS or LC-MS/MS when cross-reactivity is suspected.

Visualizing the Concepts

Diagram 1: Principle of Competitive Immunoassay

This diagram illustrates the basic mechanism of a competitive immunoassay, which is commonly used for the detection of small molecules like drugs of abuse.

G cluster_0 No Analyte Present cluster_1 Analyte Present Antibody Antibody Substrate Substrate Antibody->Substrate Enzyme on Labeled Analyte Converts Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds Signal High Signal Substrate->Signal Analyte Analyte (e.g., this compound) Antibody_2 Antibody Analyte->Antibody_2 Competes for Binding Substrate_2 Substrate Antibody_2->Substrate_2 Less Labeled Analyte Bound Labeled_Analyte_2 Labeled Analyte Labeled_Analyte_2->Antibody_2 Signal_2 Low Signal Substrate_2->Signal_2

Caption: Competitive immunoassay principle.

Diagram 2: Mechanism of Cross-Reactivity

This diagram shows how a structurally similar compound can interfere in a competitive immunoassay, leading to a false-positive result.

G cluster_0 Assay for Target Analyte cluster_1 Cross-Reactivity Scenario Target_Analyte Target Analyte (e.g., Amphetamine) Antibody Specific Antibody Target_Analyte->Antibody Specific Binding Cross_Reactant Cross-Reactant (this compound) Antibody_2 Specific Antibody Cross_Reactant->Antibody_2 Non-specific Binding (False Positive)

Caption: How cross-reactivity occurs.

Diagram 3: Troubleshooting Workflow for Suspected Cross-Reactivity

This workflow provides a logical sequence of steps to follow when a false positive due to cross-reactivity is suspected.

G A Positive Immunoassay Result B Suspect False Positive (e.g., due to this compound) A->B C Review Sample History & Assay Documentation B->C D Perform Confirmatory Analysis (GC-MS or LC-MS/MS) C->D E This compound or Metabolites Detected? D->E F Result is a Confirmed False Positive for Target E->F Yes G Result is a Confirmed True Positive for Target E->G No H Consider Alternative Assay or Continue with Confirmation F->H

Caption: Troubleshooting workflow.

References

Validation & Comparative

N-Ethylhexylone vs N-ethylhexedrone neurotoxicity comparison.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neurotoxicity of N-Ethylhexylone and Other Synthetic Cathinones

Introduction

This compound (NEH), a synthetic cathinone that has emerged as a novel psychoactive substance (NPS), has garnered attention within the scientific community due to its potential for abuse and neurotoxic effects.[1][2][3] This guide provides a comparative analysis of the neurotoxicity of this compound against another synthetic cathinone, Buphedrone, based on available experimental data. The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, which can contribute to their neurotoxic profiles.[3][4]

Quantitative Neurotoxicity Data

The following table summarizes the in vitro neurotoxic effects of this compound (NEH) and Buphedrone on human neuronal and microglial cell lines.

ParameterThis compound (NEH)BuphedroneCell LineConcentrationSource
Neuronal Viability Loss SignificantSignificantHuman Nerve Cell Lines100 μM[1]
Microglial Viability Loss SignificantNot SignificantHuman Microglia100 μM[1]
Microglial Apoptosis/Necrosis Predominantly Late Apoptosis/NecrosisPredominantly Early ApoptosisHuman MicrogliaNot Specified[1]
Microglial Activation Induces shorter/thicker branchesNo significant morphological changesHuman MicrogliaNot Specified[1]
Lysosomal Biogenesis (Microglia) Increased at 100 μMIncreased at 400 μMHuman Microglia100 μM vs 400 μM[1]
Lysosomal Biogenesis (Neurons) Increased at 400 μMIncreased at 400 μMHuman Nerve Cell Lines400 μM[1]
Cytotoxicity (PC12 cells) Concentration-dependent decrease in cell viabilityNot directly compared in this studyPC12 cells0.01–8.00 mM[5]

Experimental Protocols

In Vitro Neurotoxicity Assessment in Human Neuronal and Microglial Cell Lines
  • Cell Lines: Human neuronal and microglial cell lines were utilized to assess the cytotoxic and apoptotic effects of the compounds.[1]

  • Compound Exposure: Cells were exposed to varying concentrations of this compound (NEH) and Buphedrone, ranging from 50 μM to 400 μM.[1]

  • Viability Assay: Neuronal and microglial viability was quantified to determine the concentration at which significant cell death occurs.[1]

  • Apoptosis Assay: The mechanism of cell death (early apoptosis, late apoptosis/necrosis) in microglial cells was determined following exposure to the test compounds.[1]

  • Morphological Analysis: Microglial cell morphology was examined to identify signs of cellular activation, such as changes in branch length and thickness.[1]

  • Lysosomal Biogenesis Assay: The effect of the compounds on lysosomal biogenesis in both neuronal and microglial cells was measured as an indicator of cellular stress.[1]

Cytotoxicity Assessment in PC12 Cells
  • Cell Line: Pheochromocytoma (PC12) cells, differentiated with nerve growth factor (NGF), were used as a neuronal model.[5]

  • Compound Exposure: Differentiated PC12 cells were exposed to a range of concentrations of this compound and its analogues, from 0.01 mM to 8.00 mM.[5]

  • Cell Viability Assay: Cell viability was assessed to determine the cytotoxic potential of the tested cathinones in a concentration-dependent manner.[5]

Signaling Pathways and Experimental Workflows

Putative Neurotoxic Signaling Pathway of this compound

G NEH This compound DAT Dopamine Transporter (DAT) Norepinephrine Transporter (NET) NEH->DAT Inhibition of Reuptake Synapse ↑ Extracellular Dopamine ↑ Extracellular Norepinephrine DAT->Synapse ROS Reactive Oxygen Species (ROS) Generation Synapse->ROS Microglia Microglia Activation ROS->Microglia Apoptosis Neuronal Apoptosis/Necrosis ROS->Apoptosis Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Microglia->Inflammation Inflammation->Apoptosis

Caption: Proposed mechanism of this compound-induced neurotoxicity.

General Workflow for In Vitro Neurotoxicity Screening of Synthetic Cathinones

G cluster_0 Cell Culture cluster_1 Compound Exposure cluster_2 Neurotoxicity Assays cluster_3 Data Analysis Culture Plate Neuronal/Microglial Cells Differentiate Differentiate Neuronal Cells (if applicable) Culture->Differentiate Expose Expose Cells to Compounds for a Defined Period Differentiate->Expose Prepare Prepare Serial Dilutions of This compound & Comparators Prepare->Expose Viability Cell Viability Assay (e.g., MTT, LDH) Expose->Viability Apoptosis Apoptosis/Necrosis Assay (e.g., Flow Cytometry) Expose->Apoptosis Oxidative Oxidative Stress Assay (e.g., ROS measurement) Expose->Oxidative Analyze Quantify Results & Perform Statistical Analysis Viability->Analyze Apoptosis->Analyze Oxidative->Analyze Compare Compare IC50/EC50 Values & Mechanisms of Toxicity Analyze->Compare

Caption: A typical experimental workflow for assessing neurotoxicity.

Discussion of Findings

The available data indicates that this compound (NEH) exhibits significant in vitro neurotoxicity. Both NEH and Buphedrone caused a reduction in the viability of human neuronal cells at a concentration of 100 μM.[1] However, a key distinction in their neurotoxic profiles is the more pronounced effect of NEH on microglial cells, where it induced significant viability loss and cellular activation, effects not observed with Buphedrone at the same concentration.[1] This suggests that NEH may have a greater potential to induce neuroinflammation.

Furthermore, the mechanisms of cell death induced by the two compounds in microglia appear to differ, with NEH primarily causing late apoptosis/necrosis, while Buphedrone leads to early apoptosis.[1] This could imply different intracellular pathways are triggered by each substance. The increased lysosomal biogenesis in microglia at a lower concentration for NEH compared to Buphedrone further supports the higher potency of NEH in inducing a cellular stress response in these immune cells of the central nervous system.[1]

The cytotoxicity of NEH has also been demonstrated in PC12 neuronal cells, showing a concentration-dependent decrease in cell viability.[5] This is consistent with findings for other synthetic cathinones and underscores the importance of the α-carbon side-chain length in their toxicological profiles.[5][6]

Conclusion

References

A Comparative Pharmacological Analysis of N-Ethylhexylone and Eutylone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of N-Ethylhexylone and eutylone, two synthetic cathinones. The information is intended to support research and drug development activities by offering a structured overview of their mechanisms of action, receptor interactions, and functional effects.

Introduction

This compound and eutylone are psychoactive substances belonging to the synthetic cathinone class. Structurally, both are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant. A key structural distinction is the presence of a 3,4-methylenedioxy ring in this compound, a feature it shares with compounds like MDMA, which is absent in eutylone's close structural isomer, N-ethylhexedrone.[1] This structural difference is anticipated to confer distinct pharmacological profiles, particularly concerning their interaction with the serotonin system. Eutylone has been identified as a prevalent synthetic cathinone in recent years.[2]

Mechanism of Action

Both this compound and eutylone exert their primary effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, these synthetic cathinones increase the extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic neurotransmission and their characteristic stimulant effects.[3][4]

Eutylone is characterized as a hybrid transporter ligand, acting as a reuptake inhibitor at DAT and NET, while also functioning as a substrate and partial releaser at SERT.[2] This mixed action profile suggests a combination of stimulant effects, mediated by dopamine and norepinephrine, and potential empathogenic or entactogenic effects, mediated by serotonin.

This compound , owing to its 3,4-methylenedioxy moiety, is predicted to have a mixed pharmacological profile with both dopaminergic and serotonergic activity.[1] The benzodioxole ring is known to increase binding affinity for serotonin transporters.[1] Its analogue, N-ethylhexedrone (NEH), which lacks this ring, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5] Therefore, this compound is expected to exhibit a more significant serotonergic component to its action compared to NEH.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound (represented by its close analogue N-Ethylhexedrone, NEH) and eutylone with monoamine transporters. It is crucial to note the absence of studies directly comparing both compounds under identical experimental conditions. The data for NEH is presented as a proxy for this compound's activity at DAT and NET, with the understanding that this compound's serotonergic activity will be more pronounced.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, µM)

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)Reference
N-Ethylhexedrone (NEH)0.073 (± 0.013)Not Reported>100
Eutylone0.120 (± 0.010)1.280 (± 0.140)0.690 (± 0.050)

Table 2: Monoamine Transporter Binding Affinity (Kᵢ, µM)

CompoundDAT Kᵢ (µM)SERT Kᵢ (µM)Reference
N-Ethylhexedrone (NEH)0.121 (± 0.012)35.94 (± 8.51)
EutyloneNot ReportedNot Reported

Note: Lower IC₅₀ and Kᵢ values indicate higher potency and affinity, respectively. The data for N-Ethylhexedrone (NEH) suggests a high potency and selectivity for the dopamine transporter over the serotonin transporter. Eutylone demonstrates potent activity at the dopamine transporter, with moderate activity at the serotonin transporter and lower potency at the norepinephrine transporter.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine, Norepinephrine, Serotonin) DA DA Vesicle->DA Release NE NE Vesicle->NE Release SERT_NT 5-HT Vesicle->SERT_NT Release MAO MAO Dopa Tyrosine -> L-DOPA -> Dopamine Tryptophan Tryptophan -> 5-HTP -> Serotonin D_Receptor Dopamine Receptors DA->D_Receptor Binding DAT DAT DA->DAT Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding NET NET NE->NET Reuptake SERT_Receptor Serotonin Receptors SERT_NT->SERT_Receptor Binding SERT SERT SERT_NT->SERT Reuptake Drug This compound or Eutylone Drug->DAT Inhibition Drug->NET Inhibition Drug->SERT Inhibition

Caption: Monoamine Transporter Inhibition by Synthetic Cathinones.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_uptake Neurotransmitter Uptake Inhibition Assay Membrane_Prep Membrane Preparation (HEK293 cells expressing hDAT/hSERT) Radioligand Radioligand Incubation ([3H]WIN 35,428 for DAT, [3H]citalopram for SERT) Membrane_Prep->Radioligand Competition Competition with This compound/Eutylone Radioligand->Competition Filtration Rapid Filtration Competition->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Calculate Ki values Scintillation->Ki_Calc Cell_Culture Cell Culture (HEK293 cells expressing hDAT/hNET/hSERT) Preincubation Preincubation with This compound/Eutylone Cell_Culture->Preincubation Radiolabeled_NT Addition of Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, [3H]5-HT) Preincubation->Radiolabeled_NT Uptake_Termination Termination of Uptake Radiolabeled_NT->Uptake_Termination Measurement Measurement of Radioactivity Uptake_Termination->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc

Caption: Experimental Workflow for Pharmacological Characterization.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the pharmacological characterization of synthetic cathinones.

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT or [³H]citalopram for hSERT) and varying concentrations of the test compound (this compound or eutylone).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured in appropriate media.

  • Preincubation: The cells are preincubated with varying concentrations of the test compound (this compound or eutylone) or vehicle.

  • Initiation of Uptake: Uptake is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination of Uptake: After a defined incubation period, the uptake process is terminated, often by rapid washing with ice-cold buffer or by filtration.

  • Measurement of Radioactivity: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is calculated.

Comparative Summary and Conclusion

The available pharmacological data, primarily from in vitro studies, indicate that both this compound and eutylone are potent inhibitors of the dopamine transporter. A key differentiator is their activity at the serotonin transporter.

  • Eutylone exhibits a mixed profile as a potent DAT inhibitor and a moderate SERT inhibitor and partial releaser.[2] This suggests a pharmacological profile with both prominent psychostimulant effects and some serotonergic, potentially empathogenic, qualities.

  • This compound , based on the pharmacology of its analogue N-ethylhexedrone and the known effects of its methylenedioxy ring, is predicted to be a potent DAT and NET inhibitor with enhanced affinity and activity at SERT compared to N-ethylhexedrone.[1] This would likely result in a pharmacological profile that more closely resembles that of MDMA, with a significant blend of stimulant and entactogenic effects.

Limitations: A direct, head-to-head comparative study of this compound and eutylone is currently lacking in the scientific literature. The quantitative data for this compound is inferred from its close structural analogue, N-ethylhexedrone, and should be interpreted with caution, as the methylenedioxy group is known to significantly impact serotonergic activity. Further research with direct comparative studies is necessary to definitively elucidate the pharmacological nuances between these two compounds.

This guide provides a foundational comparison based on the current scientific understanding. Researchers are encouraged to consult the primary literature for more detailed information and to consider the limitations of the available data in their work.

References

In Vitro Potency Showdown: N-Ethylhexylone vs. N-Ethylpentylone at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two synthetic cathinones, N-Ethylhexylone and N-ethylpentylone, at the primary monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented is compiled from peer-reviewed pharmacological studies to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Potency

The inhibitory activity of this compound and N-ethylpentylone at human monoamine transporters is summarized in the table below. The data are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity. Lower IC50 values indicate higher potency.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)Reference
This compound 46.797.84880[1]
N-ethylpentylone 37105383[2]

Key Observations:

  • Dopamine Transporter (DAT): N-ethylpentylone (IC50 = 37 nM) is slightly more potent than this compound (IC50 = 46.7 nM) at inhibiting the dopamine transporter.

  • Norepinephrine Transporter (NET): The two compounds exhibit comparable potency at the norepinephrine transporter, with this compound (IC50 = 97.8 nM) being marginally more potent than N-ethylpentylone (IC50 = 105 nM).

  • Serotonin Transporter (SERT): N-ethylpentylone (IC50 = 383 nM) is significantly more potent at the serotonin transporter compared to this compound (IC50 = 4880 nM).

Mechanism of Action at Monoamine Transporters

Both this compound and N-ethylpentylone primarily act as reuptake inhibitors at monoamine transporters. By blocking these transporters, they increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to their stimulant effects. N-ethylpentylone has been characterized as a potent inhibitor at DAT and NET and does not induce transporter-mediated release of neurotransmitters[2].

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs MA Dopamine / Norepinephrine Vesicle Synaptic Vesicle MA->Vesicle Storage DAT_NET DAT / NET MA->DAT_NET Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding Vesicle->MA Release a b a->b Signal Signal Transduction Receptor->Signal Activation NEH This compound NEH->DAT_NET Inhibition NEP N-ethylpentylone NEP->DAT_NET Inhibition start Start culture Culture HEK293 cells with hDAT, hNET, or hSERT start->culture plate Plate cells in 96-well plates culture->plate wash1 Wash cells with KRH buffer plate->wash1 preincubate Pre-incubate with This compound or N-ethylpentylone wash1->preincubate add_radioligand Add [3H]-labeled neurotransmitter preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate stop_wash Stop reaction and wash cells incubate->stop_wash lyse Lyse cells stop_wash->lyse measure Measure radioactivity lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

Validating N-Ethylhexylone Findings: A Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like N-Ethylhexylone presents a significant challenge for forensic and clinical laboratories. Confident identification and quantification of such compounds require robust analytical methodologies. Relying on a single technique is often insufficient due to the existence of isomers and the complexity of biological matrices. This guide provides a comprehensive comparison of orthogonal analytical techniques for the validation of this compound findings, supported by experimental data from peer-reviewed studies.

The validation of analytical findings for this compound necessitates a multi-faceted approach, employing various instrumental methods to ensure accurate and reliable identification.[1][2][3] Due to the structural similarities with other synthetic cathinones, particularly its isomers, relying on a single technique can lead to ambiguous results.[1][3] Orthogonal techniques, which are based on different chemical and physical principles, provide a higher degree of confidence in the analytical results.

Data Presentation: A Comparative Overview of Analytical Data

The following tables summarize key quantitative data from various analytical techniques used for the characterization of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

ParameterValueReference
Key Mass Fragments (m/z) 114 (base peak), 58, 149[1]
Predicted Fragmentation Pathway Cleavage between C1 and C2 carbons[1][4]

Note: GC-MS alone may be insufficient to distinguish this compound from its isomers due to similar fragmentation patterns.[1][3]

Table 2: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Data for this compound

ParameterValueReference
Protonated Molecule [M+H]⁺ (m/z) 264[1][3]
Key MS/MS Fragment Ions (m/z) 219, 189[1][3]
Common Fragment Ions with Isomer (m/z) 246, 216, 174, 114[1][3]

Note: ESI-MS/MS allows for clear differentiation from its isomer, N-butyl-norbutylone, which shows distinct fragments at m/z 191 and 161.[1][3]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterValueReference
Measured Protonated Molecule [M+H]⁺ (m/z) 264.1597[3]
Calculated Mass (C₁₅H₂₂NO₃) 264.1600[3]
Mass Accuracy (ppm) 1.1[3]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityReference
¹H NMR (Refer to original publication for detailed assignments)-[1]
¹³C NMR (Refer to original publication for detailed assignments)-[1]

Note: NMR spectroscopy provides unambiguous structural confirmation and is crucial for distinguishing between isomers.[1][2]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies are essential for the replication and validation of analytical findings. The following protocols are based on published studies.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol.[3] For biological matrices, a liquid-liquid extraction or solid-phase extraction is performed.[5][6] Derivatization may be employed to improve chromatographic properties.[7]

  • Instrumentation: An Agilent 7890 gas chromatograph (or equivalent) coupled with a mass spectrometer.[8]

  • Chromatographic Conditions:

    • Column: Ascentis Express C18 column (7.5 cm x 2.1 mm; 2.7 µm) or similar.[5]

    • Injection Port Temperature: 230°C.[8]

    • Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramped to 180°C at 20°C/min, then ramped to 300°C at 30°C/min (hold for 7 min).[8]

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Acquisition Mode: SCAN mode, acquiring from m/z range of 40–500 Da.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Dilution of the sample in a suitable solvent mixture (e.g., acetonitrile/methanol).[9] For biological samples, solid-phase extraction is commonly used.[10]

  • Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., QTOF-HRMS or triple quadrupole).[9][10]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural confirmation.[11]

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Direct infusion or coupled with a chromatographic system (LC or GC).[3]

  • Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a QTOF or Orbitrap.

  • Analysis: Provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.[3]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).[1][3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) are performed to elucidate the complete chemical structure.[1][12]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Validation

G cluster_0 Sample Preparation cluster_1 Screening & Initial ID cluster_2 Confirmation & Validation Sample Sample Extraction Extraction Sample->Extraction LLE/SPE Derivatization (optional) Derivatization (optional) Extraction->Derivatization (optional) GC-MS LC_MS LC-MS Extraction->LC_MS GC_MS GC-MS Derivatization (optional)->GC_MS HRMS HRMS GC_MS->HRMS LC_MS_MS LC-MS/MS LC_MS->LC_MS_MS Final_Report Final_Report HRMS->Final_Report LC_MS_MS->Final_Report NMR NMR NMR->Final_Report FTIR FTIR FTIR->Final_Report

Caption: A typical workflow for the validation of this compound findings.

Logical Relationship of Orthogonal Techniques

G Initial_Detection Initial Detection (e.g., GC-MS, LC-MS) Mass_Info Mass Information (Molecular Weight, Fragmentation) Initial_Detection->Mass_Info provides Quantitative_Info Quantitative Information (Concentration) Initial_Detection->Quantitative_Info can provide HRMS HRMS Mass_Info->HRMS refined by LC_MS_MS LC_MS_MS Mass_Info->LC_MS_MS confirmed by Structural_Info Structural Information (Connectivity, Isomer Differentiation) NMR NMR Structural_Info->NMR provided by FTIR FTIR Structural_Info->FTIR supported by Quantitative_Info->LC_MS_MS determined by Confirmed_ID Confirmed Identification & Quantification HRMS->Confirmed_ID LC_MS_MS->Confirmed_ID NMR->Confirmed_ID

Caption: Interrelationship of orthogonal techniques for this compound analysis.

Predicted Metabolic Pathway of this compound

G NEH This compound N_Dealkylation N-Dealkylation NEH->N_Dealkylation Ketone_Reduction Ketone Reduction NEH->Ketone_Reduction Hydroxylation Hydroxylation NEH->Hydroxylation Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Reduced Metabolite Ketone_Reduction->Metabolite2 Metabolite3 Hydroxylated Metabolite Hydroxylation->Metabolite3 Phase_II Phase II Conjugation (e.g., Glucuronidation) Conjugate Conjugated Metabolite Phase_II->Conjugate Metabolite1->Phase_II Metabolite2->Phase_II Metabolite3->Phase_II

Caption: General metabolic pathways for synthetic cathinones like this compound.[9][13][14][15]

References

A Comparative Analysis of the Dopaminergic and Serotonergic Activity of N-Ethylhexylone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro dopaminergic and serotonergic activities of the synthetic cathinone N-Ethylhexylone and a series of its structural analogs. The data presented herein, derived from radioligand binding and uptake inhibition assays, offers valuable insights into the structure-activity relationships of these compounds, which can inform future drug design and development efforts.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analogs at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT). Lower IC50 values indicate greater potency. The data reveals a clear trend: all tested compounds are potent inhibitors of the dopamine transporter, while exhibiting significantly lower affinity for the serotonin transporter, indicating a strong preference for dopaminergic activity.[1][2]

Compoundα-Carbon Side-ChainhDAT IC50 (µM)hSERT IC50 (µM)DAT/SERT Selectivity Ratio
N-Ethylcathinone (NEC) Methyl0.25 ± 0.03> 100> 400
N-Ethylbuphedrone (NEB) Ethyl0.18 ± 0.02> 100> 555
N-Ethylpentedrone (NEPD) Propyl0.11 ± 0.01> 100> 909
This compound (NEH) Butyl0.0445> 100> 2247
N-Ethylheptedrone (NEHP) Pentyl0.22 ± 0.03> 100> 454

Data for analogs (NEC, NEB, NEPD, NEHP) are from Nadal-Gratacós et al., 2023.[1] Data for this compound (NEH) is from Zwartsen et al., 2023.[2] The DAT/SERT selectivity ratio was calculated as (1/hDAT IC50) / (1/hSERT IC50).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for neurotransmitter transporter inhibition assays.[3][4][5][6]

Dopamine Transporter (DAT) Uptake Inhibition Assay

Objective: To determine the potency of test compounds to inhibit the uptake of dopamine by the human dopamine transporter (hDAT) expressed in a cellular model.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 1.3 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, pH 7.4)

  • [3H]Dopamine (radioligand)

  • Test compounds (this compound and its analogs)

  • Non-specific uptake inhibitor (e.g., 10 µM benztropine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: HEK293-hDAT cells are cultured in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and incubated for 24 hours.

  • Assay Preparation: On the day of the assay, the culture medium is aspirated, and cells are washed twice with KRH buffer.

  • Compound Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compounds or vehicle control.

  • Radioligand Addition: [3H]Dopamine is added to each well at a final concentration approximate to its Km value (typically in the low nanomolar range) and incubated for a short period (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: The incubation is terminated by rapid aspiration of the assay buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and scintillation fluid is added to each well. The radioactivity is then quantified using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated using non-linear regression analysis. Specific uptake is defined as the difference between total uptake and non-specific uptake (determined in the presence of a saturating concentration of a known DAT inhibitor).

Serotonin Transporter (SERT) Uptake Inhibition Assay

Objective: To determine the potency of test compounds to inhibit the uptake of serotonin by the human serotonin transporter (hSERT) expressed in a cellular model.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture and assay buffers as described for the DAT assay

  • [3H]Serotonin (radioligand)

  • Test compounds (this compound and its analogs)

  • Non-specific uptake inhibitor (e.g., 10 µM fluoxetine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure: The procedure for the SERT uptake inhibition assay is analogous to the DAT assay, with the following key differences:

  • Cell Line: HEK293 cells stably expressing hSERT are used.

  • Radioligand: [3H]Serotonin is used as the radiolabeled substrate.

  • Non-specific Inhibitor: A known SERT inhibitor, such as fluoxetine, is used to determine non-specific uptake.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and its analogs.

G General Monoamine Neurotransmitter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Precursor Neurotransmitter Precursor Neurotransmitter Neurotransmitter Neurotransmitter Precursor->Neurotransmitter Synthesis Vesicle Vesicle Neurotransmitter->Vesicle Packaging Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release (Action Potential) Transporter Dopamine/Serotonin Transporter (DAT/SERT) Synaptic Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic Cleft->Receptor Binding Presynaptic Neuron Presynaptic Neuron Signal Transduction Signal Transduction Receptor->Signal Transduction Activation This compound & Analogs This compound & Analogs This compound & Analogs->Transporter Inhibition

Caption: Monoamine signaling and the inhibitory action of this compound analogs.

G Experimental Workflow for Transporter Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Cells Culture HEK293 cells expressing hDAT or hSERT Plate Cells Plate cells in 96-well plates Culture Cells->Plate Cells Add Compounds Add test compounds (this compound analogs) Plate Cells->Add Compounds Add Radioligand Add [3H]Dopamine or [3H]Serotonin Add Compounds->Add Radioligand Incubate Incubate at room temperature Add Radioligand->Incubate Wash Wash cells to remove unbound radioligand Incubate->Wash Lyse Cells Lyse cells and add scintillation fluid Wash->Lyse Cells Count Radioactivity Measure radioactivity Lyse Cells->Count Radioactivity Calculate IC50 Calculate IC50 values Count Radioactivity->Calculate IC50

Caption: Workflow for determining transporter inhibition by this compound analogs.

G Logical Comparison of Dopaminergic vs. Serotonergic Activity cluster_dopaminergic Dopaminergic Activity cluster_serotonergic Serotonergic Activity This compound Analogs This compound Analogs DAT Inhibition Inhibition of Dopamine Transporter (DAT) This compound Analogs->DAT Inhibition SERT Inhibition Inhibition of Serotonin Transporter (SERT) This compound Analogs->SERT Inhibition High Potency High Potency (Low IC50) DAT Inhibition->High Potency Conclusion Predominantly Dopaminergic Activity High Potency->Conclusion Low Potency Low Potency (High IC50) SERT Inhibition->Low Potency Low Potency->Conclusion

Caption: Comparative activity of this compound analogs at DAT vs. SERT.

References

Reproducibility of N-Ethylhexylone Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings on N-Ethylhexylone (NEH), a synthetic cathinone, with a focus on the reproducibility of results across different laboratories. By presenting quantitative data from multiple studies in standardized tables and detailing the experimental protocols, this document aims to offer an objective resource for researchers in pharmacology and drug development.

In Vitro Pharmacology: Monoamine Transporter Inhibition

This compound is known to exert its stimulant effects by inhibiting the reuptake of monoamine neurotransmitters. The following table summarizes the in vitro data on NEH's potency as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) from two independent studies.

Table 1: In Vitro Inhibition of Monoamine Transporters by this compound

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
IC50 (µM) 0.0467 ± 0.00400.0978 ± 0.00834.88 ± 0.47[Eshleman et al., 2019 (as cited in WHO, 2019)][1]
IC50 (µM) 0.073 ± 0.013Not Reported>100[Gregori-Pla et al., 2023][2]
Ki (µM) 0.171 ± 0.0381.259 ± 0.04311.4 ± 1.8[Eshleman et al., 2019 (as cited in WHO, 2019)][1]
Ki (µM) 0.121 ± 0.012Not Reported35.94 ± 8.51[Gregori-Pla et al., 2023][2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor binding affinity.

The data from Eshleman et al. (2019) indicates that this compound is a potent inhibitor at both DAT and NET, with significantly lower potency at SERT.[1] The findings from Gregori-Pla et al. (2023) also demonstrate high-affinity binding and potent inhibition at DAT, and similarly show a much lower potency at SERT.[2] While the Gregori-Pla et al. study did not report NET data, the consistent findings of potent DAT inhibition across two independent laboratories suggest a reproducible primary mechanism of action for this compound. The variance in the reported SERT inhibition may be attributable to differences in experimental protocols.

In Vivo Pharmacology: Locomotor Activity in Mice

The psychostimulant effects of this compound have been evaluated in vivo by measuring locomotor activity in mice. The following table compares the qualitative and quantitative findings from two separate studies.

Table 2: In Vivo Locomotor Activity of this compound in Mice

StudyAnimal StrainDoses Tested (mg/kg, i.p.)Key Findings
Gatch et al. (2020)Swiss-Webster Mice10, 25, 50Dose-dependently increased locomotor activity. The peak effect lasted 4 hours.[3]
Gregori-Pla et al. (2023)Swiss CD-1 Mice10, 20, 40Produced an inverted U-shaped dose-response curve, with the highest activity at 20 mg/kg.[4]

Both studies demonstrate that this compound stimulates locomotor activity in mice, confirming its psychostimulant properties.[3][4] However, the dose-response relationship appears to differ, with Gatch et al. (2020) reporting a dose-dependent increase up to 50 mg/kg, while Gregori-Pla et al. (2023) observed an inverted U-shaped curve with a peak at 20 mg/kg.[3][4] These differences may be influenced by the different mouse strains used and variations in the experimental protocols.

Experimental Protocols

To aid in the interpretation and future replication of these findings, detailed experimental methodologies are provided below.

In Vitro Monoamine Transporter Inhibition Assays

Eshleman et al., 2019 (as reported in WHO Critical Review Report, 2019) [1]

  • Cell Lines: HEK293 cells expressing cDNA for the human dopamine transporter (HEK-hDAT), human serotonin transporter (HEK-hSERT), and human norepinephrine transporter (HEK-hNET).

  • Radioligand Binding Assays (Ki):

    • Radioligand: [125I]RTI-55

    • Method: Inhibition of radioligand binding by this compound was measured to determine the Ki values.

  • Neurotransmitter Uptake Assays (IC50):

    • Substrates: [3H]dopamine, [3H]serotonin, and [3H]norepinephrine.

    • Method: The ability of this compound to inhibit the uptake of the respective radiolabeled neurotransmitter was quantified to determine the IC50 values.

Gregori-Pla et al., 2023 [2]

  • Cell Lines: HEK293 cells expressing the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

  • Radioligand Binding Assays (Ki):

    • Radioligands: [3H]WIN 35,428 for hDAT and [3H]imipramine for hSERT.

    • Method: The displacement of the radioligand by this compound was measured in cell membranes to determine Ki values using the Cheng-Prusoff equation.

  • Neurotransmitter Uptake Assays (IC50):

    • Substrates: [3H]MPP+ for hDAT and [3H]5-HT for hSERT.

    • Method: The inhibition of radiolabeled substrate uptake by this compound was measured in whole cells to determine IC50 values.

In Vivo Locomotor Activity Studies

Gatch et al., 2020 [3]

  • Animals: Swiss-Webster mice.

  • Apparatus: Open-field activity chambers.

  • Procedure: Locomotor activity was assessed to screen for stimulant effects and to determine behaviorally-active dose ranges, times of peak effect, and durations of action.

Gregori-Pla et al., 2023 [4]

  • Animals: Swiss CD-1 mice.

  • Apparatus: Open-field test arena.

  • Procedure: Mice were administered this compound intraperitoneally (i.p.) and locomotor activity was recorded to assess psychostimulant effects. The time spent in the center of the arena was also measured as an indicator of anxiety-like behavior.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes involved, the following diagrams illustrate a generalized workflow for assessing the in vivo locomotor activity of a novel psychoactive substance like this compound.

Locomotor_Activity_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Data Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Placement Placement in Locomotor Activity Chamber Drug_Admin->Placement Data_Collection Data Collection (Automated Tracking) Placement->Data_Collection Data_Processing Data Processing (e.g., distance moved, time in zones) Data_Collection->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Processing->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Generalized workflow for in vivo locomotor activity assessment.

Signaling Pathway

The primary mechanism of action of this compound involves the blockade of monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and to a lesser extent, serotonin. This enhanced neurotransmission in key brain circuits is responsible for its psychostimulant effects.

Signaling_Pathway cluster_transporters Monoamine Transporters cluster_effects Downstream Effects NEH This compound DAT Dopamine Transporter (DAT) NEH->DAT Inhibition NET Norepinephrine Transporter (NET) NEH->NET Inhibition SERT Serotonin Transporter (SERT) NEH->SERT Inhibition (weaker) Inc_DA Increased Synaptic Dopamine Inc_NE Increased Synaptic Norepinephrine Inc_5HT Increased Synaptic Serotonin Psychostimulation Psychostimulant Effects Inc_DA->Psychostimulation Inc_NE->Psychostimulation Inc_5HT->Psychostimulation

Caption: this compound's mechanism of action on monoamine transporters.

References

The Metabolic Fate of N-Ethylhexylone: A Comparative Analysis with Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biotransformation of N-Ethylhexylone and its synthetic relatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.

Synthetic cathinones, a class of psychoactive substances, undergo extensive metabolism in the body, primarily through Phase I and Phase II enzymatic reactions. Understanding the metabolic pathways of these compounds is crucial for toxicological assessment, clinical diagnostics, and the development of potential therapeutic interventions. This guide provides a comparative overview of the metabolism of this compound (NEH), also known as N-ethylhexedrone, alongside other prominent synthetic cathinones such as N-Ethylpentedrone (NEP), Buphedrone, and 4-Chloromethcathinone (4-CMC).

Comparative Metabolic Pathways

The metabolism of synthetic cathinones is largely dictated by their chemical structure, yet common pathways are observed across the class. Phase I reactions typically involve modifications to the core structure, such as N-dealkylation, reduction of the β-keto group to an alcohol, and hydroxylation of the alkyl chain or aromatic ring. Following these initial transformations, the resulting metabolites often undergo Phase II conjugation reactions, most commonly glucuronidation, to increase their water solubility and facilitate excretion.[1][2][3]

Phase I Metabolism:

The primary Phase I metabolic routes for this compound and its counterparts include:

  • N-dealkylation: The removal of the ethyl group from the nitrogen atom is a common metabolic step. For instance, N-dealkylation of NEH results in the formation of hexedrone.[4]

  • β-Ketone Reduction: The ketone group on the β-carbon is often reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[4][5]

  • Hydroxylation: The introduction of a hydroxyl group can occur on the alkyl side chain or the aromatic ring.[4][5]

Phase II Metabolism:

Phase II metabolism primarily involves the conjugation of Phase I metabolites:

  • Glucuronidation: Hydroxylated metabolites are frequently conjugated with glucuronic acid, a major pathway for detoxification and elimination.[3][5]

  • N-Acetylation: For some cathinones, N-acetylated metabolites have also been identified.[4]

The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2C19, plays a significant role in the initial Phase I metabolic transformations of these compounds.

Quantitative Metabolic Comparison

The following tables summarize key quantitative data from in vitro and in vivo metabolism studies of this compound and other selected synthetic cathinones. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

CompoundModelKey Metabolic Pathways IdentifiedMajor MetabolitesQuantitative FindingsReference
This compound (NEH) In vivo (Mice)N-dealkylation, Ketone reduction, Hydroxylation, N-acetylation, Glucuronidation, Dicarboxylic acid conjugationN-dealkyl-NEHNEH excreted in 24h urine: 58.3 ± 14.4 µg/mL. N-dealkyl metabolite excreted: ~80 µg/mL.[4]
In vivo (Human)Reduction, N-dealkylation, HydroxylationReduced-NEH, Dealkyl-NEH, Reduced-dealkyl-NEH, Hydroxy-NEHPlasma elimination half-life estimated at 19 and 28 hours in two patients.[6]
N-Ethylpentedrone (NEP) In vitro (Human Liver Microsomes)N-dealkylation, β-ketone reduction, Aromatic & Aliphatic hydroxylation, O-glucuronidationN-dealkyl-NEP, Dihydro-NEP, Hydroxy-NEPIn vitro half-life: 770 min. In vitro intrinsic clearance: 3.6 µL/min/mg.[2]
In vitro (Human Hepatocytes)N-deethylation, Carbonyl reductionN-deethyl-NEP20 metabolites identified in vitro, 18 of which were also found in human urine samples.[1][3]
Buphedrone In vivo (Mice)N-dealkylation, Ketone reduction, HydroxylationN-dealkyl-buphedroneBuphedrone excreted in 24h urine: 146.2 ± 14.9 µg/mL. N-dealkyl metabolite excreted: ~80 µg/mL.[4]
4-Chloromethcathinone (4-CMC) In vitro (Human Liver Microsomes)N-demethylation, Ketone reductionN-demethyl-4-CMC, Dihydro-4-CMC-[7]
In vivo (Human)Keto group reduction, Hydroxylation, Dealkylation, Glucuronidation4-CMC-glucuronideSlower metabolite formation compared to NEH and NEP.[5]

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the in vitro metabolism of synthetic cathinones.

1. Incubation Mixture Preparation:

  • A typical incubation mixture (final volume of 200 µL) in a 50 mM ammonium bicarbonate buffer (pH 7.4) contains:

    • Human Liver Microsomes (HLM): 1 mg/mL

    • Test Cathinone: 10 µM (from a 5 mM stock solution in water)

    • NADPH regenerating system (Cofactor for Phase I reactions): 1 µL of a solution containing 20 mM NADPH.[8][9]

2. Incubation:

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by the addition of the NADPH solution.

  • Incubations are carried out at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).[8][9]

3. Reaction Termination:

  • The reaction is stopped by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.[10]

4. Sample Preparation for Analysis:

  • The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the parent compound and its metabolites, is collected for analysis.[10]

5. For Phase II Metabolite Identification (Glucuronidation):

  • The HLM are pre-incubated with alamethicin to activate UDP-glucuronosyltransferases (UGTs).

  • The incubation mixture also includes the UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).[8][9]

UHPLC-QTOF-HRMS Analysis of Cathinone Metabolites

This protocol describes a general method for the analysis of synthetic cathinone metabolites using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight High-Resolution Mass Spectrometry.

1. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm) is commonly used.[11]

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1% or 0.3%) to improve ionization.[11]

    • Mobile Phase B: Acetonitrile with a small amount of formic acid.[11]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[11]

  • Gradient Program: The gradient starts with a low percentage of organic phase (B), which is gradually increased to elute compounds with increasing hydrophobicity.[11]

2. Mass Spectrometric Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for the detection of cathinones and their metabolites.[5]

  • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution mass data, enabling the accurate determination of elemental compositions for both the parent drug and its metabolites.

  • Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS scans are then triggered for the most intense ions to obtain fragmentation patterns for structural elucidation.[12]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-dealkyl-NEH N-dealkyl-NEH This compound->N-dealkyl-NEH N-dealkylation Dihydro-NEH Dihydro-NEH This compound->Dihydro-NEH β-Ketone Reduction Hydroxy-NEH Hydroxy-NEH This compound->Hydroxy-NEH Hydroxylation N-acetyl_Conjugate N-acetyl_Conjugate N-dealkyl-NEH->N-acetyl_Conjugate N-acetylation Glucuronide_Conjugate Glucuronide_Conjugate Hydroxy-NEH->Glucuronide_Conjugate Glucuronidation Excretion Excretion Glucuronide_Conjugate->Excretion N-acetyl_Conjugate->Excretion cluster_incubation In Vitro Incubation cluster_analysis LC-HRMS Analysis Start Start Incubation_Setup Prepare Incubation Mixture (HLM, Cathinone, Buffer) Start->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Add Cofactor (NADPH/UDPGA) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for set time Initiate_Reaction->Incubate Terminate_Reaction Add Acetonitrile Incubate->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant End_Incubation Proceed to Analysis Collect_Supernatant->End_Incubation Inject_Sample Inject Supernatant into UHPLC End_Incubation->Inject_Sample Chromatographic_Separation Separate Analytes on C18 Column Inject_Sample->Chromatographic_Separation Mass_Spectrometry Detect Ions using QTOF-HRMS Chromatographic_Separation->Mass_Spectrometry Data_Analysis Identify Metabolites based on Accurate Mass and Fragmentation Mass_Spectrometry->Data_Analysis Final_Results Metabolite Profile Data_Analysis->Final_Results

References

Evaluating the Specificity of N-Ethylhexylone Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for forensic and clinical laboratories. Among these, N-Ethylhexylone has emerged as a compound of interest. Ensuring the accurate and specific detection of this compound is paramount to avoid misidentification, especially with the presence of structurally similar isomers and analogs. This guide provides a comparative analysis of the most common analytical methods for this compound detection, focusing on their specificity and performance, supported by experimental data.

Executive Summary

The specificity of analytical methods for this compound is highly dependent on the chosen technology. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique, its ability to definitively distinguish this compound from its isomers, such as N-butyl-norbutylone, can be limited due to similar fragmentation patterns under Electron Ionization (EI). In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) offers superior specificity by generating unique fragment ions that allow for unambiguous identification. This guide delves into the experimental data supporting these findings and provides detailed protocols for method evaluation.

Comparative Analysis of Detection Methods

The primary methods for the detection and quantification of this compound are GC-MS and LC-MS/MS. The choice of method can significantly impact the specificity and sensitivity of the analysis.

Specificity and Cross-Reactivity

A critical aspect of this compound detection is the potential for cross-reactivity with structurally related compounds, particularly isomers.

  • GC-MS: Under standard Electron Ionization (EI), this compound and its isomer N-butyl-norbutylone exhibit very similar fragmentation patterns.[1][2] The most abundant fragment ion for both compounds is often observed at a mass-to-charge ratio (m/z) of 114, making their differentiation challenging based on mass spectra alone.[1][2] While chromatographic separation can aid in distinguishing isomers, reliance solely on mass spectral data from GC-EI-MS can lead to ambiguous results.

  • LC-MS/MS: Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides a higher degree of specificity. While this compound and N-butyl-norbutylone may produce the same protonated molecule [M+H]⁺, their fragmentation patterns upon collision-induced dissociation (CID) are distinct.[1][2] For instance, this compound produces characteristic fragment ions at m/z 219 and 189, which are not observed for N-butyl-norbutylone.[1][2] This allows for their clear differentiation.

Immunoassays are generally not specific for this compound and can show significant cross-reactivity with other cathinone derivatives and amphetamine-like compounds. Therefore, they are best utilized as screening tools that require confirmation by more specific methods like LC-MS/MS.

Quantitative Performance

The performance of a method is also evaluated by its limit of detection (LOD) and limit of quantification (LOQ). The following table summarizes typical performance data for the detection of this compound and similar synthetic cathinones from various studies. It is important to note that direct side-by-side comparative studies for this compound are limited, and these values are compiled from different validation studies.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
GC-MS/MS Oral Fluid0.5 ng/mL1.0 ng/mLDerivatization is often required. Specificity can be an issue with isomers without careful validation of fragment ions.
Sweat0.5 ng/patch1.0 ng/patchNon-invasive sample collection.
LC-MS/MS Urine0.1 - 1 ng/mL0.5 - 5 ng/mLHigh specificity and sensitivity. Can simultaneously detect a wide range of cathinones and their metabolites.[3]
Blood/Serum~0.01 mg/L (for N-ethylpentylone)~0.01 mg/L (for N-ethylpentylone)Considered the gold standard for confirmatory analysis.

Note: The LOD and LOQ values can vary significantly depending on the specific instrumentation, sample matrix, and extraction procedure used. The values presented here are for illustrative purposes based on published data for this compound and closely related analogs like N-ethylpentedrone (NEP).

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving reliable and specific detection of this compound. Below are representative protocols for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies described for the analysis of synthetic cathinones in seized materials and biological samples.

1. Sample Preparation (for seized material):

  • Accurately weigh approximately 1 mg of the powdered sample.
  • Dissolve in 1 mL of methanol.
  • Vortex to ensure complete dissolution.
  • Dilute the solution to a final concentration of approximately 1 µg/mL with methanol prior to injection.

2. Instrumentation (Example Parameters):

  • Gas Chromatograph: Thermo Trace Ultra or similar.
  • Column: Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector Temperature: 260 °C.
  • Oven Temperature Program: Initial temperature of 100 °C for 2 min, ramp at 20 °C/min to 260 °C.
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  • Injection Volume: 1 µL in split mode (e.g., 1:50).
  • Mass Spectrometer: Thermo ITQ900 or similar.
  • MS Transfer Line Temperature: 250 °C.
  • MS Source Temperature: 250 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative example for the analysis of this compound in biological matrices.

1. Sample Preparation (Urine):

  • To 100 µL of urine, add an internal standard solution.
  • Perform a protein precipitation step by adding a solvent like acetonitrile.
  • Vortex and centrifuge the sample.
  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection.

2. Instrumentation (Example Parameters):

  • Liquid Chromatograph: Agilent 1200 series or similar.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound should be optimized.
  • Example MRM transitions for this compound: Precursor ion [M+H]⁺ at m/z 264, with product ions at m/z 219 and 189.

Visualizing the Evaluation Workflow

To ensure the specificity of a detection method for this compound, a systematic evaluation workflow should be followed. The diagram below illustrates the key steps in this process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Specificity Challenge cluster_3 Data Analysis & Interpretation A Selection of Analytical Technique (GC-MS or LC-MS/MS) B Optimization of Chromatographic Separation Parameters A->B C Optimization of Mass Spectrometer Parameters (e.g., MRM transitions) B->C D Linearity & Range Assessment C->D Proceed to Validation E Determination of LOD & LOQ D->E F Accuracy & Precision Studies E->F G Specificity & Selectivity Evaluation F->G H Analysis of this compound Reference Standard G->H Challenge with Specific Analytes I Analysis of Structural Isomers (e.g., N-butyl-norbutylone) H->I J Analysis of Structurally Related Analogs (other cathinones) H->J K Analysis of Blank Matrix Samples H->K L Comparison of Retention Times K->L Begin Data Analysis M Comparison of Mass Spectra or Fragment Ion Ratios L->M N Assessment of Cross-Reactivity M->N O Confirmation of Specificity N->O G cluster_NEH This compound Fragmentation cluster_NBN N-butyl-norbutylone Fragmentation cluster_Conclusion Conclusion NEH_Parent This compound [M+H]⁺ (m/z 264) NEH_Frag1 Unique Fragment 1 (m/z 219) NEH_Parent->NEH_Frag1 NEH_Frag2 Unique Fragment 2 (m/z 189) NEH_Parent->NEH_Frag2 NEH_Common Common Fragments (e.g., m/z 114) NEH_Parent->NEH_Common Conclusion Distinct Fragmentation Patterns Enable Specific Identification by LC-MS/MS NBN_Parent N-butyl-norbutylone [M+H]⁺ (m/z 264) NBN_Frag1 Unique Fragment 1 (m/z 191) NBN_Parent->NBN_Frag1 NBN_Frag2 Unique Fragment 2 (m/z 161) NBN_Parent->NBN_Frag2 NBN_Common Common Fragments (e.g., m/z 114) NBN_Parent->NBN_Common

References

Safety Operating Guide

Proper Disposal of N-Ethylhexylone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to established protocols for the disposal of N-Ethylhexylone. This compound, used in research and forensic applications, requires careful handling to ensure personnel safety and environmental protection.

As a synthetic stimulant of the cathinone class, this compound should be managed as a hazardous chemical waste product within a laboratory environment.[1] Although a Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it explicitly advises against allowing the substance to enter sewers, surface water, or ground water. Therefore, standard procedures for hazardous chemical waste disposal must be followed.

Key Disposal Principles:

  • Do Not Dispose Down the Drain or in Regular Trash : It is prohibited to dispose of this compound via sinks, regular trash, or as biological or radioactive waste.[2][3] Evaporation is also not a permissible method of disposal.[4]

  • Treat as Hazardous Waste : All unwanted this compound, including expired or surplus materials, spill cleanup residues, and contaminated items, must be treated as chemical waste.[3]

  • Use Designated Waste Containers : Collect this compound waste in sturdy, leak-proof containers that are chemically compatible with the substance.[2]

Step-by-Step Disposal Protocol:

  • Container Selection and Labeling :

    • Select a waste collection container that is compatible with this compound.

    • As soon as the first drop of waste is added, affix a standardized hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[5]

    • The label must include the full chemical name "this compound," the percentage of each chemical constituent if in a mixture, and the date the container was filled.[2] Do not use abbreviations or chemical formulas.[4]

  • Waste Accumulation and Storage :

    • Keep the hazardous waste container sealed at all times, except when adding waste.[2][4]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure secondary containment is used for liquid waste to prevent spills.[2]

    • Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[2]

  • Requesting Waste Pickup :

    • Once the waste container is full, request a pickup from your institution's EHS department.[2]

    • A full container of hazardous waste must be dated and removed from the laboratory within three days of that date.[4]

  • Disposal of Empty Containers :

    • A container that held this compound is not considered empty until all possible contents have been removed.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[2]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2] After thorough rinsing and air-drying, and with the label defaced, the container may be discarded in the regular trash.[4]

Experimental Workflow for Disposal:

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Quantitative Data Summary:

ParameterGuidelineCitation
Maximum Lab Waste Accumulation10 gallons[2]
SAA Waste Limit (Labs)25 gallons[3]
Time to Removal After FullWithin 3 days[4]
Rinse Collection (Standard)First rinse[2]
Rinse Collection (Highly Toxic)First three rinses[2]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for N-Ethylhexylone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

As a valued partner in your research and development endeavors, we are committed to providing critical safety intelligence that extends beyond the product itself. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for N-Ethylhexylone, a substituted cathinone and novel psychoactive substance. Given the limited toxicological data on this compound and the known risks associated with analogous compounds, a conservative approach to safety is paramount.

Recent toxicological studies on related cathinones, such as N-ethylhexedrone, have indicated potential neurotoxic effects and have been implicated in serious adverse health events. Therefore, we strongly advise against relying on any Safety Data Sheet (SDS) that may understate the potential hazards of this compound. The following protocols are designed to provide a robust framework for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields (minimum); Chemical splash goggles recommended.Double-gloving with nitrile gloves.Laboratory coat (100% cotton recommended).N95 or higher-rated disposable respirator.
Solution Preparation and Dilution Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>50mL).Double-gloving with nitrile gloves. Change outer glove immediately upon contamination.Chemical-resistant laboratory coat or apron over a standard lab coat.Use of a certified chemical fume hood is the primary control. A respirator may be required based on risk assessment.
In Vitro / In Vivo Experiments Safety glasses with side shields or chemical splash goggles, depending on the risk of splashes.Nitrile gloves.Laboratory coat.Not generally required if work is conducted in a well-ventilated area or biosafety cabinet.
Waste Disposal Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.Chemical-resistant laboratory coat or apron.N95 or higher-rated disposable respirator if handling powdered waste.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing the risk of exposure to this compound. The following diagram and detailed steps outline a safe handling process from receipt of the compound to the final disposal of waste.

OperationalWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Internal Safety Protocols B 2. Assemble & Inspect PPE A->B C 3. Prepare & Verify Engineering Controls (e.g., Fume Hood) B->C D 4. Weighing & Aliquoting (in ventilated enclosure) C->D E 5. Solution Preparation (in fume hood) D->E F 6. Experimental Use E->F G 7. Decontaminate Work Surfaces F->G I 9. Doff PPE Correctly F->I H 8. Segregate & Label Waste G->H J 10. Final Waste Disposal (Follow Institutional Guidelines) H->J I->J

Figure 1. A stepwise workflow for the safe handling of this compound.
Experimental Protocol: Detailed Methodology

1. Preparation Phase:

  • 1.1. Documentation Review: Before handling this compound, thoroughly review the most current Safety Data Sheet and all internal laboratory safety protocols for handling potent or novel compounds.
  • 1.2. PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for damage or defects. Ensure respirators have been fit-tested.
  • 1.3. Engineering Control Verification: If a chemical fume hood or other ventilated enclosure is required, verify that it is functioning correctly and has a current certification.

2. Handling Phase:

  • 2.1. Weighing and Aliquoting:
  • Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.
  • Use dedicated weighing tools and containers.
  • Handle the compound gently to avoid generating airborne dust.
  • 2.2. Solution Preparation:
  • All solution preparations must be conducted in a chemical fume hood.
  • Add the solid this compound to the solvent slowly to avoid splashing.
  • Ensure all containers are clearly labeled with the compound name, concentration, and date.
  • 2.3. Experimental Use:
  • Maintain the appropriate level of PPE throughout the experiment.
  • Minimize the quantities of this compound used to what is strictly necessary for the experiment.

3. Post-Handling and Disposal Phase:

  • 3.1. Decontamination:
  • Wipe down all work surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol).
  • 3.2. Waste Segregation:
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • 3.3. Doffing PPE:
  • Remove PPE in a designated area, being careful to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face and eye protection, and finally the inner pair of gloves.
  • 3.4. Final Disposal:
  • All waste must be disposed of in accordance with your institution's and local regulations for hazardous chemical waste. Consult your Environmental Health and Safety (EHS) department for specific guidance.

Logical Relationship: Hazard Mitigation Strategy

The following diagram illustrates the logical relationship between the identified hazards of this compound and the control measures implemented to mitigate risk.

HazardMitigation cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome H1 Inhalation of Powder C1 Engineering Controls (Fume Hood, Ventilated Enclosure) H1->C1 C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) H1->C3 H2 Dermal Contact H2->C3 H3 Ocular Exposure H3->C3 H4 Ingestion C2 Administrative Controls (SOPs, Training) H4->C2 H4->C3 O1 Researcher Safety & Minimized Exposure Risk C1->O1 C2->O1 C3->O1

Figure 2. Relationship between hazards and control measures for this compound.

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for all personnel. We are dedicated to being your preferred partner in scientific discovery, and that includes a steadfast commitment to your safety.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.